molecular formula C45H60ClN3O10 B12285762 N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Número de catálogo: B12285762
Peso molecular: 838.4 g/mol
Clave InChI: QBKOBGOQDYZADQ-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 is a useful research compound. Its molecular formula is C45H60ClN3O10 and its molecular weight is 838.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C45H60ClN3O10

Peso molecular

838.4 g/mol

Nombre IUPAC

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate chloride

InChI

InChI=1S/C45H60N3O10.ClH/c1-44(2)35-13-9-11-15-37(35)46(22-25-54-30-29-53-24-21-43(51)58-48-41(49)19-20-42(48)50)39(44)17-7-6-8-18-40-45(3,4)36-14-10-12-16-38(36)47(40)23-26-55-31-32-57-34-33-56-28-27-52-5;/h6-18H,19-34H2,1-5H3;1H/q+1;/p-1

Clave InChI

QBKOBGOQDYZADQ-UHFFFAOYSA-M

SMILES isomérico

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOC)C.[Cl-]

SMILES canónico

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOC)C.[Cl-]

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a fluorescent labeling reagent. It is designed to furnish researchers, scientists, and drug development professionals with the essential information required for its effective application. This guide covers the core properties of the molecule, detailed experimental protocols, and its primary applications, with a focus on bioconjugation and its role in Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Chemical Properties

This compound is a specialized chemical compound widely utilized in molecular biology and biomedical research for bioconjugation and labeling.[1] Its structure is engineered to combine the spectral properties of the Cyanine 5 (Cy5) fluorophore with the utility of a polyethylene (B3416737) glycol (PEG) linker and an N-hydroxysuccinimide (NHS) ester functional group.

The Cy5 component is a far-red fluorescent dye, which is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules.[2] The PEG spacers, consisting of four and two ethylene (B1197577) glycol units, enhance the molecule's hydrophilicity, which improves its solubility in aqueous buffers and reduces non-specific binding and steric hindrance during conjugation.[1][3] The NHS ester is a reactive group that specifically targets primary amines on biomolecules, such as the lysine (B10760008) residues in proteins, to form stable amide bonds.[1]

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of this compound.

PropertyValueReference
CAS Number 2107273-28-7[1]
Molecular Formula C₄₅H₆₀ClN₃O₁₀[1]
Molecular Weight 838.43 g/mol [1]
Solubility Soluble in water, DMSO, and DMF
Storage Store at -20°C, sealed, and protected from moisture and light.[4]
Spectroscopic Properties
Spectroscopic PropertyApproximate ValueReference
Excitation Maximum (λex) 649 nm[3]
Emission Maximum (λem) 667 nm[3]
Molar Extinction Coefficient (ε) ~170,000 M⁻¹cm⁻¹ (for a structurally similar compound)
Quantum Yield (Φ) ~0.2 (typical value for Cy5 dyes)[2]

Note: The Molar Extinction Coefficient is for the structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5 and serves as a close approximation. The Quantum Yield is a typical value for Cy5 dyes.

Key Applications

The unique structure of this compound makes it a versatile tool for a range of applications in biological research and drug development.

Bioconjugation and Fluorescent Labeling

The primary application of this compound is the fluorescent labeling of biomolecules. The NHS ester group reacts efficiently with primary amines on proteins, peptides, antibodies, and other biomolecules to form a stable covalent bond. This allows for the sensitive detection and tracking of the labeled molecule in various experimental setups.

Common uses for the resulting fluorescently-labeled biomolecules include:

  • Fluorescence Microscopy: Visualization of the localization and dynamics of proteins and other molecules within cells and tissues.

  • Flow Cytometry: Identification and sorting of cells based on the presence of labeled cell surface markers.

  • Immunoassays: Detection and quantification of antigens or antibodies in enzyme-linked immunosorbent assays (ELISAs) and other formats.

PROTAC Development

This compound is also classified as a PEG-based PROTAC linker.[4] PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[4]

The PEG linker in this compound can be used to connect the two ligands in a PROTAC. The inclusion of a PEG linker can improve the solubility and cell permeability of the PROTAC molecule.[5] The Cy5 fluorophore can also serve as a tool for tracking the PROTAC in vitro and in vivo.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protein Labeling Protocol

This protocol outlines a general procedure for the covalent labeling of proteins with this compound.

Materials:

  • This compound

  • Protein to be labeled

  • Amine-free buffer (e.g., 0.1 M phosphate-buffered saline, pH 7.2-8.0)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Gel filtration column (e.g., Sephadex G-25) for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

  • Prepare the Dye Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the dye in DMSO or DMF to a concentration of 10 mg/mL. The NHS ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.

  • Labeling Reaction:

    • Add the dissolved dye solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a 10- to 20-fold molar excess of the dye is a common starting point.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted dye.

  • Purification:

    • Separate the labeled protein from the unreacted dye and other reaction components using a gel filtration column.

    • Elute with an appropriate buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).

Generalized PROTAC Synthesis Workflow

Workflow:

  • Ligand Functionalization: One of the ligands (either for the target protein or the E3 ligase) needs to have a primary amine available for reaction with the NHS ester of the linker.

  • Linker Conjugation: The amine-containing ligand is reacted with this compound under conditions similar to the protein labeling protocol described above.

  • Purification: The resulting ligand-linker conjugate is purified to remove any unreacted starting materials.

  • Second Ligand Conjugation: The other end of the linker (which would need to be appropriately functionalized in a custom synthesis) is then conjugated to the second ligand.

  • Final Purification: The final PROTAC molecule is purified and characterized.

Visualizations

The following diagrams illustrate key workflows and concepts related to this compound.

G Protein Labeling Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis p_sol Prepare Protein Solution (1-10 mg/mL in amine-free buffer) mix Mix Protein and Dye Solutions (10-20x molar excess of dye) p_sol->mix d_sol Prepare Dye Solution (10 mg/mL in DMSO/DMF) d_sol->mix incubate Incubate for 1-2 hours (Room temperature, protected from light) mix->incubate quench Quench Reaction (Add Tris buffer) incubate->quench purify Purify Conjugate (Gel filtration) quench->purify analyze Characterize Labeled Protein (Determine Degree of Labeling) purify->analyze

Caption: Workflow for labeling proteins with this compound.

G PROTAC Mechanism of Action protac PROTAC target Target Protein protac->target binds e3 E3 Ubiquitin Ligase protac->e3 binds ternary Ternary Complex (Target-PROTAC-E3) target->ternary e3->ternary poly_ub Polyubiquitination ternary->poly_ub ub Ubiquitin ub->ternary recruited proteasome Proteasome poly_ub->proteasome recognized by degradation Target Protein Degradation proteasome->degradation

Caption: The role of a PROTAC in inducing targeted protein degradation.

This guide provides a foundational understanding of this compound for its effective use in research and development. For specific applications, further optimization of the provided protocols may be necessary.

References

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 chemical structure and properties.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise selection and application of fluorescent probes are paramount for achieving reliable and reproducible experimental outcomes. This guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a cyanine-based fluorescent dye engineered for advanced bioconjugation.

Core Compound Overview

This compound is a specialized fluorescent probe designed for the covalent labeling of biomolecules. Its structure incorporates a Cy5 core, a potent fluorophore that emits in the far-red spectrum, minimizing interference from biological autofluorescence. The molecule is further modified with two polyethylene (B3416737) glycol (PEG) linkers of differing lengths (PEG4 and PEG2). These hydrophilic PEG spacers significantly enhance the molecule's solubility in aqueous buffers, a critical feature for biological applications. The presence of these linkers also mitigates steric hindrance and reduces non-specific binding, ensuring more precise labeling of target molecules.[1]

The key reactive feature of this compound is the N-hydroxysuccinimide (NHS) ester group. This functional group readily reacts with primary amines (such as the ε-amino group of lysine (B10760008) residues in proteins) under mild basic conditions to form stable amide bonds.[2][3][4][5] This reactivity makes it an ideal reagent for labeling proteins, antibodies, peptides, and other amine-containing biomolecules for a variety of applications in fluorescence imaging, flow cytometry, and immunoassays.[1]

Chemical Structure and Properties

The chemical structure of this compound is characterized by the central Cy5 fluorophore, flanked by the PEG linkers and terminated with the reactive NHS ester.

Chemical Structure:

While a 2D chemical structure diagram is not available, the systematic name describes the connectivity of its components: a Cy5 core linked to a methoxy-terminated tetraethylene glycol (m-PEG4) on one nitrogen and a diethylene glycol chain ending in an NHS ester (PEG2-NHS ester) on the other nitrogen of the indolenine rings.

Physicochemical and Spectroscopic Properties:

The following table summarizes the key quantitative data for this compound. It is important to note that some spectroscopic values are based on closely related PEGylated Cy5 derivatives and may vary slightly depending on the experimental conditions and the local environment of the dye once conjugated.

PropertyValueReference
Molecular Formula C₄₅H₆₀ClN₃O₁₀[1][6][7]
Molecular Weight 838.43 g/mol [1][6][7]
Excitation Maximum (λex) ~649 nm[8][9][10][11]
Emission Maximum (λem) ~667 nm[8][9][10][11]
Molar Extinction Coefficient (ε) ~170,000 M⁻¹cm⁻¹ (for a similar PEGylated Cy5)[10][11]
Quantum Yield (Φ) ~0.07 (for a similar PEGylated Cy5)[8]
Solubility Enhanced aqueous solubility; soluble in DMSO and DMF[6][8][10][11]
Reactivity The NHS ester group reacts with primary amines[1][2][3][4][5]

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving this compound.

Protein Labeling with this compound

This protocol outlines the general procedure for covalently labeling a protein with this compound. The optimal dye-to-protein molar ratio should be empirically determined for each specific protein to achieve the desired degree of labeling without compromising protein function.

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate-buffered saline, PBS, at pH 8.0-8.5)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[2]

    • Ensure the pH of the buffer is between 8.0 and 8.5 for optimal reaction with the NHS ester.[2][4] If necessary, adjust the pH with 1 M sodium bicarbonate.[12]

  • Prepare the Dye Stock Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[13]

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[12] Vortex briefly to ensure complete dissolution.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein (a starting point of 10-fold molar excess is often recommended).[12]

    • While gently stirring or vortexing the protein solution, add the dye solution dropwise.[3]

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[3][12]

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add a quenching buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 10-15 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25).[2][3]

    • Elute the column with an appropriate buffer (e.g., PBS, pH 7.4). The first colored fraction to elute will be the dye-protein conjugate.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~649 nm).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting the A280 reading for the dye's absorbance at that wavelength.

    • The DOL is the molar ratio of the dye to the protein.

Spectroscopic Characterization

This protocol describes how to measure the excitation and emission spectra of the fluorescently labeled biomolecule.

Materials:

  • Fluorescently labeled biomolecule

  • Spectroscopy-grade solvent (e.g., PBS)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the fluorescently labeled biomolecule in the desired buffer. The absorbance at the excitation maximum should be below 0.1 to prevent inner filter effects.[12]

  • Emission Spectrum Measurement:

    • Set the spectrofluorometer to the excitation wavelength maximum of the dye (~649 nm).[12]

    • Scan a range of emission wavelengths, typically from 660 nm to 800 nm.[12]

    • Record the fluorescence intensity at each wavelength. The peak of this spectrum is the emission maximum (λem).

  • Excitation Spectrum Measurement:

    • Set the spectrofluorometer to the emission wavelength maximum determined in the previous step.[12]

    • Scan a range of excitation wavelengths, typically from 550 nm to 660 nm.[12]

    • Record the fluorescence intensity at each wavelength. The peak of this spectrum is the excitation maximum (λex).

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound.

Bioconjugation_Workflow Protein Protein with Primary Amines (e.g., Lysine) Reaction Labeling Reaction (pH 8.0-8.5, RT, 1h) Protein->Reaction Dye This compound (in DMSO/DMF) Dye->Reaction Quenching Quenching (Optional) (Tris or Glycine) Reaction->Quenching Stop Reaction Purification Purification (Gel Filtration) Reaction->Purification If not quenched Quenching->Purification Conjugate Purified Cy5-Labeled Protein Purification->Conjugate Isolate

Caption: Workflow for labeling proteins with this compound.

NHS_Ester_Reaction Reactants Protein-NH₂ Dye-NHS Ester Condition pH 8.0-8.5 Reactants->Condition Products Protein-NH-CO-Dye (Stable Amide Bond) N-hydroxysuccinimide Condition->Products Reaction

Caption: Chemical reaction between a primary amine and an NHS ester.

References

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5: Spectroscopic Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, focusing on its core spectroscopic properties, experimental protocols for its characterization, and its primary application in the covalent labeling of biomolecules. The strategic inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances hydrophilicity and biocompatibility, while the N-hydroxysuccinimide (NHS) ester group allows for efficient conjugation to primary amines.

The core of this molecule is the Cyanine5 (Cy5) fluorophore, a workhorse in fluorescence-based applications due to its high extinction coefficient and emission in the far-red region of the spectrum (600-700 nm).[1] This spectral range is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules and allows for deeper tissue penetration.[2][3]

Core Spectroscopic Properties

The photophysical properties of this compound are primarily dictated by the Cy5 core. The addition of the PEG linker is introduced to enhance aqueous solubility and reduce non-specific binding, which can influence properties like quantum yield and the molar extinction coefficient.[1][4]

Table 1: Spectroscopic Data for this compound and Related Compounds

Spectroscopic PropertyThis compound (Estimated)Cy5-NHS Ester (Reference)N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 (Reference)
Excitation Maximum (λex) ~649 - 651 nm~646 - 651 nm[1][2][5]649 - 650 nm[1][4]
Emission Maximum (λem) ~667 - 671 nm~662 - 671 nm[1][2][6]667 - 691 nm[1][4]
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹[1][6]~107,000 - 170,000 M⁻¹cm⁻¹[1][4][7]
Quantum Yield (Φ) ~0.2~0.2[7]Not explicitly reported; a similar PEGylated Cy5 had a Φ of 0.07[1]
Reactivity The NHS ester group reacts with primary amines to form stable amide bonds.[1]The NHS ester group reacts with primary amines.[3]The terminal hydroxyl group allows for further derivatization.[1]

Experimental Protocols

Accurate and reproducible results when using this compound depend on meticulous experimental technique. Below are detailed protocols for the determination of its fluorescence spectra and for its primary application: the covalent labeling of proteins.

Protocol 1: Determination of Fluorescence Spectra

This protocol outlines the general procedure for measuring the excitation and emission spectra of the dye.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., dimethyl sulfoxide (B87167) (DMSO), phosphate-buffered saline (PBS))

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Dilute the stock solution in the desired final buffer (e.g., PBS) to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.[7]

  • Emission Spectrum Measurement:

    • Set the spectrofluorometer to excitation mode.

    • Set the excitation wavelength to the expected maximum (~649 nm).[7]

    • Scan a range of emission wavelengths, typically from 660 nm to 800 nm.[7]

    • Record the fluorescence intensity at each emission wavelength.

  • Excitation Spectrum Measurement:

    • Set the spectrofluorometer to emission mode.

    • Set the emission wavelength to the expected maximum (~667 nm).[7]

    • Scan a range of excitation wavelengths, typically from 550 nm to 660 nm.[7]

    • Record the fluorescence intensity at each excitation wavelength.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of wavelength for both the emission and excitation spectra.

    • The wavelength at the peak of the excitation spectrum is the excitation maximum (λex), and the peak of the emission spectrum is the emission maximum (λem).[7]

Protocol 2: Protein Labeling with this compound

The NHS ester is the most popular amine-reactive group for labeling the primary amines (e.g., lysine (B10760008) residues) of proteins.[3] This workflow details the labeling process.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous DMSO

  • Reaction buffer (e.g., 1 M sodium bicarbonate, pH ~9.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution (Solution A):

    • Dissolve the protein in a suitable buffer such as PBS. The protein concentration should ideally be >2 mg/mL.[5]

    • Add reaction buffer to the protein solution to achieve a final concentration of ~100 mM and a pH of 8.5-9.5.[5][8]

  • Prepare Dye Stock Solution (Solution B):

    • Add anhydrous DMSO to the vial of this compound to make a 10 mM stock solution.[5] Vortex until fully dissolved. Prepare this solution fresh before use.

  • Run Conjugation Reaction:

    • A starting point for optimization is a 10:1 molar ratio of dye to protein.[5] Add the calculated volume of the dye stock solution (Solution B) to the protein solution (Solution A) with gentle mixing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[8]

  • Purify the Conjugate:

    • Separate the fluorescently labeled protein from the unreacted free dye.

    • This is commonly achieved using a size-exclusion chromatography column (e.g., Sephadex G-25).[5][8] The protein conjugate will elute first, followed by the smaller, unbound dye molecules.

    • Alternatively, dialysis or spin concentrators can be used for purification.[8]

  • Characterize the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Cy5 dye).

    • Calculate the protein concentration and the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.

Visualizations

Workflow for Protein Labeling

The following diagram illustrates the key steps involved in conjugating the this compound dye to a protein.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purify 3. Purification cluster_analysis 4. Analysis Protein Protein in Amine-Free Buffer Buffer Add Reaction Buffer (e.g., Bicarbonate pH 9.0) Protein->Buffer Protein_pH Adjusted Protein Solution (pH 8.5-9.5) Buffer->Protein_pH Mix Combine Protein and Dye Solutions (e.g., 10:1 molar ratio) Protein_pH->Mix Dye This compound DMSO Dissolve in Anhydrous DMSO Dye->DMSO Dye_Stock 10 mM Dye Stock Solution DMSO->Dye_Stock Dye_Stock->Mix Incubate Incubate 1 hr at RT (Protected from light) Mix->Incubate Reaction_Mix Reaction Mixture Incubate->Reaction_Mix Purification Size-Exclusion Chromatography (G-25) Reaction_Mix->Purification Conjugate Purified Protein-Cy5 Conjugate Purification->Conjugate Collect First Fraction Free_Dye Unreacted Free Dye Purification->Free_Dye Discard Later Fraction Analysis Spectroscopic Measurement (Absorbance at 280 & 650 nm) Conjugate->Analysis Result Determine Protein Concentration & Degree of Labeling (DOL) Analysis->Result

Caption: Workflow for protein conjugation with Cy5-NHS ester.

References

Navigating the Challenges of a Far-Red Fluorophore: A Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a popular far-red fluorescent probe crucial for labeling biomolecules in advanced research and drug development. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field, offering detailed data, experimental protocols, and visual workflows to ensure optimal handling and performance of this reagent.

Core Properties and Specifications

This compound is a sophisticated bioconjugation reagent that combines the bright, far-red fluorescent properties of Cyanine 5 (Cy5) with the benefits of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester group provides a mechanism for covalent attachment to primary amines on proteins, peptides, and other biomolecules. The PEG linker enhances aqueous solubility and reduces non-specific binding.

Table 1: Physicochemical and Spectroscopic Properties

PropertyValueSource(s)
Molecular FormulaC₄₅H₆₀ClN₃O₁₀[1][2][3]
Molecular Weight838.43 g/mol [1][3][4]
Excitation Maximum (λex)649 nm[5][6][7]
Emission Maximum (λem)667 nm[5][6][7]
Molar Extinction Coefficient (ε)~170,000 M⁻¹cm⁻¹ (for a structurally similar compound)[5][8]
Reactive GroupN-hydroxysuccinimide (NHS) ester[6][7]
Target MoietyPrimary amines (-NH₂)[9][10][11]

Solubility Profile

The solubility of this compound is a critical factor for its effective use in labeling reactions. The presence of the PEG spacer significantly improves its solubility in aqueous buffers compared to non-PEGylated Cy5-NHS esters.[12] However, for creating concentrated stock solutions, organic solvents are generally required.

Table 2: Solubility Data

SolventSolubilityNotesSource(s)
WaterSolubleThe hydrophilic PEG spacer enhances solubility in aqueous media.[5][7]
Dimethyl sulfoxide (B87167) (DMSO)SolubleRecommended for preparing high-concentration stock solutions.[5][7][9]
Dimethylformamide (DMF)SolubleAn alternative to DMSO for stock solution preparation.[5][7][9]
Dichloromethane (DCM)Soluble---[5]
Methanol12.5 mg/mL (14.91 mM)May require sonication to fully dissolve.[1]

Stability Considerations

The stability of this compound is influenced by several factors, including storage conditions, pH, and exposure to light and certain environmental contaminants. Understanding these factors is essential to maintain the reactivity of the NHS ester and the fluorescence of the Cy5 dye.

Storage and Handling

Proper storage is paramount to preserving the integrity of the compound.

Table 3: Recommended Storage and Handling Conditions

ConditionRecommendationRationaleSource(s)
Solid Form Store at -20°C, desiccated and protected from light.The NHS ester is moisture-sensitive.[9][13][1][5][13]
Stock Solutions in Organic Solvent Aliquot and store at -20°C for up to one month, or -80°C for up to six months. Avoid repeated freeze-thaw cycles.Minimizes degradation and hydrolysis.[1][3][14]
General Handling Equilibrate the vial to room temperature before opening.Prevents condensation of moisture onto the compound.[9][13][9][13]
pH Stability and NHS Ester Hydrolysis

The NHS ester moiety is susceptible to hydrolysis, a reaction that is highly dependent on pH. This hydrolysis competes with the desired amine-labeling reaction.

  • Optimal Reaction pH: The reaction of the NHS ester with primary amines is most efficient in the pH range of 7.2 to 8.5.[11] Some protocols recommend a slightly more basic pH of 8.5-9.5 for efficient labeling.[14][15]

  • Hydrolysis Rate: The rate of NHS ester hydrolysis increases significantly with increasing pH.[11][16] The half-life of an NHS ester can be several hours at pH 7.0 but drops to mere minutes at pH 8.6.[11] At a pH above 9.0, the hydrolysis of the NHS ester can be very rapid.[16]

  • Buffer Considerations: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete for reaction with the NHS ester.[9][13] Phosphate-buffered saline (PBS) or bicarbonate buffers are commonly used.[9][17]

Photostability and Environmental Factors

The Cy5 fluorophore itself is susceptible to degradation from environmental factors.

  • Photobleaching: Like many fluorescent dyes, Cy5 is prone to photobleaching upon prolonged exposure to excitation light.[18][19] The intensity of the excitation source is a key factor in the rate of photobleaching.[18]

  • Ozone Sensitivity: Cy5 is notoriously sensitive to degradation by environmental ozone, which can lead to a rapid decrease in fluorescence intensity.[20] It is advisable to work in an environment with low ozone levels, if possible.

Experimental Protocols

Preparation of a Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound.

G Workflow for Stock Solution Preparation cluster_0 Preparation start Equilibrate vial to room temperature weigh Weigh desired amount of compound in a microfuge tube start->weigh add_solvent Add anhydrous DMSO or DMF to the desired concentration (e.g., 10 mg/mL) weigh->add_solvent dissolve Vortex or sonicate briefly to fully dissolve add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C, protected from light and moisture aliquot->store

Caption: Workflow for preparing a stock solution.

General Protein Labeling Protocol

This protocol provides a general workflow for conjugating this compound to a protein.

G Protein Labeling Workflow cluster_0 Protein Preparation cluster_1 Labeling Reaction cluster_2 Purification cluster_3 Final Product protein_prep Prepare protein in an amine-free buffer (e.g., PBS) at 2-10 mg/mL adjust_ph Adjust pH of protein solution to 7.2-8.5 protein_prep->adjust_ph add_dye Add a molar excess of dye solution to the protein solution adjust_ph->add_dye dye_prep Prepare fresh dye solution in DMSO or DMF dye_prep->add_dye incubate Incubate for 1-2 hours at room temperature, protected from light add_dye->incubate quench Optional: Quench reaction with an amine-containing buffer (e.g., Tris) incubate->quench purify Purify the conjugate using a desalting column or dialysis to remove unreacted dye quench->purify store_conjugate Store the purified conjugate under appropriate conditions purify->store_conjugate

Caption: General workflow for protein labeling.

Conclusion

This compound is a powerful tool for fluorescently labeling biomolecules. A thorough understanding of its solubility and stability is critical for successful and reproducible experimental outcomes. By following the guidelines and protocols outlined in this technical guide, researchers can maximize the performance of this versatile reagent in their applications. Careful attention to storage, handling, and reaction conditions will ensure the integrity of the NHS ester for efficient conjugation and the preservation of the Cy5 fluorophore for sensitive detection.

References

Molecular weight of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a fluorescent dye and linker molecule. It is designed for use in bioconjugation, labeling, and imaging applications within research and drug development. This document details the molecule's chemical and physical properties, provides protocols for its use, and illustrates a typical experimental workflow.

Core Properties and Specifications

This compound is a specialized chemical reagent featuring a Cy5 fluorescent dye, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester functional group. The PEG linker enhances solubility and biocompatibility, while the NHS ester allows for covalent attachment to primary amines on biomolecules such as proteins, peptides, and antibodies.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueSource
Molecular Weight 838.43 g/mol [1][2][3]
Molecular Formula C45H60ClN3O10[1][2][3]
CAS Number 2107273-28-7[1]
Excitation Maximum (λex) ~649 nm[4][5][6]
Emission Maximum (λem) ~667 nm[4][5][6]
Solubility Methanol, DMSO, DMF[1][7]
Storage Conditions -20°C, sealed, protected from light and moisture[1]

Experimental Protocols

The following protocols are provided as a guide for using this compound to label proteins. These are general procedures and may require optimization for specific applications.

I. Preparation of Reagents
  • Protein Solution :

    • Prepare the protein to be labeled in an amine-free buffer, such as phosphate-buffered saline (PBS).

    • The recommended pH for the labeling reaction is between 8.0 and 9.0 to ensure the primary amines are deprotonated and reactive.[8][9] Adjust the pH of the protein solution using a suitable buffer, for instance, 1 M sodium bicarbonate.[8][10]

  • Dye Stock Solution :

    • Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[8][10]

    • This solution should be prepared fresh for each experiment to avoid degradation of the NHS ester.[8]

II. Protein Labeling Procedure
  • Molar Ratio Calculation :

    • The optimal molar ratio of dye to protein for efficient labeling can vary. A common starting point is a 10:1 to 20:1 molar excess of the dye.[8]

    • The following formula can be used to calculate the required amount of the NHS ester:

      • NHS_ester_weight [mg] = Molar_excess × Protein_weight [mg] × NHS_ester_MW [Da] / Protein_MW [Da][9][11]

  • Labeling Reaction :

    • Add the calculated volume of the dye stock solution to the protein solution.

    • Mix the reaction gently and incubate for at least 1 hour at room temperature, protected from light.[10] Some protocols suggest incubating for 4 hours at room temperature or overnight on ice.[9][11]

  • Quenching the Reaction (Optional) :

    • To stop the labeling reaction, a quenching reagent such as 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5, can be added.[8]

III. Purification of the Labeled Protein
  • Column Chromatography :

    • Purify the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column, such as a Sephadex G-25 column.[12][13]

    • Load the reaction mixture onto the column and elute with an appropriate buffer (e.g., PBS pH 7.2-7.4).[12][13]

    • Collect the fractions containing the labeled protein, which will be visibly colored.

  • Determination of Degree of Labeling (DOL) :

    • The DOL, which represents the average number of dye molecules per protein, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5 (~650 nm).[8]

    • The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye. An optimal DOL is typically between 2 and 7.[8]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for labeling a protein with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (Amine-free buffer, pH 8.0-9.0) mixing Mix Protein and Dye (10:1 to 20:1 molar ratio) protein_prep->mixing dye_prep Prepare Dye Stock Solution (10 mg/mL in DMSO/DMF) dye_prep->mixing incubation Incubate (1 hr at RT, protected from light) mixing->incubation purify Purify Conjugate (Size-Exclusion Chromatography) incubation->purify analyze Analyze (Determine Degree of Labeling) purify->analyze cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_purification cluster_purification

Protein Labeling Workflow with Cy5-PEG-NHS Ester

Applications in Research and Drug Development

This compound is a versatile tool for various applications in life sciences. The Cy5 dye's emission in the far-red spectrum is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[10] The PEG linker enhances the hydrophilicity and biocompatibility of the labeled molecule, which can reduce non-specific binding and aggregation in biological systems.[10]

This reagent is particularly useful in:

  • Fluorescence Imaging : Visualizing and tracking labeled biomolecules in cells and tissues.

  • Flow Cytometry : Quantifying and sorting labeled cells.

  • Immunoassays : Detecting and quantifying antigens in various assay formats.

  • PROTAC Development : this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

References

An In-depth Technical Guide to the Mechanism and Application of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a fluorescent labeling reagent. We will delve into its core mechanism of action, present key quantitative data, and provide detailed experimental protocols for its use in bioconjugation.

Core Mechanism of Action

This compound is a molecule designed for the covalent labeling of biomolecules, such as proteins, peptides, and antibodies, with the far-red fluorescent dye, Cy5. Its mechanism of action is centered around the highly efficient and specific reaction of the N-hydroxysuccinimide (NHS) ester functional group with primary amines.

The molecule consists of three key components:

  • Cy5 (Cyanine 5): A fluorescent dye that absorbs light in the far-red region of the spectrum (around 650 nm) and emits in the same region (around 670 nm). This property is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules.[1]

  • PEG Linkers (m-PEG4 and PEG2): Polyethylene glycol (PEG) chains are incorporated to enhance the hydrophilicity and biocompatibility of the molecule.[2] This increased water solubility helps to prevent the aggregation of the labeled biomolecule and reduces non-specific binding during experiments.[3] The PEG spacers also provide steric hindrance, ensuring that the biological activity of the target molecule is not significantly disrupted upon labeling.[4]

  • NHS Ester: This functional group is highly reactive towards primary amines (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins.[5] The reaction, known as acylation, results in the formation of a stable amide bond, covalently attaching the Cy5 dye to the target molecule.[6]

The labeling reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5).[6] At this pH, the primary amines are deprotonated and thus more nucleophilic, while the NHS ester remains sufficiently stable to react before hydrolysis, a competing reaction with water that inactivates the ester.[5]

Mechanism_of_Action Molecule This compound Reaction Amine-Reactive Labeling Molecule->Reaction Biomolecule Biomolecule (e.g., Protein with -NH2 group) Biomolecule->Reaction Labeled_Biomolecule Cy5-Labeled Biomolecule (Stable Amide Bond) Reaction->Labeled_Biomolecule Covalent Bond Formation NHS_byproduct N-hydroxysuccinimide (Byproduct) Reaction->NHS_byproduct

Mechanism of this compound labeling.

Quantitative Data

The following tables summarize key quantitative data for the Cy5 dye and related compounds. It is important to note that specific data for this compound may not be extensively published, and values for similar PEGylated Cy5 derivatives are often used as approximations.

Table 1: Spectroscopic Properties of Cy5 and a PEGylated Derivative

Spectroscopic PropertyN-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 (similar compound)Standard Cy5-NHS Ester
Excitation Maximum (λex) 649 - 650 nm[3][7]~646 - 651 nm[7][8]
Emission Maximum (λem) 667 - 691 nm[3][7]~662 - 671 nm[7][8]
Molar Extinction Coefficient (ε) ~107,000 M⁻¹cm⁻¹[7]~250,000 M⁻¹cm⁻¹[8]
Quantum Yield (Φ) Not explicitly reported; a similar PEGylated Cy5 had Φ = 0.07[3]~0.2 - 0.27[2][8]

Table 2: Recommended Conditions for NHS Ester Coupling Reactions

ParameterRecommended Value/RangeRationale
pH 7.2 - 8.5[6]Balances amine reactivity and NHS ester stability.[5]
Temperature 4°C to Room TemperatureLower temperatures can prolong the half-life of the NHS ester.[6]
Buffer Composition Amine-free buffers (e.g., PBS, HEPES, Borate)Buffers containing primary amines (e.g., Tris) will compete for the NHS ester.[2]
Molar Excess of Dye:Protein 5- to 20-foldA starting point to achieve optimal labeling without causing protein precipitation.[5]

Experimental Protocols

This section provides a detailed methodology for a typical protein labeling experiment using an NHS ester-functionalized Cy5 dye.

Protein Preparation
  • Dissolve the Protein: Dissolve the protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 2-10 mg/mL.[2]

  • pH Adjustment: Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer, such as 1 M sodium bicarbonate. This is the optimal pH range for the reaction between the NHS ester and primary amines.[2]

Dye Preparation
  • Dissolve the Dye: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[2]

Labeling Reaction
  • Initiate the Reaction: Add the dissolved dye solution to the protein solution. The molar ratio of dye to protein should be optimized for each specific application, with a 10-fold molar excess being a common starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or agitation.

Purification of the Labeled Protein

  • Removal of Unreacted Dye: Separate the labeled protein from unreacted dye and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

Experimental_Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 8.0-8.5) C 3. Mix Protein and Dye Solutions (Optimized Molar Ratio) A->C B 2. Prepare Dye Solution (Dissolve in DMSO/DMF) B->C D 4. Incubate (1-2h at RT or overnight at 4°C) C->D E 5. Purify Labeled Protein (Size-Exclusion Chromatography or Dialysis) D->E F 6. Characterize Labeled Protein (Spectroscopy, Functional Assays) E->F

General experimental workflow for protein labeling.

Conclusion

This compound is a valuable tool for researchers in various fields, including molecular biology, immunology, and drug development. Its robust chemistry, coupled with the favorable spectroscopic properties of Cy5 and the biocompatibility imparted by the PEG linkers, enables the sensitive and specific labeling of biomolecules for a wide range of applications, such as fluorescence microscopy, flow cytometry, and in vivo imaging. Understanding the core mechanism of action and optimizing experimental protocols are crucial for achieving reliable and reproducible results.

References

The Cornerstone of Bioconjugation: A Technical Guide to NHS Ester Reactions with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the ability to specifically and stably link molecules is paramount. Among the chemical strategies employed, the reaction of N-hydroxysuccinimide (NHS) esters with primary amines stands out as a robust and versatile method for forming stable amide bonds. This technical guide provides an in-depth exploration of the core principles governing this essential reaction, offering insights into its mechanism, kinetics, and practical application in the laboratory.

The Principle of the Reaction: A Nucleophilic Acyl Substitution

The reaction between an NHS ester and a primary amine is a form of nucleophilic acyl substitution.[1] The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This initial attack forms a transient tetrahedral intermediate. Subsequently, the stable N-hydroxysuccinimide group is released as a leaving group, resulting in the formation of a highly stable amide bond.[] This newly formed bond is resistant to hydrolysis and proteolytic cleavage under physiological conditions, ensuring the long-term stability of the conjugate.[]

The reaction's efficiency is critically dependent on the nucleophilicity of the primary amine. Primary amines are present at the N-terminus of proteins and on the side chain of lysine (B10760008) residues, making these common targets for modification.[1][3]

NHS_Ester_Reaction_Mechanism reagents NHS Ester + Primary Amine (R-CO-NHS + R'-NH₂) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Amide Bond + NHS (R-CO-NH-R' + NHS) intermediate->products Release of NHS Protein_Labeling_Workflow start Start prep_protein Prepare Protein Solution (1-10 mg/mL in pH 8.3-8.5 buffer) start->prep_protein react Combine and Incubate (1-4h at RT or overnight at 4°C) prep_protein->react prep_nhs Prepare NHS Ester Stock (in anhydrous DMSO/DMF) prep_nhs->react quench Quench Reaction (Optional) (Add Tris or Glycine) react->quench purify Purify Conjugate (e.g., Desalting Column) quench->purify end End purify->end

References

The Strategic Role of PEG Linkers in Mitigating Steric Hindrance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the intricate landscape of drug development and bioconjugation, steric hindrance presents a significant barrier to achieving optimal therapeutic efficacy. The covalent attachment of Polyethylene Glycol (PEG) linkers, a process known as PEGylation, has emerged as a cornerstone strategy to overcome these spatial constraints. This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers in reducing steric hindrance, thereby enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. Through a comprehensive review of current literature, this document details the mechanisms of PEGylation, presents quantitative data on its impact, outlines key experimental protocols for its characterization, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction: The Challenge of Steric Hindrance

Steric hindrance, the prevention or retardation of intermolecular interactions due to the spatial arrangement of atoms, is a critical factor in the design and efficacy of therapeutic agents. In bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), large and complex molecular architectures can physically obstruct the binding of a drug to its target, impede cellular uptake, or promote aggregation. PEGylation offers a versatile solution by introducing a flexible, hydrophilic spacer that can effectively mitigate these steric challenges.

The Mechanism of PEGylation in Overcoming Steric Hindrance

The efficacy of PEG linkers in reducing steric hindrance stems from their unique physicochemical properties. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that, when conjugated to a molecule, confers several advantages.[1]

  • Creation of a Hydration Shell: In aqueous environments, PEG chains are highly solvated, forming a dynamic hydration layer or "hydrophilic cloud" around the conjugated molecule.[2] This shell acts as a physical barrier, preventing non-specific interactions with other biomolecules and reducing aggregation.[2]

  • Increased Hydrodynamic Radius: The attachment of PEG chains significantly increases the hydrodynamic volume of the molecule. This increased size not only reduces renal clearance, thereby prolonging circulation half-life, but also provides a greater spatial separation between the conjugated molecule and its potential interaction partners, thus minimizing steric clashes.[3][4]

  • Conformational Flexibility: The inherent flexibility of the ethylene (B1197577) glycol backbone allows the PEG linker to adopt various conformations, enabling the conjugated molecule to orient itself optimally for target binding.[5] This is particularly crucial in complex systems like PROTACs, where the linker must facilitate the formation of a stable ternary complex between the target protein and an E3 ligase.[5]

Quantitative Impact of PEG Linkers on Steric Hindrance and Molecular Properties

The choice of PEG linker length and architecture (linear vs. branched) is a critical parameter that can be fine-tuned to optimize the properties of a bioconjugate. Longer PEG chains generally provide a greater steric shield but may also introduce challenges such as reduced bioactivity if the linker is too long.[6]

Table 1: Impact of PEG Linker Length on Key Performance Parameters

ParameterEffect of Increasing PEG Linker LengthQuantitative Examples
Binding Affinity Can decrease due to increased distance from the target, but can also increase by overcoming steric barriers near the binding site.Attachment of PEG to a polyacridine peptide resulted in a slight decrease in apparent affinity for pGL3 at lower peptide stoichiometries.[6] In a series of BTK-targeting PROTACs, binding affinity was impaired by up to 20-fold for shorter linkers (less than 4 PEG units) compared to longer linkers.[7]
Drug-to-Antibody Ratio (DAR) in ADCs Can influence the achievable DAR by mitigating the hydrophobicity of the payload and reducing aggregation.For some antibody-drug conjugates, incorporating a PEG spacer can modulate the final DAR value, with different effects observed depending on the specific linker-payload combination.[8]
Circulation Half-Life Generally increases due to a larger hydrodynamic radius and reduced renal clearance.PEGylation of proteins and nanoparticles has been shown to significantly increase their systemic circulation time.[3][4] For example, PEGylated liposomal doxorubicin (B1662922) has a circulation half-life of 36 hours, and its bioavailability is over 90 times higher than the non-conjugated drug a week after injection.[9]
Solubility Significantly improves the solubility of hydrophobic molecules.PEG linkers are known to enhance the aqueous solubility of poorly soluble drugs, which is a common challenge in drug formulation.[9]
Immunogenicity Generally decreases by masking antigenic epitopes.PEGylation is a well-established method to reduce the immunogenicity of therapeutic proteins.[4]

Experimental Protocols for Characterizing PEGylated Molecules

A suite of analytical techniques is employed to characterize PEGylated molecules and to quantify the impact of PEGylation on steric hindrance and other properties.

Size-Exclusion Chromatography (SEC)

Objective: To separate and quantify PEGylated proteins, unreacted PEG, and protein aggregates based on their hydrodynamic radius.

Detailed Methodology:

  • System Preparation: An HPLC or UPLC system equipped with a size-exclusion column (e.g., Superdex 200) and UV and/or refractive index (RI) detectors is used.[1][10]

  • Mobile Phase: An isocratic mobile phase, typically a buffered saline solution (e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2), is prepared, filtered, and degassed.[1] The inclusion of arginine can help reduce non-specific interactions between the sample and the column resin.[1]

  • Sample Preparation: The PEGylated protein sample is diluted in the mobile phase to a suitable concentration (e.g., 1-5 mg/mL).[1] Unmodified protein and free PEG standards are also prepared for comparison.

  • Injection and Elution: A defined volume of the sample (e.g., 10-100 µL) is injected onto the column.[1][10] The sample is then eluted with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).[10]

  • Detection and Analysis: The eluting species are detected by UV absorbance (at 280 nm for proteins) and/or RI (for PEG). The retention times and peak areas are used to identify and quantify the different species. Larger molecules, such as aggregates and highly PEGylated proteins, will elute earlier than smaller molecules.

Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic diameter and size distribution of PEGylated nanoparticles or proteins in solution.

Detailed Methodology:

  • Sample Preparation: The sample is diluted in a suitable buffer and filtered through a low-protein-binding filter (e.g., 0.22 µm) to remove dust and large aggregates.

  • Instrument Setup: A DLS instrument is used, which consists of a laser, a sample cuvette, and a detector. The sample is placed in the cuvette and equilibrated to a specific temperature.

  • Data Acquisition: The sample is illuminated by the laser, and the scattered light intensity fluctuations are measured by the detector.[11] These fluctuations are caused by the Brownian motion of the particles in the solution.[11]

  • Data Analysis: The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculate the diffusion coefficient of the particles.[12] The Stokes-Einstein equation is then used to determine the hydrodynamic diameter.[11] An increase in hydrodynamic diameter upon PEGylation provides a quantitative measure of the increased size due to the PEG chains.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of binding interactions (affinity, enthalpy, entropy, and stoichiometry) between a PEGylated molecule and its target.

Detailed Methodology:

  • Sample Preparation: The protein and ligand solutions are prepared in the same buffer to minimize heats of dilution. The samples are thoroughly degassed to prevent bubble formation during the experiment.

  • Instrument Setup: An ITC instrument consists of a sample cell and a reference cell. The protein solution is loaded into the sample cell, and the ligand solution is loaded into the injection syringe.

  • Titration: A series of small, precise injections of the ligand solution are made into the sample cell while the temperature is kept constant.[13]

  • Data Acquisition: The instrument measures the heat released or absorbed during the binding reaction after each injection.[14]

  • Data Analysis: The raw data is a series of heat-flow peaks corresponding to each injection. These peaks are integrated to determine the heat change per injection. A binding isotherm is then generated by plotting the heat change against the molar ratio of ligand to protein. This curve is fitted to a binding model to extract the thermodynamic parameters.[14] Comparing the binding affinities of PEGylated versus non-PEGylated molecules can quantify the impact of the PEG linker on the binding interaction.

Visualizing the Role of PEG Linkers

Diagrams created using Graphviz (DOT language) help to visualize complex biological processes and experimental workflows where PEG linkers play a crucial role.

Antibody-Drug Conjugate (ADC) Internalization Pathway

ADC_Internalization cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (with PEG Linker) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: Workflow of ADC internalization and payload delivery.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC (with PEG Linker) POI Protein of Interest (Target) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3->POI Ubiquitination Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for Characterizing PEGylated Proteins

Experimental_Workflow Start PEGylated Protein Sample SEC Size-Exclusion Chromatography (SEC) Start->SEC DLS Dynamic Light Scattering (DLS) Start->DLS ITC Isothermal Titration Calorimetry (ITC) Start->ITC SEC_Result Purity & Aggregation Analysis SEC->SEC_Result DLS_Result Hydrodynamic Size Determination DLS->DLS_Result ITC_Result Binding Affinity Measurement ITC->ITC_Result Conclusion Comprehensive Characterization SEC_Result->Conclusion DLS_Result->Conclusion ITC_Result->Conclusion

Caption: Workflow for the characterization of PEGylated proteins.

Conclusion

PEG linkers are indispensable tools in modern drug development, offering a robust and tunable strategy to mitigate the pervasive challenge of steric hindrance. By creating a hydrophilic shield, increasing hydrodynamic volume, and providing conformational flexibility, PEGylation enhances the developability and therapeutic potential of a wide range of biomolecules. A thorough understanding of the interplay between PEG linker properties and the resulting bioconjugate's performance, guided by rigorous experimental characterization, is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

An In-Depth Technical Guide to N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 for In Vivo Imaging Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a near-infrared (NIR) fluorescent probe engineered for advanced in vivo imaging. We will delve into its core properties, mechanism of action, detailed experimental protocols, and quantitative data to facilitate its effective application in research and drug development.

Introduction to a Superior Imaging Agent

This compound is a specialized fluorescent dye designed for covalent labeling of biomolecules. Its structure is a strategic combination of three key functional units:

  • Cyanine 5 (Cy5) Core : A robust fluorophore that emits in the far-red to near-infrared (NIR) region of the electromagnetic spectrum. This property is critical for in vivo imaging as it allows for deeper tissue penetration and significantly reduces autofluorescence from biological samples, leading to a higher signal-to-background ratio.[1][2][3]

  • Dual Polyethylene Glycol (PEG) Linkers : The molecule incorporates two PEG chains (a tetra-PEG and a di-PEG). These hydrophilic spacers enhance the dye's aqueous solubility, improve its biocompatibility, and minimize non-specific binding and aggregation in biological environments.[4][5][6] PEGylation is a well-established strategy to prolong the circulation half-life of labeled molecules, making it ideal for tracking biodistribution over time.[7][8]

  • N-Hydroxysuccinimide (NHS) Ester : This is a highly efficient amine-reactive functional group. The NHS ester readily forms a stable, covalent amide bond with primary amines (-NH₂) found on proteins, antibodies, peptides, and other biomolecules.[9][10][11]

The combination of these features makes this compound a superior choice for developing targeted imaging agents for applications ranging from cancer research to pharmacokinetic studies.[1][4]

Core Chemical and Spectroscopic Properties

The performance of a fluorescent probe is defined by its chemical and photophysical characteristics. The strategic PEGylation of the Cy5 core in this molecule influences these properties, particularly when compared to standard Cy5-NHS ester.

Chemical Specifications:

PropertyValue
CAS Number 2107273-28-7
Molecular Formula C₄₅H₆₀ClN₃O₁₀
Molecular Weight 838.43 g/mol
Storage -20°C, sealed, protected from light and moisture.

Source:[4][12][13]

Spectroscopic Data Summary:

The table below summarizes the key spectroscopic parameters for PEGylated Cy5 compared to the traditional Cy5-NHS ester. The PEG linker can slightly alter the photophysical properties.

Spectroscopic PropertyThis compound (Approximation)Standard Cy5-NHS Ester
Excitation Maximum (λex) ~649 - 650 nm~646 - 649 nm
Emission Maximum (λem) ~667 - 691 nm~662 - 671 nm
Molar Extinction Coefficient (ε) ~107,000 - 170,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.07 (Reported for a similar PEGylated Cy5)~0.2
Solubility Enhanced aqueous solubilitySoluble in organic solvents (DMSO, DMF)

Sources:[5][14][15][16]

While PEGylation may lead to a slightly lower molar extinction coefficient and quantum yield, the significant gains in water solubility and biocompatibility often outweigh the modest decrease in brightness, especially for in vivo applications where aggregation and non-specific binding are major concerns.[5]

Mechanism of Action and Bioconjugation

The utility of this compound stems from its ability to be stably attached to a targeting moiety, thereby creating a specific imaging probe.

Bioconjugation Pathway:

The core of its application is the bioconjugation reaction. The NHS ester group is an activated ester that is highly susceptible to nucleophilic attack by primary amines (e.g., the ε-amino group of lysine (B10760008) residues on a protein surface). The reaction proceeds efficiently in an aqueous buffer at a slightly alkaline pH (typically 8.0-9.0), resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[9][17]

G cluster_products Outputs Probe This compound Conjugate Fluorescently Labeled Biomolecule (Stable Amide Bond) Probe->Conjugate Covalent Bonding Biomolecule Target Biomolecule (e.g., Antibody) with Primary Amine (-NH₂) Biomolecule->Conjugate Conditions Reaction Buffer pH 8.0 - 9.0 Byproduct N-hydroxysuccinimide (Leaving Group)

Bioconjugation of Cy5-PEG-NHS to a target biomolecule.

This resulting fluorescently labeled biomolecule can then be administered in vivo to track its localization, distribution, and clearance, all driven by the targeting properties of the conjugated biomolecule.

Experimental Protocols

Accurate and reproducible results depend on meticulous experimental technique. The following sections provide detailed protocols for protein conjugation and subsequent in vivo imaging.

Protocol for Protein Labeling

This protocol details the steps for covalently labeling a protein, such as an antibody, with this compound.

Materials:

  • This compound

  • Protein to be labeled (2-10 mg/mL in an amine-free buffer like PBS)[1]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[9]

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0

  • Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25)[1]

Procedure:

  • Prepare Protein Solution : Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will compete in the reaction. Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer.[1][9]

  • Prepare Dye Stock Solution : Allow the vial of the Cy5-PEG-NHS ester to warm to room temperature before opening.[9] Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared fresh immediately before use.[1][9]

  • Calculate Molar Ratio : Determine the desired molar ratio of dye to protein. A starting point of a 10:1 to 20:1 molar excess of dye is common, but this should be optimized for each specific protein.[1][9]

  • Labeling Reaction : While gently stirring the protein solution, slowly add the calculated volume of the dye stock solution.[1] Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench Reaction (Optional) : To stop the reaction, you can add a quenching reagent like Tris-HCl to a final concentration of 50-100 mM.

  • Purify the Conjugate : Separate the labeled protein from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored band to elute is the labeled protein conjugate.[1]

  • Determine Degree of Labeling (DOL) : The DOL (average number of dye molecules per protein) can be calculated spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for the Cy5 dye). An optimal DOL is typically between 2 and 7 for antibodies.[9]

G A Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C Combine Dye and Protein (Target Molar Ratio) A->C B Prepare Dye Stock Solution (10 mg/mL in DMSO/DMF) B->C D Incubate (1-2h RT or overnight 4°C, protected from light) C->D E Purify Conjugate (Size-Exclusion Chromatography) D->E F Characterize Conjugate (Spectrophotometry for DOL) E->F G Store Labeled Protein (4°C or -20°C) F->G

Workflow for protein conjugation with Cy5-PEG-NHS ester.
General Protocol for In Vivo Imaging

This protocol provides a general framework for small animal imaging using a Cy5-PEG-labeled probe.

Materials:

  • Animal model (e.g., mouse or rat)[10]

  • Purified Cy5-PEG-labeled imaging probe

  • Sterile vehicle (e.g., PBS)

  • Anesthesia[10]

  • In vivo imaging system (IVIS) with appropriate NIR filter sets (e.g., Excitation: ~640 nm, Emission: ~680 nm)[1]

Procedure:

  • Animal Preparation : Anesthetize the animal according to approved institutional protocols. If necessary, remove fur from the imaging area to reduce signal obstruction.[10]

  • Baseline Imaging : Acquire a baseline fluorescence image of the animal before injecting the probe to assess background autofluorescence.[1]

  • Probe Administration : Dilute the labeled probe to the desired concentration in a sterile vehicle. A typical dose for a labeled antibody is 1-2 nmol per mouse.[1] Administer the probe, usually via intravenous (tail vein) injection.[1][10]

  • Dynamic Image Acquisition : Perform whole-body imaging at predetermined time points post-injection (e.g., 15 min, 1h, 4h, 24h, 48h, 72h) to monitor the probe's biodistribution, tumor targeting, and clearance.[1]

  • Data Analysis : Use the imaging software to draw Regions of Interest (ROIs) around the target tissue (e.g., tumor) and a background area (e.g., muscle). Quantify the average fluorescence intensity in these ROIs. Calculate the target-to-background ratio (TBR) to assess signal specificity.[1]

  • Ex Vivo Organ Analysis : At the final time point, euthanize the animal and perfuse with saline to remove blood from the organs.[1] Dissect the major organs (liver, spleen, kidneys, lungs, heart, tumor, etc.), arrange them in the imaging chamber, and acquire a final fluorescence image to confirm biodistribution.[1][7]

G A Animal Preparation (Anesthesia, Fur Removal) B Acquire Baseline Image (Pre-injection) A->B C Administer Cy5-Labeled Probe (e.g., Tail Vein Injection) B->C D In Vivo Imaging at Multiple Time Points C->D E Image Data Quantification (ROI Analysis, TBR) D->E F Ex Vivo Organ Imaging (Post-euthanasia) D->F At Final Time Point G Confirm Biodistribution F->G

References

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a near-infrared fluorescent dye. This reagent incorporates polyethylene (B3416737) glycol (PEG) spacers, which can enhance the solubility and reduce aggregation of the labeled antibody. The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines, such as the side chains of lysine (B10760008) residues on the antibody, to form a stable amide bond.[1][] This process yields a fluorescently labeled antibody suitable for a variety of applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging.[1][3]

Data Presentation

Successful antibody conjugation is often assessed by the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single antibody molecule. The optimal DOL can vary depending on the antibody and its intended application.[1] Below is a summary of typical target DOL ranges and other quantitative parameters relevant to the labeling process.

ParameterRecommended RangeNotes
Antibody Concentration2 - 10 mg/mLHigher concentrations generally lead to greater labeling efficiency.[4][5]
Molar Ratio of Dye:Antibody10:1 to 20:1This is a common starting point and should be optimized for each specific antibody.[1][6]
Optimal Degree of Labeling (DOL)2 - 10A DOL in this range is typically effective for most applications.[1][5]
Reaction pH8.0 - 8.5Slightly basic pH is crucial for the reaction between the NHS ester and primary amines.[6][7]
Storage Temperature (Short-term)4°CFor storage up to a month.[4]
Storage Temperature (Long-term)-20°C to -80°CAliquotting is recommended to avoid repeated freeze-thaw cycles.[7][8]

Experimental Protocols

This section details the methodology for labeling an antibody with this compound.

Materials and Reagents
  • Antibody: Purified antibody (e.g., IgG) in an amine-free buffer such as Phosphate-Buffered Saline (PBS). The antibody solution must be free of stabilizers like bovine serum albumin (BSA) or gelatin.[4][9]

  • This compound: Store at -20°C, desiccated and protected from light.[10]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): High-purity, anhydrous solvent for reconstituting the dye.[6]

  • Reaction Buffer: 1 M Sodium Bicarbonate (pH 8.5) or 0.1 M Sodium Phosphate (pH 7.2-7.4).[6][9]

  • Quenching Reagent (Optional): 1 M Tris-HCl (pH 8.0) or 1.5 M Hydroxylamine (pH 8.5).[6]

  • Purification Column: Size exclusion chromatography column (e.g., Sephadex G-25) or a spin desalting column with an appropriate molecular weight cutoff (e.g., 7K MWCO).[1][5]

  • Collection Tubes: 1.5 mL microcentrifuge tubes.

Experimental Workflow Diagram

Antibody_Labeling_Workflow prep_ab Antibody Preparation (Buffer Exchange) reaction Labeling Reaction (Incubate Antibody + Dye) prep_ab->reaction Add to reaction prep_dye Dye Preparation (Dissolve in DMSO) prep_dye->reaction Add to reaction purification Purification (Size Exclusion Chromatography) reaction->purification Purify conjugate characterization Characterization (Calculate DOL) purification->characterization Analyze purified conjugate storage Storage (-20°C or -80°C) characterization->storage Store labeled antibody NHS_Ester_Reaction reactants Antibody-NH₂ (Primary Amine) Cy5-PEG-NHS Ester products Antibody-NH-CO-PEG-Cy5 (Stable Amide Bond) N-hydroxysuccinimide reactants->products pH 8.0-8.5

References

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 is a highly versatile fluorescent labeling reagent designed for robust performance in a variety of life science applications, particularly flow cytometry. This molecule features a bright and photostable Cyanine 5 (Cy5) fluorophore, which emits in the far-red region of the spectrum (excitation/emission maxima ~650/670 nm), minimizing interference from cellular autofluorescence.[1][2] The integrated N-hydroxysuccinimide (NHS) ester group facilitates the covalent conjugation of the dye to primary amines (-NH2) on proteins, antibodies, and other biomolecules, forming a stable amide bond.[3]

A key feature of this reagent is the presence of polyethylene (B3416737) glycol (PEG) chains. PEGylation enhances the hydrophilicity and biocompatibility of the Cy5 dye, which can improve its solubility in aqueous buffers and reduce non-specific binding during cellular staining procedures.[4][5] These properties make it an excellent choice for developing fluorescent probes for immunophenotyping, cellular uptake studies, and viability assays in flow cytometry.

Spectroscopic Properties

The performance of a fluorophore is dictated by its spectral characteristics. Cy5 is well-suited for flow cytometry, as it is efficiently excited by common red laser lines (633 nm or 647 nm) available on most cytometers.[6]

PropertyValueReference
Excitation Maximum (λex)~649-651 nm[4][6]
Emission Maximum (λem)~662-670 nm[2][6]
Molar Extinction Coefficient (ε)~250,000 M⁻¹cm⁻¹[3]
Recommended Laser Line633 nm or 647 nm[6]

Key Applications in Flow Cytometry

  • Covalent Labeling of Proteins and Antibodies: The primary application is the creation of custom fluorescently-labeled probes for detecting specific cellular targets.

  • Cell Surface Marker Staining: Labeled antibodies are used to identify and quantify cell populations based on their surface antigen expression (immunophenotyping).[7]

  • Intracellular Staining: With appropriate fixation and permeabilization, Cy5-labeled antibodies can detect intracellular targets like cytokines, transcription factors, and signaling proteins.[8][9]

  • Live/Dead Cell Discrimination: As an amine-reactive dye, it can be used to differentiate viable cells from dead cells, which is crucial for data accuracy.[6][10]

  • Cellular Uptake and Drug Delivery Studies: The PEGylated nature of the dye makes it ideal for labeling nanoparticles or drug carriers to monitor their internalization by cells.[5][11]

Experimental Protocols

Protocol 1: Covalent Labeling of an Antibody

This protocol describes the general procedure for conjugating this compound to an IgG antibody.

Materials:

  • Purified Antibody (1-10 mg/mL in an amine-free buffer like PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0[2]

  • Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0

  • Purification Column (e.g., Sephadex G-25 or equivalent desalting column)

  • Storage Buffer: PBS with 0.5% BSA and 0.05% Sodium Azide

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If buffers like Tris or glycine (B1666218) are present, dialyze the antibody against PBS (pH 7.2-7.4).[2]

    • Adjust the antibody concentration to 2-10 mg/mL.

    • Add 1/10th volume of 1 M Sodium Bicarbonate buffer to the antibody solution to raise the pH to 8.5-9.0.

  • Dye Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF immediately before use.[12]

  • Labeling Reaction:

    • Calculate the volume of dye solution needed. A molar dye-to-antibody ratio of 10:1 to 20:1 is a common starting point for IgG antibodies.

    • Add the calculated volume of the dye solution to the antibody solution while gently vortexing.

    • Incubate for 1 hour at room temperature, protected from light.[3]

  • Purification:

    • Separate the Cy5-conjugated antibody from the unreacted dye using a desalting or gel filtration column equilibrated with PBS.[3]

    • Collect the colored fractions corresponding to the labeled antibody.

  • Determination of Degree of Labeling (DOL) (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 650 nm (for Cy5).

    • Calculate the DOL using the following formulas. An optimal DOL is typically between 2 and 7.

      • Protein Concentration (M) = [A280 - (A650 × 0.05)] / ε_protein

      • Dye Concentration (M) = A650 / ε_dye

      • DOL = Dye Concentration / Protein Concentration (Note: ε_protein for IgG is ~210,000 M⁻¹cm⁻¹; ε_dye for Cy5 is ~250,000 M⁻¹cm⁻¹)[3]

  • Storage:

    • Store the conjugated antibody at 4°C, protected from light. For long-term storage, add glycerol (B35011) to 50% and store at -20°C.[3]

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & QC cluster_store Storage Antibody_Prep 1. Prepare Antibody (Amine-free buffer, pH 8.5-9.0) Labeling 3. Labeling Reaction (1 hr, RT, dark) Antibody_Prep->Labeling Dye_Prep 2. Prepare Dye (10 mg/mL in DMSO) Dye_Prep->Labeling Purification 4. Purify Conjugate (Desalting Column) Labeling->Purification DOL 5. Calculate DOL (A280 / A650) Purification->DOL Storage 6. Store Conjugate (4°C or -20°C) DOL->Storage

Caption: Workflow for labeling antibodies with Cy5-NHS ester.
Protocol 2: Cell Surface Staining with a Cy5-Conjugated Antibody

This protocol provides a general procedure for staining cell surface markers on suspended cells for flow cytometry analysis.

Materials:

  • Single-cell suspension (1 x 10⁷ cells/mL)

  • Cy5-conjugated primary antibody (titrated to optimal concentration)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)[3]

  • (Optional) Fc block reagent to reduce non-specific binding[7]

  • FACS tubes

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • (Optional) Fc Receptor Blocking:

    • To prevent non-specific antibody binding, incubate cells with an Fc blocking reagent for 10-15 minutes at 4°C.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into FACS tubes.[3]

    • Add the predetermined optimal concentration of the Cy5-conjugated antibody.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[3]

  • Washing:

    • Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.[3][7]

    • Carefully decant the supernatant.

    • Repeat the wash step at least once.

  • Data Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a 633 nm or 647 nm laser.

Protocol 3: Intracellular Staining with a Cy5-Conjugated Antibody

This protocol requires fixation and permeabilization to allow the antibody to access intracellular targets.

Materials:

  • All materials from Protocol 2

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., PBS with 0.1% Saponin or a commercial permeabilization wash buffer)

Procedure:

  • Cell Surface Staining (if required):

    • Perform cell surface staining as described in Protocol 2. After the final wash, proceed to fixation.

  • Fixation:

    • Resuspend the cell pellet in 100 µL of Fixation Buffer.

    • Incubate for 15-20 minutes at room temperature.[8]

    • Wash the cells once with Flow Cytometry Staining Buffer.

  • Permeabilization and Intracellular Staining:

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer.

    • Add the Cy5-conjugated antibody for the intracellular target.

    • Incubate for at least 30 minutes at room temperature, protected from light.[9]

  • Washing:

    • Wash the cells twice with 2-3 mL of Permeabilization Buffer. Centrifuge at 400-600 x g for 5 minutes.[9]

  • Data Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer for analysis.

Protocol 4: Live/Dead Cell Discrimination

The amine-reactive NHS ester on the dye will covalently bind to intracellular and extracellular amines. Live cells with intact membranes will show low staining, while dead cells with compromised membranes will be brightly stained.[6][10] This staining is stable and withstands fixation and permeabilization.[6]

Materials:

  • Single-cell suspension

  • This compound

  • Protein-free buffer (e.g., PBS)

Procedure:

  • Cell Preparation:

    • Wash cells and resuspend them in a protein-free buffer like PBS at a concentration of 1 x 10⁶ cells/mL. The absence of protein is critical as it contains amines that would compete with the dye.[6]

  • Staining:

    • Add 1 µL of a diluted stock of the Cy5-NHS ester dye to 1 mL of the cell suspension. The optimal concentration should be titrated, but a final concentration of ~1 µg/mL is a good starting point.

    • Incubate for 20-30 minutes at room temperature or 4°C, protected from light.[6]

  • Washing:

    • Wash the cells once or twice with a buffer containing protein (e.g., Flow Cytometry Staining Buffer) to quench any remaining reactive dye.

  • Subsequent Staining and Analysis:

    • The cells can now be processed for subsequent surface or intracellular antibody staining as described in the protocols above.

    • During data analysis, the brightly fluorescent Cy5-positive population can be gated out as dead cells.

Data Presentation and Interpretation

Flow cytometry data for Cy5-labeled reagents are typically presented as histograms or dot plots. Key quantitative metrics include the percentage of positive cells (% Positive) and the Mean or Median Fluorescence Intensity (MFI), which reflects the abundance of the target.

Example Data: Cellular Uptake of Cy5-Labeled Nanoparticles

This table summarizes hypothetical data from an experiment tracking the uptake of Cy5-labeled, PEGylated nanoparticles by RAW264.7 macrophage cells over time.

Incubation Time% Cy5 Positive CellsMean Fluorescence Intensity (MFI)
0 min (Control)1.2%55
30 min45.8%850
2 hours89.5%3,200
4 hours98.2%7,600

Data is illustrative and based on trends observed in cellular uptake studies.[12][13][14] An increase in both the percentage of positive cells and the MFI over time indicates efficient and progressive internalization of the nanoparticles.

Example Data: Immunophenotyping

This table shows representative data for identifying a specific cell population (e.g., CD8+ T cells) using a Cy5-conjugated anti-CD8 antibody.

SampleCell Population% of Parent PopulationMFI of Positive Population
Unstained ControlLymphocytes0.5%40
Stained SampleCD8+ T Cells25.4%10,500
Isotype ControlLymphocytes0.8%65

This data demonstrates specific labeling of the target population with high signal-to-noise.

Visualization of Cellular Uptake Pathway

The following diagram illustrates the process of a Cy5-labeled, PEGylated drug delivery vehicle being internalized by a target cell and subsequently analyzed by flow cytometry. The PEG chains help the nanoparticle evade the immune system and improve its circulation time, a concept known as PEGylation.[5][11][15]

Cellular_Uptake_Workflow cluster_delivery Drug Delivery & Uptake cluster_analysis Flow Cytometry Analysis NP Cy5-PEG-Nanoparticle Cell Target Cell NP->Cell Endocytosis Endosome Endosome SamplePrep Prepare Single- Cell Suspension Cell->SamplePrep Cell Harvest Release Drug Release Endosome->Release Endosomal Escape FCM Flow Cytometer (640 nm laser) SamplePrep->FCM Data Quantitative Data (% Positive, MFI) FCM->Data Signal Detection

References

Application Notes and Protocols for Protein Conjugation with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent labeling of proteins with the fluorescent dye N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5. This near-infrared (NIR) dye, functionalized with a polyethylene (B3416737) glycol (PEG) linker and an N-hydroxysuccinimide (NHS) ester, is an invaluable tool for a wide range of applications, including fluorescence microscopy, flow cytometry, in vivo imaging, and immunoassays. The PEG spacer enhances the solubility and biocompatibility of the dye, minimizing non-specific binding and aggregation, while the NHS ester group facilitates efficient and stable covalent bond formation with primary amines (e.g., lysine (B10760008) residues) on the protein surface.

This guide outlines the complete workflow for protein conjugation, from initial protein preparation to the final characterization of the fluorescently labeled conjugate. Adherence to these protocols will enable researchers to achieve reproducible and optimal labeling for their specific protein of interest.

Principle of the Reaction

The conjugation chemistry is based on the reaction between the N-hydroxysuccinimide (NHS) ester of the Cy5 dye and primary amine groups on the protein. In an aqueous environment at a slightly alkaline pH, the NHS ester reacts with the nucleophilic amine to form a stable amide bond, covalently attaching the Cy5 dye to the protein. The reaction is highly efficient and specific for primary amines, which are abundant in most proteins due to the presence of lysine residues and the N-terminal α-amino group.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the successful conjugation of proteins with this compound. These values should be considered as a starting point and may require optimization for specific proteins and applications.

ParameterRecommended RangeNotes
Protein Concentration 2 - 10 mg/mLHigher concentrations generally lead to more efficient labeling.[1]
Labeling Buffer pH 8.0 - 8.5Optimal for the reaction between the NHS ester and primary amines.[1]
Molar Excess of Dye 10- to 50-foldThe optimal ratio should be determined empirically for each protein.[2]
Reaction Time 30 - 60 minutes at room temperature or 2 hours at 4°CLonger incubation times may be necessary for less reactive proteins.[2]
Optimal Degree of Labeling (DOL) 2 - 4Maximizes fluorescence without causing self-quenching.

Experimental Workflow

The overall process for protein conjugation with this compound can be broken down into four main stages: Protein Preparation, Conjugation Reaction, Purification, and Characterization.

experimental_workflow cluster_prep 1. Protein Preparation cluster_conjugation 2. Conjugation Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization p1 Protein Solution in Amine-Free Buffer p2 Buffer Exchange (if necessary) p1->p2 c2 Add Dye to Protein Solution p2->c2 c1 Prepare Dye Stock Solution c1->c2 c3 Incubate c2->c3 u1 Remove Unreacted Dye c3->u1 u2 (e.g., Spin Column, Dialysis) u1->u2 h1 Measure Absorbance (280 nm & 650 nm) u2->h1 h2 Calculate Degree of Labeling (DOL) h1->h2

Experimental workflow for protein conjugation.

Detailed Experimental Protocols

Protein Preparation

Materials:

  • Protein of interest

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5 or Phosphate-Buffered Saline, PBS)

  • Desalting columns or dialysis cassettes

Protocol:

  • Ensure Amine-Free Buffer: The protein must be in a buffer free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.

  • Buffer Exchange (if necessary): If the protein is in an incompatible buffer, perform a buffer exchange into the recommended labeling buffer (0.1 M sodium bicarbonate, pH 8.0-8.5). This can be achieved using desalting columns or dialysis.

  • Adjust Protein Concentration: Adjust the protein concentration to 2-10 mg/mL in the labeling buffer.

Conjugation Reaction

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Prepared protein solution

  • Reaction tubes (e.g., microcentrifuge tubes)

Protocol:

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1] Vortex briefly to ensure complete dissolution.

  • Calculate Molar Excess: Determine the volume of the dye stock solution needed to achieve the desired molar excess (e.g., 10- to 50-fold) relative to the moles of protein.

  • Add Dye to Protein: While gently vortexing, add the calculated volume of the dye stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C, protected from light.[2]

Purification of the Conjugate

Materials:

  • Spin columns (e.g., Sephadex G-25) or dialysis cassettes

  • Elution buffer (e.g., PBS)

  • Collection tubes

Protocol (using a Spin Column):

  • Prepare the Spin Column: Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.

  • Equilibrate the Column: Wash the column resin with the elution buffer (e.g., PBS) multiple times.

  • Load the Sample: Carefully load the conjugation reaction mixture onto the center of the resin bed.

  • Elute the Conjugate: Centrifuge the column to collect the purified protein-dye conjugate. The larger conjugate will elute first, while the smaller, unreacted dye molecules will be retained in the column.

Characterization of the Conjugate

Materials:

  • Spectrophotometer

  • Quartz cuvettes

Protocol:

  • Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy5, which is approximately 650 nm (A650).

  • Calculate the Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule. It can be calculated using the following formula:

    Protein Concentration (M) = [A280 - (A650 × CF)] / εprotein

    DOL = A650 / (εdye × Protein Concentration (M))

    Where:

    • A280 and A650 are the absorbance values of the conjugate.

    • CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy5).

    • εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1).

    • εdye is the molar extinction coefficient of the Cy5 dye at its absorbance maximum (approximately 250,000 M-1cm-1).

Signaling Pathway and Logical Relationships

The following diagram illustrates the chemical reaction between the this compound and a primary amine on a protein.

conjugation_reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products r1 Protein-NH2 (Primary Amine) p1 Protein-NH-CO-PEG-Cy5 (Stable Amide Bond) r1->p1 r2 Cy5-PEG-NHS ester r2->p1 cond pH 8.0-8.5 cond->p1 p2 N-hydroxysuccinimide (Byproduct)

NHS ester conjugation reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - Presence of primary amines in the buffer. - Incorrect pH of the labeling buffer. - Insufficient molar excess of the dye. - Inactive dye (hydrolyzed).- Perform buffer exchange to an amine-free buffer. - Ensure the pH is between 8.0 and 8.5. - Increase the molar excess of the dye. - Use freshly prepared dye stock solution.
Protein Precipitation - Over-labeling of the protein. - High concentration of organic solvent.- Reduce the molar excess of the dye or the reaction time. - Ensure the volume of DMSO/DMF does not exceed 10% of the total reaction volume.
High Background Fluorescence - Incomplete removal of unreacted dye.- Repeat the purification step or use a different purification method (e.g., dialysis).

Storage of the Conjugate

For optimal stability, store the purified protein-Cy5 conjugate at 4°C for short-term storage (up to a few weeks) or at -20°C or -80°C for long-term storage. To prevent repeated freeze-thaw cycles, it is recommended to store the conjugate in small aliquots. The addition of a cryoprotectant, such as glycerol (B35011) (to a final concentration of 20-50%), can further enhance stability during frozen storage. Always protect the fluorescently labeled protein from light.

References

Optimizing Conjugation: Application Notes and Protocols for N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the optimal conjugation of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 to primary amine-containing biomolecules. Understanding and controlling the reaction conditions, particularly the buffer system, is critical to achieving high conjugation efficiency and preserving the biological activity of the target molecule.

Introduction

This compound is a fluorescent labeling reagent that combines the bright and photostable Cy5 dye with a flexible polyethylene (B3416737) glycol (PEG) spacer. The N-hydroxysuccinimide (NHS) ester group enables covalent attachment to primary amines (-NH2) on biomolecules such as proteins, peptides, and antibodies through the formation of a stable amide bond. The PEG linker enhances water solubility and can reduce steric hindrance, potentially improving the performance of the conjugated biomolecule.

The success of the conjugation reaction is highly dependent on the reaction conditions, with the buffer pH being the most critical parameter. The reaction involves a competition between the desired aminolysis (reaction with the amine) and the undesirable hydrolysis of the NHS ester by water. Careful optimization of the buffer composition, pH, and other reaction parameters is essential for maximizing the yield of the desired conjugate while minimizing side reactions.

Key Reaction Parameters and Buffer Selection

The choice of buffer and its pH are paramount for a successful conjugation reaction. The primary amine on the target molecule must be in its deprotonated, nucleophilic state to react with the NHS ester. This is favored at alkaline pH. However, the rate of hydrolysis of the NHS ester also increases with pH. Therefore, a careful balance must be struck.

Optimal pH Range: The optimal pH for NHS ester-amine conjugation is typically between 7.2 and 8.5.[1][2] A pH of 8.3-8.5 is often considered ideal for maximizing the reaction rate with the amine while managing the rate of hydrolysis.[2][3]

Recommended Buffers: Buffers that do not contain primary amines are essential to avoid competing reactions.[1][4]

  • Phosphate (B84403) Buffer: A common choice, often used at concentrations of 0.1 M.[3]

  • Carbonate-Bicarbonate Buffer: Particularly useful for maintaining a stable pH in the optimal range of 8.0-8.5.[1][3] A 0.1 M sodium bicarbonate solution is frequently recommended.[2][3]

  • Borate Buffer: Another suitable option for maintaining a basic pH.[1]

  • HEPES Buffer: Can also be used within the recommended pH range.[1]

Buffers to Avoid: Buffers containing primary amines will compete with the target molecule for reaction with the NHS ester and should be avoided.[1][4]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing the conjugation reaction.

Table 1: Effect of pH on NHS Ester Stability

pHHalf-life of NHS EsterImplication for Conjugation
7.0 (at 0°C)4-5 hours[1]Slower reaction with amine, but greater NHS ester stability.
8.6 (at 4°C)10 minutes[1]Rapid hydrolysis, significantly reducing the amount of active ester available for conjugation.

Table 2: Recommended Reaction Conditions

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5[1][2]Optimal results are often achieved at pH 8.3-8.5.[2][3]
Buffer Type Phosphate, Bicarbonate, Borate[1][2]Must be free of primary amines.[1][4]
Buffer Concentration 0.1 MA commonly used concentration.[3]
Reaction Temperature 4°C to Room Temperature (20-25°C)[1]Lower temperatures can help to minimize hydrolysis and may be preferable for sensitive biomolecules.
Reaction Time 30 minutes to 4 hours[1]Can be extended to overnight at 4°C.[3]
Organic Solvent DMSO or DMF[3]Use high-quality, anhydrous solvent to dissolve the NHS ester before adding to the aqueous reaction buffer. The final concentration of the organic solvent should be minimized, typically below 10%.[4]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound. The molar ratio of the dye to the protein may need to be optimized for your specific application.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.4-8.0 or 0.1 M sodium bicarbonate buffer, pH 8.3)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[3]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine solution

  • Purification column (e.g., gel filtration or dialysis cassette) to remove unconjugated dye

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the chosen reaction buffer at a concentration of 2-10 mg/mL.[2][5]

    • If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into a suitable amine-free buffer (e.g., via dialysis or a desalting column).[4]

  • Prepare the NHS Ester Solution:

    • The NHS ester is moisture-sensitive and should be equilibrated to room temperature before opening to prevent condensation.[4]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4][5] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[4]

  • Conjugation Reaction:

    • Add the dissolved NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point.[4] The optimal ratio should be determined empirically.

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[4]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[1][3] Gentle mixing during incubation is recommended.

  • Quench the Reaction:

    • To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[1]

    • Incubate for an additional 15-30 minutes.

  • Purify the Conjugate:

    • Remove the unconjugated dye and reaction byproducts using a suitable method such as gel filtration (e.g., Sephadex G-25), dialysis, or spin desalting columns.[3][4]

Visualizations

Logical Relationship of Key Reaction Parameters

G Key Factors in NHS Ester Conjugation pH Reaction pH (7.2-8.5) Amine Deprotonated Amine (Nucleophilic) pH->Amine favors Hydrolysis NHS Ester Hydrolysis (Competing Reaction) pH->Hydrolysis increases rate Efficiency High Conjugation Efficiency Amine->Efficiency leads to Hydrolysis->Efficiency reduces Buffer Amine-Free Buffer (e.g., Phosphate, Bicarbonate) Buffer->Efficiency is required for

Caption: Interplay of pH and buffer choice on conjugation efficiency.

Experimental Workflow for Protein Conjugation

G Protein Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prot_Prep 1. Prepare Protein Solution (Amine-Free Buffer, pH 7.2-8.5) Conjugation 3. Mix & Incubate (1-4h at RT or overnight at 4°C) Prot_Prep->Conjugation NHS_Prep 2. Prepare NHS Ester Solution (Anhydrous DMSO/DMF) NHS_Prep->Conjugation Quench 4. Quench Reaction (Add Tris or Glycine) Conjugation->Quench Purify 5. Purify Conjugate (Gel Filtration/Dialysis) Quench->Purify Final Labeled Protein Purify->Final

Caption: Step-by-step workflow for protein conjugation.

References

Purifying Proteins Labeled with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of proteins labeled with the fluorescent dye N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5. Proper purification is critical for downstream applications, ensuring the removal of unconjugated dye that can lead to high background signals and inaccurate experimental results.

Introduction to Cy5 Labeling and Purification

This compound is a bright, far-red fluorescent dye commonly used for labeling proteins and other biomolecules. The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines (e.g., on lysine (B10760008) residues) on the protein surface to form a stable covalent bond. The inclusion of polyethylene (B3416737) glycol (PEG) linkers enhances the hydrophilicity of the dye, which can help to reduce aggregation of the labeled protein.

Following the labeling reaction, the mixture contains the desired protein-dye conjugate, as well as unreacted "free" dye. It is essential to remove this unconjugated dye to ensure the accuracy and reliability of subsequent assays such as fluorescence microscopy, flow cytometry, and immunoassays. The choice of purification method depends on several factors, including the size and stability of the protein, the required level of purity, the sample volume, and the available equipment.

Key Experimental Workflow

The overall process for purifying Cy5-labeled proteins involves a series of steps from initial protein preparation to final quality control of the conjugate.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification cluster_qc Quality Control prep_protein Protein Preparation (Amine-Free Buffer) labeling Labeling Reaction (Protein + Cy5-NHS ester) prep_protein->labeling pH 8.0-9.0 purification Purification (Removal of Free Dye) labeling->purification Labeled Protein + Free Dye qc Quality Control (Degree of Labeling) purification->qc Purified Labeled Protein

Caption: A generalized workflow for the labeling and purification of proteins with Cy5 NHS ester.

Comparison of Purification Methods

Several chromatographic techniques can be employed to effectively separate the labeled protein from the smaller, unconjugated Cy5 dye. The following table summarizes the key characteristics of the most common methods to aid in selecting the most appropriate technique for your specific needs.[1]

Method Principle Typical Protein Recovery Free Dye Removal Time Required Scale (Protein Amount) Pros Cons
Spin Column Chromatography Size Exclusion>90%Good to Excellent< 15 minutes10 µg - 5 mgVery fast, easy to use, high recovery.[1]Limited resolution, potential for dilution.[1]
Size Exclusion Chromatography (SEC) Size Exclusion80-95%Excellent30-90 minutes100 µg - 100+ mgHigh resolution, also serves as a buffer exchange.[1]Requires a chromatography system, can lead to sample dilution.[1]
Ion Exchange Chromatography (IEX) Net Charge>90%Good60-120 minutes100 µg - 100+ mgHigh capacity, can separate protein variants.[2]Labeling can alter protein pI, requiring method optimization.[2]
Hydrophobic Interaction Chromatography (HIC) Hydrophobicity70-90%Excellent45-90 minutes50 µg - 50+ mgHigh resolution, separates based on a different property than size or charge.Labeling can increase hydrophobicity, potentially leading to stronger binding and lower recovery.

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol outlines the general procedure for covalently labeling a protein with this compound.

Materials:

  • Protein of interest

  • This compound

  • Amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0, or 0.1 M phosphate (B84403) buffer, pH 7.2-8.0)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction tubes

  • Shaker/rocker

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, they must be removed by dialysis or buffer exchange into the labeling buffer.

    • Adjust the protein concentration to 2-10 mg/mL in the labeling buffer. Higher protein concentrations generally result in more efficient labeling.

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye solution. A 10-fold molar excess of dye to protein is a good starting point, but the optimal ratio may need to be determined empirically.

    • Add the calculated volume of the dye solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing.

Protocol 2: Purification using Size Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size. It is a highly effective method for removing unconjugated Cy5 from the much larger labeled protein.

Materials:

  • Labeled protein reaction mixture

  • SEC column (e.g., Sephadex G-25, Superdex 75, or similar)

  • Chromatography system (e.g., FPLC or HPLC)

  • Elution buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Fraction collector

Procedure:

  • Equilibrate the Column: Equilibrate the SEC column with at least two column volumes of elution buffer.

  • Load the Sample: Load the labeling reaction mixture onto the column.

  • Elute the Labeled Protein: Elute the sample with the elution buffer at the recommended flow rate for the column. The labeled protein, being larger, will elute first, while the smaller, unconjugated dye will be retained longer and elute later.

  • Collect Fractions: Collect fractions and monitor the elution profile using absorbance at 280 nm (for protein) and ~650 nm (for Cy5). The first peak corresponds to the labeled protein.

  • Pool Fractions: Pool the fractions containing the purified labeled protein.

sec_workflow cluster_prep Preparation cluster_run Chromatography cluster_collect Collection prep Equilibrate SEC Column load Load Sample prep->load elute Isocratic Elution load->elute collect Collect Fractions elute->collect pool Pool Labeled Protein Fractions collect->pool

Caption: Workflow for the purification of Cy5-labeled proteins using Size Exclusion Chromatography.

Protocol 3: Purification using Ion Exchange Chromatography (IEX)

IEX separates proteins based on their net charge. This method can be useful if the labeling process alters the charge of the protein, allowing for separation of labeled from unlabeled protein, as well as removal of free dye.

Materials:

  • Labeled protein reaction mixture

  • IEX column (anion or cation exchange, depending on the protein's pI and the buffer pH)

  • Chromatography system

  • Binding buffer (low salt concentration)

  • Elution buffer (high salt concentration or altered pH)

  • Fraction collector

Procedure:

  • Equilibrate the Column: Equilibrate the IEX column with binding buffer.

  • Load the Sample: Load the labeling reaction mixture (after buffer exchange into the binding buffer) onto the column.

  • Wash the Column: Wash the column with binding buffer to remove unbound molecules, including the free dye.

  • Elute the Labeled Protein: Apply a salt gradient or a step elution with the elution buffer to release the bound, labeled protein.

  • Collect and Pool Fractions: Collect fractions during elution and pool those containing the purified labeled protein.

Protocol 4: Purification using Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. Since Cy5 is a hydrophobic molecule, labeling can increase the overall hydrophobicity of the protein, which can be exploited for purification.

Materials:

  • Labeled protein reaction mixture

  • HIC column

  • Chromatography system

  • Binding buffer (high salt concentration, e.g., with ammonium (B1175870) sulfate)

  • Elution buffer (low salt concentration)

  • Fraction collector

Procedure:

  • Equilibrate the Column: Equilibrate the HIC column with binding buffer.

  • Prepare and Load the Sample: Add salt to the labeling reaction mixture to match the binding buffer conditions and load it onto the column.

  • Wash the Column: Wash with binding buffer to remove any unbound material.

  • Elute the Labeled Protein: Apply a decreasing salt gradient using the elution buffer. The labeled protein will elute as the salt concentration decreases.

  • Collect and Pool Fractions: Collect fractions and pool those containing the purified labeled protein.

Quality Control: Calculating the Degree of Labeling (DOL)

After purification, it is crucial to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. An optimal DOL for Cy5 is typically between 2 and 4 to avoid fluorescence quenching.

Procedure:

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified labeled protein solution at 280 nm (A280) and ~650 nm (Amax for Cy5).

  • Calculate the Concentrations:

    • Protein Concentration (M):

      • A280: Absorbance at 280 nm

      • Amax: Absorbance at ~650 nm

      • CF: Correction factor for the dye's absorbance at 280 nm (for Cy5, CF ≈ 0.05)

      • εprotein: Molar extinction coefficient of the protein at 280 nm (in M-1cm-1)

    • Dye Concentration (M):

      • εdye: Molar extinction coefficient of Cy5 at ~650 nm (typically ~250,000 M-1cm-1)

  • Calculate the DOL:

Quantitative Data for DOL Calculation:

Parameter Symbol Value for Cy5
Molar Extinction Coefficient at ~650 nmεdye~250,000 M-1cm-1
Correction Factor at 280 nmCF~0.05
Optimal Degree of LabelingDOL2 - 4

This comprehensive guide provides the necessary information and protocols for the successful purification and characterization of proteins labeled with this compound, enabling researchers to obtain high-quality conjugates for their downstream applications.

References

Application Notes and Protocols for N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 in Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 for single-molecule imaging experiments. This cyanine-based fluorescent dye is functionalized with polyethylene (B3416737) glycol (PEG) linkers to enhance its hydrophilicity and biocompatibility, making it an excellent choice for labeling and tracking biomolecules in aqueous environments.[1][2] Its N-hydroxysuccinimide (NHS) ester reactive group allows for covalent labeling of primary amines on proteins and other biomolecules.[3]

Introduction

This compound is a far-red fluorescent dye designed for robust performance in biological imaging. The Cy5 core provides excellent photophysical properties for single-molecule studies, with excitation and emission in a spectral region that minimizes autofluorescence from endogenous molecules.[1] The incorporation of PEG linkers improves water solubility and can reduce non-specific binding and aggregation, which are common challenges with cyanine (B1664457) dyes in biological buffers.[2][4] These characteristics make it a valuable tool for a range of single-molecule applications, including Förster Resonance Energy Transfer (FRET) studies and protein tracking.

Photophysical Properties

The photophysical properties of this compound are largely determined by the Cy5 fluorophore. While specific data for this exact compound is limited, the properties of the structurally similar N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 and standard Cy5 provide a strong reference.

PropertyValueReference
Excitation Maximum (λex) ~649 - 650 nm[1][5]
Emission Maximum (λem) ~667 - 691 nm[1][5]
Molar Extinction Coefficient (ε) ~107,000 - 170,000 M⁻¹cm⁻¹[1][5]
Quantum Yield (Φ) ~0.2 (typical for Cy5 dyes)[1]
Recommended Laser Line 633 nm or 647 nm[5]
Solubility Water, DMSO, DMF[3][5]

Note: The quantum yield of a similar PEGylated Cy5 derivative was reported to be lower than the non-PEGylated form.[4] Researchers should consider performing their own spectral characterization for precise quantitative studies.

Experimental Protocols

Protein Labeling with this compound

This protocol details the covalent labeling of proteins with primary amines using the NHS ester-functionalized dye.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 1 M Sodium bicarbonate

  • Gel filtration column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Protocol:

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris will compete with the labeling reaction.

    • Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate. This is the optimal pH range for the reaction between the NHS ester and primary amines.[1]

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]

  • Labeling Reaction:

    • Add the dissolved dye to the protein solution. A starting point for optimization is a 10- to 20-fold molar excess of dye to protein.[1]

    • Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the Reaction:

    • Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to react with any excess NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from the unreacted dye and quenching buffer components using a gel filtration column.

    • Elute with an appropriate buffer (e.g., PBS).

    • Collect fractions and identify those containing the labeled protein by measuring absorbance at 280 nm (for protein) and ~650 nm (for Cy5).

  • Storage:

    • Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.0-8.5) reaction Incubate Dye and Protein (1 hr, RT, dark) prep_protein->reaction prep_dye Prepare Dye Solution (10 mg/mL in DMSO/DMF) prep_dye->reaction quench Quench Reaction (Tris buffer) reaction->quench purify Purify Labeled Protein (Gel Filtration) quench->purify storage Store Labeled Protein (4°C or -20°C) purify->storage

Caption: Workflow for labeling proteins with this compound.

Single-Molecule FRET Imaging

This protocol provides a general workflow for a single-molecule FRET (smFRET) experiment using a protein labeled with a donor (e.g., Cy3) and this compound as the acceptor. This is typically performed on a Total Internal Reflection Fluorescence (TIRF) microscope.

Materials:

  • Dual-labeled protein (Donor-Acceptor)

  • Microscope slides and coverslips

  • Surface passivation reagents (e.g., PEG, Biotin-PEG)

  • Immobilization reagents (e.g., Streptavidin)

  • Imaging buffer with an oxygen-scavenging system (e.g., glucose oxidase, catalase, and Trolox) to improve photostability.[6][7]

Protocol:

  • Prepare a Passivated Microscope Slide:

    • Clean microscope slides and coverslips thoroughly.

    • Passivate the surface with a mixture of PEG and biotin-PEG to prevent non-specific binding of the labeled protein.[8][9]

  • Assemble a Flow Chamber:

    • Assemble a flow chamber using the passivated slide and a coverslip.

  • Immobilize the Labeled Protein:

    • Introduce streptavidin into the flow chamber to bind to the biotin-PEG.

    • Introduce the biotinylated, dual-labeled protein into the chamber at a low concentration (pM range) to ensure single-molecule density. The protein will bind to the streptavidin, immobilizing it on the surface.

  • Set up the TIRF Microscope:

    • Use a laser line appropriate for the donor fluorophore (e.g., 532 nm for Cy3) to achieve excitation.

    • Set up the emission pathway to split the donor and acceptor fluorescence signals onto different regions of the EM-CCD camera.

  • Data Acquisition:

    • Acquire time-series of images, capturing the fluorescence from both the donor and acceptor channels.

    • Continue acquisition until the fluorophores photobleach.

  • Data Analysis:

    • Identify single-molecule spots and extract the fluorescence intensity traces for the donor and acceptor.

    • Calculate the FRET efficiency for each molecule over time.

    • Analyze the FRET distributions and dynamics to study conformational changes or binding events.

G smFRET Imaging Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis passivate Prepare Passivated Surface (PEG/Biotin-PEG) assemble Assemble Flow Chamber passivate->assemble immobilize Immobilize Labeled Protein (Streptavidin-Biotin) assemble->immobilize setup_tirf Setup TIRF Microscope immobilize->setup_tirf acquire Acquire Time-Series Data setup_tirf->acquire extract Extract Intensity Traces acquire->extract calculate_fret Calculate FRET Efficiency extract->calculate_fret analyze Analyze FRET Distributions calculate_fret->analyze

Caption: General workflow for a single-molecule FRET experiment.

Data Presentation

Comparative Photophysical Properties
PropertyN-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5Standard Cy5
Excitation Maximum (λex) 649 nm / 650 nm[5]~649 - 651 nm[5]
Emission Maximum (λem) 667 nm / 691 nm[5]~666 - 671 nm[5]
Molar Extinction Coefficient (ε) 107,000 M⁻¹cm⁻¹[5]250,000 M⁻¹cm⁻¹[5]
Quantum Yield (Φ) Not specified (a similar PEGylated Cy5 derivative was reported at 0.07)[4]0.2[5]
Solubility Water, DMSO, DMF, DCM[5]Soluble in DMSO and DMF[5]

Signaling Pathway and Logical Relationships

The fundamental principle of a single-molecule FRET experiment relies on the distance-dependent energy transfer between a donor and an acceptor fluorophore. Conformational changes in the labeled biomolecule will alter the distance between the dyes, leading to a change in FRET efficiency.

G Principle of smFRET cluster_state1 Conformation 1 (High FRET) cluster_state2 Conformation 2 (Low FRET) D1 Donor A1 Acceptor D1->A1 Energy Transfer Conformation_Change FRET1 High FRET Signal A1->FRET1 Acceptor Emission D2 Donor FRET2 Low FRET Signal D2->FRET2 Donor Emission A2 Acceptor

Caption: Conformational changes affect FRET efficiency.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues related to low labeling efficiency during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My labeling efficiency with this compound is very low. What are the most common causes?

Low labeling efficiency is a frequent challenge. The primary culprits often involve suboptimal reaction conditions, the quality of the reagents, or the characteristics of the molecule being labeled.[1] Here are the most common factors:

  • Incorrect pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range for this reaction is typically 8.2 to 8.5.[2][3] At a lower pH, the primary amines on your protein are protonated and less available to react.[2][4]

  • Hydrolysis of the NHS Ester: NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired labeling of your protein.[5][6] The rate of hydrolysis increases significantly with pH.[7]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the Cy5-NHS ester, drastically reducing labeling efficiency.[1][5] Other nucleophiles can also interfere.[8]

  • Poor Quality or Degraded Dye: The Cy5-NHS ester is sensitive to moisture.[9] Improper storage or handling can lead to hydrolysis and inactivation of the dye before it is even added to the reaction.[10]

  • Low Protein Concentration: The efficiency of the labeling reaction is strongly dependent on the concentration of the protein.[3] It is recommended to use a protein concentration of at least 2 mg/mL.[1][3]

  • Suboptimal Molar Ratio of Dye to Protein: An inappropriate ratio of dye to your target molecule can lead to either under-labeling or over-labeling, which can cause aggregation and precipitation.[11]

Q2: How does pH affect the labeling reaction, and what buffer should I use?

The pH of the reaction buffer is a critical parameter. The reaction involves the nucleophilic attack of a deprotonated primary amine on the NHS ester.[8]

  • Optimal pH Range: The ideal pH for the reaction is between 8.2 and 8.5.[3] In this range, a sufficient concentration of primary amines on the protein are deprotonated and available to react, while the rate of NHS ester hydrolysis is still manageable.[2][7]

  • Consequences of Incorrect pH:

    • Low pH (<7.5): The majority of primary amines will be protonated (-NH3+), making them poor nucleophiles and significantly slowing down the labeling reaction.[2][12]

    • High pH (>9.0): While more amines are deprotonated, the hydrolysis of the NHS ester becomes extremely rapid, leading to a significant loss of reactive dye and lower labeling efficiency.[2][7]

  • Recommended Buffers: Amine-free buffers are essential.[5] Good choices include:

    • Phosphate-buffered saline (PBS) adjusted to pH 8.2-8.5.[13]

    • Sodium bicarbonate buffer (0.1 M) at pH 8.3-8.5.[2][12]

    • Borate buffer (50 mM) at pH 8.5.[9]

Q3: I suspect my Cy5-NHS ester has degraded. How can I check its activity?

NHS esters are moisture-sensitive and can hydrolyze over time, rendering them inactive.[9]

Troubleshooting Steps:

  • Proper Storage: Always store the this compound desiccated at -20°C and protected from light.[14] Allow the vial to warm to room temperature before opening to prevent condensation.[10]

  • Fresh Dye Solution: Prepare the dye solution in anhydrous DMSO or DMF immediately before use.[13] Do not store the dye in solution, as it will hydrolyze.[15]

  • Activity Test: You can perform a simple qualitative test to check the reactivity of your NHS ester. This involves measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which absorbs light around 260 nm.[5][10]

Q4: My protein precipitates after adding the Cy5-NHS ester. What can I do?

Protein precipitation during labeling can occur due to a few factors:

  • Over-labeling: Labeling with a very hydrophobic dye like Cy5 can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation if too many dye molecules are attached.[1]

  • High Concentration of Organic Solvent: The dye is typically dissolved in DMSO or DMF. Adding too large a volume of this organic solvent to your aqueous protein solution can cause the protein to denature and precipitate. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[5][15]

Solutions:

  • Reduce Molar Excess: Decrease the molar ratio of the Cy5-NHS ester to your protein in the reaction to reduce the degree of labeling.[1]

  • Optimize Reaction Time: Shorten the incubation time to limit the extent of the reaction.[1]

  • Control Solvent Concentration: Ensure the volume of DMSO or DMF added is minimal.[15]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for optimizing your labeling reaction.

Table 1: pH and Temperature Effects on NHS Ester Hydrolysis

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[5][7]
8.6410 minutes[5][7]
7.0Ambient~7 hours[10]
9.0AmbientMinutes[10]

Table 2: Recommended Reaction Conditions

ParameterRecommended RangeReference(s)
pH 8.2 - 8.5[2][3]
Protein Concentration 2 - 10 mg/mL[1][3]
Molar Excess of Dye 5- to 20-fold over protein[11][14]
Reaction Temperature Room Temperature or 4°C[1][5]
Reaction Time 30 minutes to 2 hours (Room Temp) or Overnight (4°C)[1][15]
Organic Solvent (DMSO/DMF) <10% of total reaction volume[5][15]

Experimental Protocols

Protocol 1: Standard Labeling of a Protein with this compound

This protocol is a starting point for labeling a typical IgG antibody.

Materials:

  • This compound

  • Protein to be labeled (in an amine-free buffer like PBS)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange your protein into the Reaction Buffer.

    • Adjust the protein concentration to 2-10 mg/mL.[3]

  • Prepare the Dye Solution:

    • Allow the vial of Cy5-NHS ester to warm to room temperature.

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[13]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution while gently vortexing.[11]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[5]

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[16]

    • Collect the fractions containing the colored, labeled protein.

Protocol 2: Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

  • Calculate Concentrations:

    • Protein Concentration (M):

      • Protein Conc. = [A280 - (A650 * CF)] / ε_protein

      • Where:

        • A280 and A650 are the absorbances at the respective wavelengths.

        • CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).

        • ε_protein is the molar extinction coefficient of your protein at 280 nm.

    • Dye Concentration (M):

      • Dye Conc. = A650 / ε_dye

      • Where ε_dye for Cy5 is ~250,000 M⁻¹cm⁻¹.

  • Calculate DOL:

    • DOL = Dye Concentration / Protein Concentration

Visual Guides

Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification cluster_analysis Analysis Protein Protein in Amine-Free Buffer (pH 8.3) Mix Mix Protein and Dye (1-2h, RT, Dark) Protein->Mix Dye Dissolve Cy5-NHS in Anhydrous DMSO Dye->Mix Quench Quench with Tris or Glycine Mix->Quench Purify Size-Exclusion Chromatography Quench->Purify Analyze Calculate Degree of Labeling (DOL) Purify->Analyze

Caption: Experimental workflow for protein labeling with Cy5-NHS ester.

Troubleshooting_Logic Start Low Labeling Efficiency Check_pH Is pH 8.2-8.5? Start->Check_pH Check_Buffer Amine-Free Buffer? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3 with Bicarbonate Check_pH->Adjust_pH No Check_Dye Is Dye Freshly Prepared? Check_Buffer->Check_Dye Yes Change_Buffer Dialyze into PBS or Bicarbonate Check_Buffer->Change_Buffer No Check_Conc Protein Conc. > 2 mg/mL? Check_Dye->Check_Conc Yes New_Dye Prepare Fresh Dye in Anhydrous DMSO Check_Dye->New_Dye No Concentrate_Protein Concentrate Protein Check_Conc->Concentrate_Protein No Success Improved Efficiency Check_Conc->Success Yes Adjust_pH->Check_Buffer Change_Buffer->Check_Dye New_Dye->Check_Conc Concentrate_Protein->Success

Caption: Troubleshooting decision tree for low labeling efficiency.

Signaling_Pathway cluster_reactants Reactants cluster_competition Competing Reaction Protein_NH2 Protein-NH₂ (Deprotonated Amine) Labeled_Protein Protein-NH-CO-PEG-Cy5 (Stable Amide Bond) Protein_NH2->Labeled_Protein Desired Reaction (pH 8.2-8.5) Cy5_NHS Cy5-PEG-NHS Ester Hydrolyzed_Dye Hydrolyzed Cy5 (Inactive) Cy5_NHS->Hydrolyzed_Dye Hydrolysis (Increases with pH) Cy5_NHS->Labeled_Protein H2O H₂O (Water) H2O->Hydrolyzed_Dye NHS_byproduct NHS

Caption: Reaction pathways in NHS ester labeling.

References

How to prevent aggregation of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 conjugates. Find guidance on preventing aggregation and ensuring the quality of your conjugates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing precipitation/aggregation of my this compound conjugate immediately after dissolving it. What could be the cause and how can I prevent this?

A1: Immediate aggregation upon dissolution is often related to the solvent, concentration, or storage conditions of the conjugate. Here’s a step-by-step troubleshooting guide:

  • Solvent Choice: While the PEG linkers in this compound enhance water solubility, the Cy5 dye itself can be hydrophobic.[1]

    • Recommendation: Initially dissolve the lyophilized conjugate in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to your aqueous buffer. Ensure the final concentration of the organic solvent is minimal in your reaction mixture.[2]

  • Concentration: High concentrations of the conjugate can promote aggregation, especially in aqueous buffers.

    • Recommendation: Prepare a stock solution in an appropriate organic solvent and dilute it to the desired final concentration in your reaction buffer. Avoid preparing highly concentrated aqueous solutions.

  • Storage of Dry Compound: The NHS ester is highly sensitive to moisture.[3] Improper storage can lead to hydrolysis, which can affect solubility and reactivity.

    • Recommendation: Store the lyophilized conjugate at -20°C in a desiccated container.[3] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[3]

Q2: My conjugation reaction is complete, but I'm seeing aggregation during the purification or storage of the final labeled molecule. What steps can I take to mitigate this?

A2: Aggregation after a successful conjugation reaction can be influenced by buffer conditions, temperature, and the degree of labeling.

  • Buffer pH and Ionic Strength: The stability of both the protein and the dye can be pH-dependent. The isoelectric point (pI) of your target molecule is a critical factor. At a pH near the pI, proteins are most likely to aggregate.

    • Recommendation: Adjust the pH of your storage buffer to be at least one unit away from the pI of your protein. Increasing the ionic strength of the buffer (e.g., with 150 mM NaCl) can also help to reduce electrostatic interactions that may lead to aggregation.[4]

  • Temperature: Elevated temperatures can induce aggregation.

    • Recommendation: Store the final conjugate at 4°C for short-term storage and at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[5]

  • Degree of Labeling (DOL): Over-labeling your target molecule with multiple Cy5 dyes can increase hydrophobicity and lead to aggregation.[2]

    • Recommendation: Optimize the molar ratio of the dye to your target molecule during the conjugation reaction to achieve a lower DOL. Aim for a DOL between 2 and 10 for most antibodies.[6]

Q3: How does the NHS ester chemistry itself contribute to potential aggregation, and how can I optimize my reaction conditions?

A3: The NHS ester reaction is a competition between the desired reaction with primary amines and hydrolysis.[7] Suboptimal reaction conditions can lead to side products and aggregation.

  • pH of Reaction: The reaction of NHS esters with primary amines is most efficient at a pH between 7.2 and 8.5.[8][9] At lower pH, the amine is protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester is rapid.[9][10]

    • Recommendation: Perform the conjugation reaction in a buffer with a pH of 8.3-8.5 for optimal results.[9][11]

  • Buffer Choice: Buffers containing primary amines, such as Tris, will compete with your target molecule for the NHS ester.[8]

    • Recommendation: Use amine-free buffers like phosphate, bicarbonate, or HEPES for the conjugation reaction.[8] Tris can be used to quench the reaction after it is complete.[8]

  • Hydrolysis: The NHS ester is susceptible to hydrolysis in aqueous solutions. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[8]

    • Recommendation: Prepare the NHS ester solution immediately before use and add it to the reaction mixture promptly.[12]

Quantitative Data Summary

The following table summarizes the impact of various factors on the stability of NHS esters and the aggregation of conjugates.

ParameterConditionEffect on Stability/AggregationReference(s)
pH pH 7.0, 0°CHalf-life of NHS ester is 4-5 hours.[8]
pH 8.6, 4°CHalf-life of NHS ester decreases to 10 minutes.[8]
Optimal for LabelingpH 8.3-8.5 is optimal for NHS ester reactions with amines.[9]
Buffer Amine-containing (e.g., Tris)Competes with the target molecule for the NHS ester.
Amine-free (e.g., Phosphate, Bicarbonate, HEPES)Recommended for NHS ester conjugation reactions.[8]
Storage Lyophilized NHS esterStore at -20°C in a desiccated container.[3]
Reconstituted NHS esterUse immediately; do not store in aqueous solution.[12]
Final Conjugate4°C for short-term, -20°C or -80°C for long-term (aliquoted).[5]
Degree of Labeling (DOL) High DOL (>10)Can lead to increased hydrophobicity and aggregation.[2][6]
Optimal DOLTypically 2-10 for antibodies.[6]

Experimental Protocols

Protocol 1: Quantification of Conjugate Aggregation by Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography separates molecules based on their size, making it an excellent method for quantifying aggregates.[6]

  • System Preparation: Equilibrate an SEC column (e.g., Agilent AdvanceBio SEC 300Å) with a suitable mobile phase, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.9.[6][8]

  • Sample Preparation:

    • Take an aliquot of your conjugate solution.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble aggregates.[8]

    • Filter the supernatant through a 0.2 µm filter before injection.[8]

  • SEC Analysis:

    • Inject the prepared sample onto the equilibrated SEC column.

    • Monitor the elution profile using UV detection at 280 nm (for protein) and ~650 nm (for Cy5).[8]

    • Identify and integrate the peaks corresponding to high molecular weight aggregates, the desired monomeric conjugate, and any fragments.[8]

  • Data Interpretation: Calculate the percentage of aggregation as the area of the aggregate peak(s) divided by the total area of all protein-related peaks.[8]

Protocol 2: Assessment of Conjugate Aggregation by Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[13]

  • Sample Preparation:

    • Prepare your conjugate solution in a suitable buffer. The buffer should be filtered through a 0.2 µm filter to remove any dust or particulate matter.

    • The concentration of the sample should be optimized for your specific instrument, but typically ranges from 0.1 to 1.0 mg/mL.

  • DLS Measurement:

    • Transfer the sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Perform the measurement according to the instrument's instructions.

  • Data Analysis:

    • Analyze the size distribution profile. The presence of multiple peaks or a high polydispersity index (PDI > 0.2) can indicate aggregation.[7]

    • The appearance of particles with a significantly larger hydrodynamic radius than the expected monomeric conjugate is a clear sign of aggregation.

Visualizations

TroubleshootingWorkflow start Start: Aggregation Observed dissolution Problem at Dissolution? start->dissolution purification Problem during/after Purification? start->purification solvent Check Solvent: - Use DMSO/DMF first - Minimize final organic % dissolution->solvent Yes buffer_cond Optimize Buffer: - pH ≠ pI of protein - Increase ionic strength (e.g., 150mM NaCl) purification->buffer_cond Yes concentration Check Concentration: - Prepare stock in organic solvent - Dilute into aqueous buffer solvent->concentration storage_dry Check Storage of Dry Compound: - Store at -20°C, desiccated - Equilibrate to RT before opening concentration->storage_dry end Aggregation Minimized storage_dry->end temp Control Temperature: - Store at 4°C (short-term) - Store at -20°C/-80°C (long-term) - Aliquot to avoid freeze-thaw buffer_cond->temp dol Optimize Degree of Labeling (DOL): - Titrate dye:protein ratio - Aim for DOL of 2-10 temp->dol reaction_cond Optimize Reaction Conditions: - Use amine-free buffer (pH 8.3-8.5) - Use fresh NHS-ester solution dol->reaction_cond reaction_cond->end

Caption: Troubleshooting workflow for aggregation issues.

AggregationMechanisms cluster_causes Potential Causes Aggregation Conjugate Aggregation hydrophobic Increased Hydrophobicity Aggregation->hydrophobic electrostatic Suboptimal Electrostatic Interactions Aggregation->electrostatic denaturation Protein Denaturation Aggregation->denaturation high_dol High Degree of Labeling (DOL) hydrophobic->high_dol cy5_stacking Cy5-Cy5 Stacking hydrophobic->cy5_stacking ph_eq_pi Buffer pH ≈ Protein pI electrostatic->ph_eq_pi low_ionic Low Ionic Strength electrostatic->low_ionic harsh_cond Harsh Reaction/Storage Conditions (e.g., high temp, wrong pH) denaturation->harsh_cond

Caption: Potential mechanisms of conjugate aggregation.

References

Reducing non-specific binding of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to non-specific binding of this fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a fluorescent labeling reagent. It contains a Cy5 fluorophore for detection, an NHS ester group for covalent attachment to primary amines on biomolecules (like proteins and antibodies), and a polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The PEG linker is incorporated to enhance water solubility and reduce non-specific binding compared to traditional Cy5-NHS esters.[1][3] Common applications include fluorescence microscopy, flow cytometry, immunoassays, and in vivo imaging.[3][4]

Q2: What are the primary causes of non-specific binding with this dye?

A2: Non-specific binding can arise from several factors:

  • Hydrophobic Interactions: The Cy5 dye itself is inherently hydrophobic, which can lead to its non-specific adsorption to surfaces and biomolecules.[4][5][6][7]

  • Electrostatic Interactions: Charged groups on the dye or the target molecule can interact non-specifically with charged surfaces or other proteins.[5][8][9]

  • Hydrolysis of the NHS Ester: The NHS ester can react with water (hydrolyze), especially at higher pH, creating a non-reactive carboxyl group. This hydrolyzed dye can then bind non-specifically.[8][10]

  • Excess Unconjugated Dye: Inadequate removal of the free, unconjugated dye after the labeling reaction is a major source of high background.[8]

  • Suboptimal Experimental Protocol: This includes issues like insufficient blocking, inadequate washing, or inappropriate buffer conditions.[11][12][13]

Q3: How does the PEG linker in this compound help reduce non-specific binding?

A3: The polyethylene glycol (PEG) linker is hydrophilic and flexible. It creates a hydrated layer around the Cy5 dye and the conjugated molecule.[1] This "shielding" effect helps to mask hydrophobic regions and reduce non-specific interactions with other proteins and surfaces, leading to improved signal-to-noise ratios in many applications.[1][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: High Background Fluorescence in Imaging Applications

High background fluorescence can obscure your specific signal, making data interpretation difficult.

Troubleshooting Workflow for High Background Fluorescence

Troubleshooting_High_Background Start High Background Observed Check_Controls Review Controls (No Primary Ab, Secondary Ab only, Unstained) Start->Check_Controls Source_ID Identify Source of Background Check_Controls->Source_ID Controls OK Purification_Issue Suspect Unconjugated Dye Check_Controls->Purification_Issue Secondary Ab Only control is high Optimize_Blocking Optimize Blocking Step Source_ID->Optimize_Blocking Optimize_Washing Optimize Washing Steps Source_ID->Optimize_Washing Titrate_Antibody Titrate Antibody/Conjugate Concentration Source_ID->Titrate_Antibody Check_Fixation Review Fixation Method Source_ID->Check_Fixation Success Problem Resolved Optimize_Blocking->Success Optimize_Washing->Success Titrate_Antibody->Success Check_Fixation->Success Repurify Re-purify Conjugate Purification_Issue->Repurify Repurify->Success

Caption: A flowchart for systematically troubleshooting high background fluorescence.

Possible Causes and Solutions:

Cause Solution
Inadequate Blocking Use appropriate blocking buffers such as 1-5% Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody.[11][14] Commercial blocking buffers optimized for immunofluorescence can also be effective.[11] Increase blocking time (e.g., 1 hour at room temperature or overnight at 4°C).[12][14]
Insufficient Washing Increase the number and duration of wash steps after antibody incubations.[12][14] Adding a non-ionic surfactant like 0.05-0.1% Tween-20 to the wash buffer can help reduce non-specific interactions.[11][15]
Excessive Antibody/Conjugate Concentration Titrate your primary and/or secondary antibody-Cy5 conjugate to determine the optimal concentration that maximizes the signal-to-noise ratio.[11][14][16]
Fixation-Induced Autofluorescence Aldehyde fixatives like formaldehyde (B43269) can increase autofluorescence.[11][16] Consider reducing the fixative concentration or incubation time.[11] Alternatively, use organic solvents like cold methanol (B129727) or acetone (B3395972) for fixation, though epitope compatibility should be verified.[11] A quenching step with sodium borohydride (B1222165) or glycine (B1666218) after fixation can also reduce autofluorescence.[11]
Hydrophobic Interactions Include additives in your buffers to minimize hydrophobic interactions. Low concentrations of non-ionic surfactants can be beneficial.[17][18]
Presence of Unconjugated Dye Ensure the antibody-Cy5 conjugate is properly purified to remove all free dye. If high background persists, consider re-purifying the conjugate.[8]
Problem 2: Low Specific Signal with High Background

This often indicates an issue with the labeling reaction or the stability of the conjugate.

Signaling Pathway of NHS Ester Conjugation

NHS_Ester_Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products cluster_side_reaction Competing Side Reaction Protein Protein-NH2 (Primary Amine) Reaction_Node pH 8.3 - 8.5 Room Temperature Protein->Reaction_Node NHS_Cy5 PEG-Cy5-NHS Ester NHS_Cy5->Reaction_Node Hydrolysis Hydrolysis (H2O) NHS_Cy5->Hydrolysis Conjugate Protein-NH-CO-PEG-Cy5 (Stable Amide Bond) Reaction_Node->Conjugate NHS_byproduct N-hydroxysuccinimide Reaction_Node->NHS_byproduct Hydrolyzed_Dye PEG-Cy5-COOH (Inactive) Hydrolysis->Hydrolyzed_Dye

Caption: The reaction pathway for labeling primary amines with an NHS ester-activated dye.

Possible Causes and Solutions:

Cause Solution
NHS Ester Hydrolysis The NHS ester is moisture-sensitive and its hydrolysis is accelerated at higher pH.[8][10] Prepare the dye solution immediately before use.[8] The optimal pH for the labeling reaction is typically between 8.3 and 8.5.[19][20]
Suboptimal Buffer Composition Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[8][10] Phosphate, bicarbonate, or borate (B1201080) buffers are recommended.[10][19]
Inefficient Labeling Use a 5- to 20-fold molar excess of the NHS ester to the protein to drive the reaction towards conjugation over hydrolysis.[8] The optimal ratio should be determined empirically.
Poor Purification After the labeling reaction, it is crucial to remove the unconjugated dye and byproducts. Size-exclusion chromatography (e.g., desalting columns) or dialysis are effective methods.[8]

Experimental Protocols

Protocol 1: Protein Labeling with this compound

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)[19]

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare Protein: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) at a concentration of 1-10 mg/mL.[19]

  • Prepare Dye Solution: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMSO or DMF to create a stock solution.[19]

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved dye to the protein solution.[8] Mix well by vortexing.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.[19]

  • Quench Reaction (Optional): Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.[9]

  • Purification: Remove the unconjugated dye and reaction byproducts by passing the solution through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[8]

Protocol 2: Immunofluorescence Staining

Materials:

  • Fixed and permeabilized cells or tissue sections

  • Blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100)[11]

  • Primary antibody

  • Cy5-conjugated secondary antibody

  • Wash buffer (e.g., PBS with 0.1% Tween 20)[11]

  • Antifade mounting medium

Procedure:

  • Blocking: Incubate the sample with blocking buffer for 1 hour at room temperature to block non-specific binding sites.[11]

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration. Incubate with the sample for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the sample three times with wash buffer for 5 minutes each.[11]

  • Secondary Antibody Incubation: Dilute the Cy5-conjugated secondary antibody in blocking buffer. Incubate with the sample for 1-2 hours at room temperature, protected from light.[11]

  • Final Washes: Wash the sample three times with wash buffer for 5 minutes each, protected from light.[11]

  • Mounting: Mount the sample with an antifade mounting medium and proceed with imaging.

Quantitative Data Summary

Table 1: Effect of pH on NHS Ester Hydrolysis

pHTemperature (°C)Half-life of HydrolysisImplication for Labeling
7.004-5 hours[10]Slower reaction, but more stable NHS ester.
8.6410 minutes[10]Faster reaction, but rapid hydrolysis competes with labeling.
8.3-8.5 Room Temp Optimal Range Good balance between amine reactivity and NHS ester stability.[19][20]

Table 2: Common Blocking Agents and Their Properties

Blocking AgentTypical ConcentrationAdvantagesConsiderations
Bovine Serum Albumin (BSA) 1-5% in PBS/TBS[11][14]Inexpensive, readily available, generally effective for reducing non-specific protein interactions.[11]Can contain immunoglobulins that may cross-react with secondary antibodies. Use IgG-free BSA if necessary.[21]
Normal Serum 5-10% in PBS/TBS[11][22]Very effective at blocking non-specific binding, especially when from the same species as the secondary antibody.[11][22]More expensive than BSA.
Commercial Blocking Buffers Varies by manufacturerOptimized formulations to reduce various sources of background.[11] Some are designed to block background from charged dyes.[23][24]Can be costly.

Mechanism of Non-Specific Binding and Mitigation

Non_Specific_Binding cluster_causes Causes of Non-Specific Binding cluster_target Target Surface / Molecule cluster_mitigation Mitigation Strategies Hydrophobic Hydrophobic Interactions (Cy5 Moiety) Target Cell / Tissue / Protein Hydrophobic->Target adsorption Electrostatic Electrostatic Interactions (Charged Groups) Electrostatic->Target attraction Unconjugated_Dye Excess Free Dye Unconjugated_Dye->Target binding Purification Purification (Size Exclusion) Unconjugated_Dye->Purification removes Blocking Blocking Agents (BSA, Serum) Target->Blocking prevents Washing Surfactant Washes (Tween-20) Target->Washing removes Buffer_Control Buffer Optimization (pH, Salt) Target->Buffer_Control reduces

Caption: Key causes of non-specific binding and corresponding mitigation strategies.

References

Optimizing incubation time and temperature for N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 labeling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation time and temperature for N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 labeling experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the labeling process in a question-and-answer format.

Q1: My labeling efficiency is very low. What are the primary factors related to incubation time and temperature that could be causing this?

Low labeling efficiency is often a result of suboptimal reaction conditions. The balance between the amine acylation reaction and the hydrolysis of the NHS ester is critical.

  • Problem: NHS Ester Hydrolysis. The NHS ester group on the Cy5 dye is susceptible to hydrolysis in aqueous buffers, which renders it inactive. The rate of hydrolysis increases significantly with higher pH and temperature.[1][2]

  • Solution:

    • Lower Temperature: Perform the incubation at 4°C. This slows down the hydrolysis of the NHS ester, providing more time for the desired reaction with the primary amine to occur.[1] You may need to extend the incubation time to overnight to achieve a sufficient degree of labeling.[1]

    • Optimize Incubation Time at Room Temperature: While reactions are often run for 0.5 to 4 hours at room temperature, shorter incubation times (e.g., 30-60 minutes) can be tested to minimize hydrolysis while still allowing for sufficient labeling.[1][3]

Q2: I observe precipitation of my protein or the dye during the labeling reaction. How can I resolve this?

Precipitation can occur due to the properties of the protein or the dye itself. The PEGylated nature of this compound is designed to enhance water solubility and reduce aggregation, but issues can still arise.[4]

  • Problem: Protein Instability. Extended incubation at room temperature might compromise the stability of some proteins, leading to aggregation.

  • Solution:

    • Incubate at 4°C: Shifting the reaction to a lower temperature can help maintain protein integrity and solubility.

    • Reduce Incubation Time: Minimize the time the protein is subjected to potentially destabilizing conditions.

  • Problem: Dye Aggregation. Although less common with PEGylated dyes, high concentrations of the dye can sometimes lead to aggregation.

  • Solution:

    • Ensure Proper Dissolution: Make sure the dye is fully dissolved in an anhydrous solvent like DMSO or DMF before adding it to the reaction buffer.[5][6]

    • Stepwise Addition: Add the dissolved dye to the protein solution in smaller aliquots while gently mixing.

Q3: The degree of labeling (DOL) is inconsistent between experiments. How can I improve reproducibility?

Inconsistent labeling is often due to small variations in reaction parameters.

  • Problem: Temperature Fluctuations. Minor shifts in ambient room temperature can affect the rates of both the labeling reaction and NHS ester hydrolysis.

  • Solution:

    • Use a Controlled-Temperature Environment: Employ a water bath, incubator, or cold room to maintain a constant temperature throughout the incubation period. For room temperature reactions, ensure the lab environment is stable.

  • Problem: Inaccurate Incubation Timing. Variations in the start and stop times of the reaction can lead to different final DOLs.

  • Solution:

    • Precise Timing: Use a timer to ensure consistent incubation periods for all samples and experiments. Quench the reaction consistently at the end of the incubation period.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for incubation time and temperature?

A good starting point for most proteins is to incubate for 1 to 2 hours at room temperature (approximately 20-25°C).[6][7] Alternatively, for sensitive proteins or to minimize hydrolysis, you can start with an overnight incubation at 4°C.[1]

Q2: How does pH interact with temperature and incubation time?

The reaction of an NHS ester with a primary amine is highly pH-dependent, with an optimal range of pH 7.2-8.5.[1][2]

  • At higher pH (e.g., 8.5): The reaction with amines is faster, but so is hydrolysis. Therefore, a shorter incubation time at room temperature is often sufficient.

  • At lower pH (e.g., 7.2-7.5): The reaction is slower. You may need to increase the incubation time or perform the reaction at room temperature to achieve the desired DOL.

Q3: Can I perform the labeling reaction for longer than 4 hours at room temperature?

While some protocols suggest longer incubation times, extending the reaction beyond 4 hours at room temperature significantly increases the risk of complete hydrolysis of the unreacted NHS ester, potentially leading to no further increase in labeling and possibly promoting protein degradation. If a higher DOL is needed, it is generally better to optimize other factors like the dye-to-protein molar ratio or perform the reaction at 4°C overnight.

Q4: Is it better to use a short incubation at a higher temperature or a long incubation at a lower temperature?

This depends on the stability of your protein and the desired outcome.

  • Short Incubation at Room Temperature (30-60 min): This is often efficient and convenient.[3] It is suitable for most robust proteins.

  • Long Incubation at 4°C (overnight): This is recommended for proteins that are sensitive to degradation or aggregation at room temperature.[1] It also minimizes the competing hydrolysis reaction, which can be beneficial if you are experiencing low labeling efficiency.

Data Presentation

The following tables summarize the key parameters for optimizing your labeling reaction.

Table 1: Recommended Incubation Conditions

ParameterCondition 1: StandardCondition 2: For Sensitive Proteins
Temperature Room Temperature (20-25°C)4°C
Incubation Time 0.5 - 4 hours[1]12 - 18 hours (overnight)[1]
Optimal pH Range 8.0 - 8.5[5]7.2 - 8.0

Table 2: Troubleshooting Summary for Time and Temperature

IssuePotential CauseRecommended Action
Low Labeling Efficiency NHS ester hydrolysisDecrease temperature to 4°C and increase time to overnight.[1]
Protein Precipitation Protein instabilityDecrease temperature to 4°C.
Inconsistent Results Temperature/time fluctuationUse a temperature-controlled environment and a precise timer.

Experimental Protocols

Protocol 1: Standard Labeling with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous DMSO or DMF.[6]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column for purification.

Procedure:

  • Prepare the Protein Solution: Ensure the protein concentration is at least 2 mg/mL in an amine-free buffer.[1] If necessary, perform a buffer exchange. Adjust the pH to 8.3 with the Reaction Buffer.

  • Prepare the Dye Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO.[5]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the protein solution.[3] Vortex gently to mix.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes.

  • Purification: Remove unreacted dye and byproducts using a desalting column.

  • Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5). Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Protocol 2: Optimization of Incubation Time and Temperature

To find the optimal conditions for your specific protein, set up a series of parallel reactions.

  • Prepare a master mix of your protein in the reaction buffer.

  • Aliquots the protein solution into separate reaction tubes.

  • Prepare a master mix of the dissolved Cy5 dye.

  • Add the same molar excess of dye to each reaction tube.

  • Incubate the tubes under different conditions as outlined in the table below.

  • Quench all reactions and purify them in the same manner.

  • Determine the DOL for each condition and select the one that provides the desired labeling efficiency without compromising protein integrity.

Table 3: Example Optimization Matrix

ReactionTemperatureIncubation Time
1Room Temperature30 minutes
2Room Temperature1 hour
3Room Temperature2 hours
44°C4 hours
54°COvernight (16 hours)

Visualizations

The following diagrams illustrate the key chemical reaction and experimental workflows.

G cluster_conditions Reaction Conditions cluster_competing Competing Reaction Protein Protein with Primary Amine (-NH2) Labeled_Protein Cy5-Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein Acylation Cy5_NHS This compound Cy5_NHS->Labeled_Protein Hydrolyzed_Dye Hydrolyzed Cy5 Dye (Inactive) Cy5_NHS->Hydrolyzed_Dye Hydrolysis pH pH 7.2 - 8.5 Temp Temperature (4°C or RT) Time Incubation Time NHS_byproduct N-hydroxysuccinimide (Byproduct) Water H2O Water->Hydrolyzed_Dye

Caption: NHS ester-amine coupling reaction pathway.

G cluster_conditions Incubation Conditions Matrix start Start: Prepare Protein and Dye Solutions setup Set up Parallel Reactions (e.g., 5 tubes) start->setup RT_30 RT, 30 min setup->RT_30 quench Quench All Reactions RT_30->quench RT_1hr RT, 1 hr RT_1hr->quench RT_2hr RT, 2 hr RT_2hr->quench C4_4hr 4°C, 4 hr C4_4hr->quench C4_ON 4°C, Overnight C4_ON->quench purify Purify Conjugates (e.g., Desalting Column) quench->purify analyze Analyze Each Reaction: - Determine DOL - Check for Precipitation purify->analyze decision Select Optimal Condition (Best DOL & Protein Stability) analyze->decision end End: Use Optimized Protocol decision->end

Caption: Workflow for optimizing incubation time and temperature.

References

Technical Support Center: N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 Photostability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the photostability of this fluorescent dye in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A: this compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) dye family.[1] It is functionalized with polyethylene (B3416737) glycol (PEG) chains to enhance its water solubility and biocompatibility.[1][2] The N-hydroxysuccinimide (NHS) ester group allows for covalent labeling of primary amines on biomolecules such as proteins and antibodies.[2] Its fluorescence in the far-red spectrum helps to minimize autofluorescence from biological samples.[3]

Q2: What is photobleaching and why is it a significant issue for Cy5 dyes?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[3] For Cy5, this process is primarily initiated by the fluorophore transitioning into a long-lived, highly reactive triplet state upon excitation.[1][4] In this state, Cy5 can react with molecular oxygen to generate reactive oxygen species (ROS), which then chemically degrade the dye, causing the fluorescence signal to fade.[1][3] This is a major concern in experiments requiring prolonged or intense light exposure, such as single-molecule studies and time-lapse imaging.[3][5]

Q3: How does the PEGylation in this compound affect its photostability?

A: The PEG (polyethylene glycol) chains in this compound are primarily incorporated to increase its hydrophilicity and reduce non-specific binding and aggregation in aqueous environments.[2][6] While the local microenvironment can influence a dye's photostability, the core Cy5 fluorophore remains susceptible to photobleaching.[1] However, improved solubility can prevent the formation of non-fluorescent aggregates, which can indirectly contribute to a more stable fluorescent signal.[6]

Q4: What are the main factors that accelerate the photobleaching of Cy5?

A: Several factors can increase the rate of Cy5 photobleaching:

  • High Excitation Light Intensity: More intense light leads to a higher population of fluorophores in the excited state, increasing the probability of triplet state formation and subsequent photodamage.[3]

  • Presence of Molecular Oxygen: Oxygen is a primary mediator of photobleaching for many fluorophores, including Cy5, as it reacts with the triplet state dye to produce damaging ROS.[3][4]

  • Local Chemical Environment: Factors such as pH, the presence of oxidizing or reducing agents, and the proximity of other molecules can significantly impact photostability.[3] Acidic environments, for instance, can decrease the photostability of cyanine dyes.[3]

Q5: Are there more photostable alternatives to Cy5 in the same spectral region?

A: Yes, several alternative dyes offer improved photostability in the far-red region. Alexa Fluor 647 is a commonly used alternative known for its higher resistance to photobleaching compared to Cy5.[3] Other proprietary dyes may also offer enhanced performance. The choice of dye will depend on the specific experimental requirements and instrumentation available.

Troubleshooting Guide

This guide addresses common problems related to the photostability of this compound during fluorescence imaging experiments.

Problem Possible Cause Solution
Rapid loss of fluorescence signal High rate of photobleaching.Reduce Excitation Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.Use Antifade Reagents: Incorporate commercial or homemade antifade reagents into your mounting medium or imaging buffer.[3]Optimize Imaging Buffer: Maintain a slightly basic pH (around 7.5) for the imaging buffer.[3]Oxygen Scavenging Systems: For in vitro experiments, consider using an oxygen scavenger system (e.g., glucose oxidase and catalase) to reduce the concentration of molecular oxygen.
Low signal-to-noise ratio (SNR) Weak fluorescence signal and/or high background.Optimize Labeling Ratio: Over-labeling can lead to self-quenching. Perform a titration to find the optimal dye-to-biomolecule ratio.[3]Reduce Background: Use high-quality, clean coverslips. Ensure thorough removal of unbound dye after labeling.[3]Optimize Detector Settings: Adjust the gain and offset of your detector to enhance the signal relative to the background noise.
Fluorescence signal blinking The fluorophore is entering transient dark states.Use Triplet-State Quenchers (TSQs): Additives like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox can reduce blinking by quenching the triplet state.[5] For live-cell imaging, Trolox is a popular choice due to its cell permeability.

Quantitative Data Summary

The photostability of Cy5 can be significantly improved by using antifade reagents. The table below summarizes some common antifade agents and their mechanisms of action.

Antifade Reagent Mechanism of Action Compatibility Notes
p-Phenylenediamine (PPD) A free radical scavenger.Highly effective but can react with cyanine dyes, particularly Cy2, and may cause a reduction in the initial fluorescence intensity.[7]
n-Propyl Gallate (NPG) An antioxidant that reduces photobleaching.Less toxic than PPD and can be used with live cells, but it is difficult to dissolve.[7]
1,4-Diazabicyclo[2.2.2]octane (DABCO) A tertiary amine that quenches triplet states.Less effective than PPD but also less toxic.[7]
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) A water-soluble vitamin E analog that acts as a triplet-state quencher and antioxidant.[5]Cell-permeable and effective for both live and fixed cell imaging.
Cyclooctatetraene (COT) A highly effective triplet-state quencher.[4][5]Poorly soluble in water, often used in in vitro single-molecule experiments.[5]

Experimental Protocols

Protocol 1: Assessing the Photobleaching Rate of this compound

This protocol provides a method to quantify the photobleaching rate of your Cy5-labeled sample.

1. Sample Preparation:

  • Prepare your sample with immobilized Cy5-labeled biomolecules on a glass coverslip.
  • Mount the coverslip using a mounting medium with or without an antifade reagent, depending on the experimental goal.

2. Microscope Setup:

  • Use a fluorescence microscope equipped with a laser for Cy5 excitation (e.g., 633 nm or 647 nm).
  • Set the laser power to a constant and relevant level for your typical experiments.
  • Select an appropriate emission filter for Cy5 fluorescence.

3. Image Acquisition:

  • Acquire a time-lapse series of images of the same field of view.
  • Use a constant exposure time and frame rate throughout the acquisition.

4. Data Analysis:

  • Measure the mean fluorescence intensity of the labeled structures in each frame of the time-lapse series.
  • Normalize the fluorescence intensity at each time point to the initial intensity (time zero).
  • Plot the normalized fluorescence intensity as a function of time.
  • Fit the resulting decay curve to an exponential function to determine the photobleaching lifetime (the time it takes for the fluorescence to decrease to 1/e of its initial value).[3]

Protocol 2: General Protein Labeling with this compound

This protocol outlines the general steps for labeling proteins with the Cy5-PEG-NHS ester.

1. Protein and Dye Preparation:

  • Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL. Buffers containing primary amines, such as Tris, will compete with the labeling reaction and should be avoided.[2]
  • Adjust the pH of the protein solution to 8.0-8.5 using a suitable buffer like 1 M sodium bicarbonate. This pH range is optimal for the reaction between the NHS ester and primary amines.[2]
  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2]

2. Labeling Reaction:

  • Add the dissolved dye solution to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific protein and desired degree of labeling.
  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

3. Purification:

  • Remove the unreacted dye from the labeled protein using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

Visualizations

Photobleaching_Pathway S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Excitation (Light Absorption) S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing T1->S0 Quenching (Antifade Agents) ROS Reactive Oxygen Species (ROS) T1->ROS Reaction with O2 Bleached Bleached Dye ROS->Bleached Chemical Reaction

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of Cy5.

Troubleshooting_Workflow Start Poor Photostability Observed Check_Intensity Is Excitation Intensity Minimized? Start->Check_Intensity Reduce_Intensity Reduce Laser Power Check_Intensity->Reduce_Intensity No Use_Antifade Are Antifade Reagents Being Used? Check_Intensity->Use_Antifade Yes Reduce_Intensity->Use_Antifade Add_Antifade Incorporate Antifade (e.g., Trolox, NPG) Use_Antifade->Add_Antifade No Check_Buffer Is Imaging Buffer Optimized (pH ~7.5)? Use_Antifade->Check_Buffer Yes Add_Antifade->Check_Buffer Adjust_Buffer Adjust Buffer pH Check_Buffer->Adjust_Buffer No Consider_Oxygen Is Oxygen Removal Possible (in vitro)? Check_Buffer->Consider_Oxygen Yes Adjust_Buffer->Consider_Oxygen Add_O2_Scavenger Add Oxygen Scavenging System Consider_Oxygen->Add_O2_Scavenger Yes End Improved Photostability Consider_Oxygen->End No Add_O2_Scavenger->End

Caption: A logical workflow for troubleshooting common photostability issues with Cy5.

References

Effect of pH on N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 labeling efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the labeling of biomolecules with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with this compound?

The optimal pH for labeling proteins with Cy5 NHS esters is between 8.2 and 8.5.[1][2] This pH range offers the best compromise between two competing factors: the reactivity of the target amine groups and the stability of the NHS ester.[3] At this pH, a sufficient number of primary amines on the protein (like the side chain of lysine) are deprotonated and nucleophilic, making them reactive towards the NHS ester.[1][3] While a higher pH would further deprotonate the amines, it also significantly accelerates the hydrolysis of the NHS ester, rendering it inactive.[1][4][5][6][7]

Q2: Why is my labeling efficiency low when using a buffer with a pH below 8.0?

Low labeling efficiency at a pH below 8.0 is expected because the primary amino groups on your target molecule are likely protonated (-NH3+).[3][4][5][6][7] In their protonated state, these amines are not sufficiently nucleophilic to react with the NHS ester, leading to a significant decrease in the reaction rate.[3][8] For efficient labeling, the pH must be high enough to ensure a significant portion of the primary amines are in their deprotonated, reactive state (-NH2).[1][3]

Q3: Can I use a buffer with a pH above 9.0 to increase the reaction rate?

While increasing the pH above 9.0 will increase the concentration of reactive deprotonated amines, it is not recommended. The rate of hydrolysis of the NHS ester, a competing reaction where the ester is cleaved by water, increases dramatically at higher pH values.[3][9] This rapid degradation of the this compound will reduce the amount of active labeling reagent available to react with your protein, ultimately lowering the overall yield of the desired conjugate.[3][4][5][6][7] The half-life of an NHS ester can decrease to as little as 10 minutes at a pH of 8.6 and 4°C.[9][10]

Q4: What types of buffers should I use for the labeling reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[4][10][11] Commonly recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, adjusted to the optimal pH of 8.3-8.5.[4][5][7][12] Buffers like Tris (tris(hydroxymethyl)aminomethane) should be avoided in the labeling reaction itself, although they can be used to quench the reaction after completion.[9][10]

Q5: How does temperature affect the labeling reaction?

Labeling reactions are typically performed at room temperature for 1 to 4 hours or at 4°C overnight.[4][5] Lower temperatures can help to minimize the hydrolysis of the NHS ester, which is particularly useful for extending the reaction time to achieve sufficient labeling, especially if lower protein concentrations are used.[8]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Suboptimal pH: The reaction buffer pH is too low (<8.0) or too high (>9.0).Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to the optimal range of 8.2-8.5.[1][2] Use a buffer such as 0.1 M sodium bicarbonate.[4][7]
Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) are competing with the target molecule.Ensure your protein is in an amine-free buffer (e.g., PBS, sodium bicarbonate, or phosphate buffer).[4][10][11] If necessary, perform a buffer exchange using dialysis or a desalting column.[8]
Hydrolysis of NHS Ester: The this compound was exposed to moisture or an aqueous solution for too long before use.Prepare the dye solution immediately before use.[13][14] Avoid preparing stock solutions for long-term storage in aqueous buffers.[14] Store the solid reagent desiccated at -20°C.[14][15]
Low Protein Concentration: The concentration of the protein is too low, leading to the competing hydrolysis reaction being favored.Increase the protein concentration. Optimal concentrations are typically between 2-10 mg/mL.[1][7][13]
Protein Precipitation After Labeling Over-labeling: Too many dye molecules have been conjugated to the protein, altering its solubility.Reduce the molar excess of the this compound in the reaction. You may also decrease the reaction time.[1]
High Background Signal in Downstream Applications Unreacted Free Dye: The purification step did not adequately remove all the unconjugated this compound.Purify the conjugate using an appropriate method such as gel filtration (desalting column) or dialysis to separate the labeled protein from the smaller, unreacted dye molecules.[4][5][6]

Data Presentation

The efficiency of the NHS ester-amine coupling reaction is a balance between the deprotonation of the target amine and the hydrolysis of the NHS ester. The following table summarizes the effect of pH on these competing reactions and the resulting labeling efficiency.

pHPrimary Amine State (-NH₂)NHS Ester Stability (Hydrolysis Rate)Overall Labeling Efficiency
< 7.0Mostly protonated (-NH₃⁺), low reactivityHigh (low hydrolysis)Very Low
7.0 - 8.0Partially deprotonated, moderate reactivityModerate (hydrolysis increases with pH)Moderate
8.2 - 8.5 Mostly deprotonated, high reactivity Moderate (acceptable level of hydrolysis) Optimal
> 9.0Fully deprotonated, very high reactivityLow (rapid hydrolysis)Low to Moderate

Experimental Protocols

Detailed Protocol for Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with primary amines. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[13]

    • If necessary, perform a buffer exchange into 0.1 M sodium bicarbonate buffer, pH 8.3.

    • Verify the pH of the protein solution.[1]

  • Prepare the Dye Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[15]

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[13]

  • Perform the Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved dye to the protein solution.[16] The optimal ratio should be determined empirically.

    • Mix thoroughly by vortexing.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[4][5]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.[16]

  • Purify the Conjugate:

    • Remove unreacted dye and byproducts by passing the reaction mixture over a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[4][13]

    • Alternatively, purify the conjugate by dialysis against an appropriate buffer.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

    • Calculate the DOL using the Beer-Lambert law and the extinction coefficients for your protein and Cy5.

  • Store the Labeled Protein:

    • Store the purified conjugate at 4°C or -20°C, protected from light.

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage A Prepare Protein Solution (2-10 mg/mL in Amine-Free Buffer) B Adjust pH to 8.3 A->B D Add Molar Excess of Dye to Protein Solution B->D C Prepare Fresh Dye Solution (10 mg/mL in DMSO/DMF) C->D E Incubate (1-4h at RT or overnight at 4°C) D->E F Quench Reaction (e.g., Tris buffer) E->F G Purify Conjugate (Desalting Column / Dialysis) F->G H Determine Degree of Labeling (Spectrophotometry) G->H I Store Conjugate (4°C or -20°C, protected from light) H->I

Caption: Experimental workflow for protein labeling with this compound.

G cluster_low_ph Low pH (< 7.5) cluster_optimal_ph Optimal pH (8.2 - 8.5) cluster_high_ph High pH (> 9.0) NHS_Ester Cy5-PEG-NHS Ester Protonated_Amine Protein-NH3+ (Protonated Amine) NHS_Ester->Protonated_Amine Deprotonated_Amine_Opt Protein-NH2 (Deprotonated Amine) NHS_Ester->Deprotonated_Amine_Opt Hydrolysis_Opt Hydrolyzed Dye (Inactive) NHS_Ester->Hydrolysis_Opt Deprotonated_Amine_High Protein-NH2 (Deprotonated Amine) NHS_Ester->Deprotonated_Amine_High No_Reaction No Reaction Protonated_Amine->No_Reaction Non-nucleophilic Labeled_Protein Labeled Protein (Stable Amide Bond) Deprotonated_Amine_Opt->Labeled_Protein Favored Reaction Hydrolysis_High Rapid Hydrolysis of NHS Ester Deprotonated_Amine_High->Hydrolysis_High Competing Reaction Dominates

Caption: Effect of pH on the competing reactions in NHS ester labeling.

References

Methods for removing unconjugated N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 dye.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions for the removal of unconjugated N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 dye from labeling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unconjugated this compound dye after a labeling reaction?

A1: Removing residual unconjugated dye is essential for accurate and reliable results. Excess dye can lead to several issues, including inaccurate quantification of labeling efficiency (degree of labeling), high background fluorescence in imaging applications, and potential interference with downstream assays.[1]

Q2: What are the most common methods for removing unconjugated Cy5 dye?

A2: The primary methods for purifying labeled biomolecules from free dye are based on differences in molecular size. The most common techniques include:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on size as they pass through a porous resin.[2]

  • Dialysis: A gentle method that uses a semi-permeable membrane to separate molecules based on a molecular weight cut-off (MWCO).[1]

  • Tangential Flow Filtration (TFF): A rapid method for separating and concentrating molecules, suitable for larger volumes.[3][4]

Q3: How do I choose the most suitable purification method for my experiment?

A3: The choice of method depends on several factors, including your sample volume, the molecular weight of your biomolecule, the required purity, and available equipment. For small-scale purifications, spin columns based on size-exclusion are fast and effective.[5] Dialysis is a simple and gentle method suitable for various sample volumes but can be time-consuming.[6] TFF is ideal for larger sample volumes and when simultaneous concentration and buffer exchange are needed.[4][7]

Q4: Can I use chromatography methods other than size-exclusion?

A4: Yes. Depending on the properties of your biomolecule, other chromatography techniques like hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX) can be more effective than gel filtration, especially if the size difference between the labeled product and free dye is small.[8] Reverse-phase high-performance liquid chromatography (RP-HPLC) is also an excellent method for dye separation and has the advantage of providing a salt-free eluent suitable for mass spectrometry.[8]

Method Comparison

The following table summarizes the key characteristics of the most common methods for unconjugated dye removal.

FeatureSize-Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on molecular size as molecules pass through a porous resin.[2]Diffusion across a semi-permeable membrane based on molecular weight cut-off (MWCO).[9]Separation via a semi-permeable membrane with fluid flow parallel to the membrane surface.[3]
Advantages - Fast and efficient for small to medium scales.- High resolution.- Can be used for buffer exchange.[2]- Gentle on samples.- Simple setup.- Suitable for a wide range of volumes.- Rapid processing of large volumes.- Combines purification, concentration, and buffer exchange.- Minimizes filter clogging.[4][7]
Disadvantages - Potential for sample dilution.- Column can be stained by dyes.[5]- Time-consuming (can take 24 hours or more).[8]- Can result in sample dilution.[6]- Potential for sample loss due to membrane binding.[9]- Requires specialized equipment.- Potential for membrane fouling.- May not be suitable for very small sample volumes.
Typical MWCO Resin fractionation range selected based on protein size (e.g., >3 kDa to >30 kDa).[2][8]Membrane MWCO should be at least 3-5 times smaller than the biomolecule (e.g., 10-20 kDa for most proteins).[1][10]Membrane MWCO is typically 3-5 times smaller than the molecule to be retained.[11]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High background / Incomplete dye removal - Inappropriate column/membrane choice for the size of the biomolecule.[8]- Insufficient dialysis time or too few buffer changes.- Column/membrane saturation with excess dye.- For SEC, choose a resin with a suitable fractionation range (e.g., Superdex 30 for small proteins).[8]- For dialysis, use a large volume of buffer (at least 200x the sample volume) and perform multiple, extended buffer changes.[1]- Reduce the initial molar excess of the dye in the labeling reaction.[8]
Low protein/biomolecule recovery - Non-specific binding of the biomolecule to the column resin or dialysis membrane.- Sample precipitation or aggregation.- Leakage from the dialysis bag/cassette.[1]- Pre-treat the column or membrane according to the manufacturer's instructions.- Centrifuge the sample before purification to remove aggregates.[1]- Ensure dialysis clips are secure and handle the tubing carefully to prevent punctures.[1]
Labeled protein elutes with free dye (SEC) - Poor separation resolution.- Hydrophobic interactions between the dye and the SEC resin.- Use a longer column or a resin with a smaller particle size for better resolution.- Consider alternative chromatography methods like HIC, IEX, or RP-HPLC.[8]
High backpressure in TFF system - Membrane fouling from protein aggregation or high sample viscosity.- Optimize the cross-flow rate to minimize buildup on the membrane.- Pre-filter the sample to remove any aggregates before loading.[1]

Experimental Workflows & Protocols

A typical experiment involves preparing the biomolecule, performing the labeling reaction, and finally, purifying the conjugate to remove free dye.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification cluster_final Final Product p1 Prepare Protein Solution (Amine-free buffer, pH 8.0-8.5) r1 Labeling Reaction (Mix protein and dye, incubate) p1->r1 p2 Prepare Dye Solution (Anhydrous DMSO or DMF) p2->r1 u1 Unconjugated Dye Removal (SEC, Dialysis, or TFF) r1->u1 f1 Purified Cy5-Conjugate u1->f1

General workflow for biomolecule labeling and purification.
Protocol 1: Size-Exclusion Chromatography (SEC) for Unconjugated Cy5 Removal

This protocol is suitable for small to medium-scale purification and provides good resolution.

Materials:

  • Gel filtration column (e.g., Sephadex G-25, Bio-Gel P-6).[6][8]

  • Equilibration and elution buffer (e.g., PBS, pH 7.2-7.4).

  • Fraction collection tubes.

  • Spectrophotometer.

Methodology:

  • Column Preparation: Equilibrate the SEC column with at least two column volumes of the elution buffer.

  • Sample Loading: Carefully load the labeling reaction mixture onto the top of the column resin.

  • Elution: Begin the elution with the buffer. The larger, labeled biomolecule will travel faster through the column and elute first. The smaller, unconjugated Cy5 dye will be retarded by the resin and elute later.[1]

  • Fraction Collection: Collect fractions from the column outlet. The first colored fractions to elute will typically contain the purified, labeled biomolecule. Later, more intensely colored fractions will contain the unconjugated dye.[1]

  • Analysis: Analyze the collected fractions using a spectrophotometer to determine protein concentration (A280) and dye concentration (A650 for Cy5). Pool the fractions containing the purified labeled product.

G start Start: Labeling Reaction Mixture step1 Equilibrate SEC Column with Elution Buffer start->step1 step2 Load Sample onto Column step1->step2 step3 Elute with Buffer step2->step3 step4 Collect Fractions Sequentially step3->step4 step5 Analyze Fractions (A280 & A650) step4->step5 step6 Pool Fractions with Labeled Biomolecule step5->step6 end End: Purified Conjugate step6->end

Workflow for Size-Exclusion Chromatography (SEC).
Protocol 2: Dialysis for Unconjugated Cy5 Removal

This protocol is a simple and gentle method suitable for various sample volumes.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-20 kDa for most proteins.[1]

  • Large volume of dialysis buffer (e.g., PBS), at least 200 times the sample volume.[1]

  • Stir plate and stir bar.

  • Beaker or container for the dialysis buffer.

Methodology:

  • Prepare Dialysis Membrane: If using tubing, cut the desired length and hydrate (B1144303) it in the dialysis buffer. Secure one end with a clip.[9]

  • Load Sample: Load the labeling reaction mixture into the dialysis tubing/cassette and securely seal the other end.

  • Dialysis: Place the sealed tubing/cassette into the beaker with the dialysis buffer. Stir gently at 4°C.[9]

  • Buffer Changes: Perform at least three buffer changes over 24-48 hours to ensure efficient removal of the unconjugated dye. Multiple buffer changes are crucial for efficient dye removal.[1][9]

  • Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and transfer the purified labeled biomolecule to a clean tube.

G start Start: Labeling Reaction Mixture step1 Hydrate & Prepare Dialysis Membrane (select MWCO) start->step1 step2 Load Sample into Tubing/Cassette step1->step2 step3 Place in Large Volume of Buffer (Stir at 4°C) step2->step3 step4 Change Buffer 3-4 Times (over 24-48h) step3->step4 step5 Recover Purified Sample from Tubing/Cassette step4->step5 end End: Purified Conjugate step5->end

Workflow for Dialysis.
Protocol 3: Tangential Flow Filtration (TFF) for Unconjugated Cy5 Removal

This protocol is ideal for larger sample volumes and for applications requiring simultaneous concentration and buffer exchange.

Materials:

  • TFF system with a pump, reservoir, and pressure gauges.

  • TFF cassette or hollow fiber filter with an appropriate MWCO (e.g., 10 kDa for most proteins).

  • Diafiltration buffer (e.g., PBS).

  • Labeled biomolecule solution.

Methodology:

  • System Setup and Equilibration: Assemble the TFF system according to the manufacturer's instructions. Equilibrate the system by running the diafiltration buffer through it.

  • Sample Loading: Add the labeling reaction mixture to the sample reservoir.

  • Concentration (Optional): If desired, concentrate the sample by allowing the permeate (containing buffer and free dye) to exit the system while the retentate (containing the labeled biomolecule) is recirculated.

  • Diafiltration (Buffer Exchange): Add fresh diafiltration buffer to the reservoir at the same rate that permeate is being removed. This "washes" the unconjugated dye out of the sample. Continue for several volume exchanges (typically 5-10) until the permeate is colorless.[11][12]

  • Sample Recovery: Once the diafiltration is complete, recover the purified, concentrated labeled biomolecule from the retentate line and the reservoir.

G start Start: Labeling Reaction Mixture step1 Equilibrate TFF System with Diafiltration Buffer start->step1 step2 Load Sample into Reservoir step1->step2 step3 Recirculate Retentate Remove Permeate (Free Dye) step2->step3 step4 Perform Diafiltration (Add fresh buffer as permeate is removed) step3->step4 step4->step3 Repeat 5-10x volumes step5 Monitor Permeate for Color step4->step5 step6 Recover Concentrated, Purified Sample from Retentate step5->step6 end End: Purified Conjugate step6->end

Workflow for Tangential Flow Filtration (TFF).

References

Storage and handling best practices for N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, along with troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Storage and Handling

Proper storage and handling are critical to maintaining the reactivity and fluorescence of this compound. The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, which can inactivate the molecule.

Storage Recommendations:

ConditionTemperatureDurationNotes
Solid Form (Lyophilized) -20°CUp to 24 months[1]Store in a desiccator, protected from light.[1][2][3]
2-8°CShort-termDry and sealed storage.[4]
In Anhydrous Solvent (e.g., DMSO, DMF) -80°CUp to 6 months[2]Aliquot to avoid repeated freeze-thaw cycles. Ensure the solvent is anhydrous to prevent hydrolysis.[5]
-20°CUp to 1 month[2]Suitable for short-term storage of working solutions.[5]

Handling Best Practices:

  • Prevent Moisture Contamination: Before opening the vial, allow it to warm to room temperature to prevent condensation, as NHS esters are moisture-sensitive.[6][7][8]

  • Use Anhydrous Solvents: For reconstitution, use high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[9][10][11] DMF should be amine-free.[10]

  • Prepare Solutions Fresh: It is recommended to dissolve the NHS ester immediately before use.[8][9] Aqueous solutions of the NHS ester should be used immediately.[10]

  • Protect from Light: Cy5 is a fluorescent dye and should be protected from prolonged exposure to light to prevent photobleaching.[1]

Troubleshooting Guide

This guide addresses common issues encountered during conjugation and fluorescence experiments with this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Labeling Efficiency Hydrolysis of NHS ester: The reagent has been exposed to moisture, leading to the hydrolysis of the reactive NHS ester group.[6][7][12]- Ensure proper storage and handling to minimize moisture exposure. - Perform a reactivity test on the NHS ester reagent.[6][7] - Use a fresh vial of the labeling reagent.
Incorrect buffer pH: The pH of the reaction buffer is too low (below 7.2), leading to protonation of primary amines and reduced reactivity.[10][13]- Use a buffer with a pH between 8.0 and 8.5 for optimal reaction efficiency.[9][10] Recommended buffers include phosphate, bicarbonate, or borate (B1201080) buffers.[12]
Presence of primary amines in the buffer: Buffers such as Tris or glycine (B1666218) contain primary amines that compete with the target molecule for reaction with the NHS ester.[8][9][10][12]- Use amine-free buffers for the conjugation reaction. - If your protein is in an amine-containing buffer, perform a buffer exchange prior to labeling.
Insufficient dye concentration: The molar excess of the dye is too low for efficient labeling.- Empirically determine the optimal molar ratio of dye to protein; a starting point of a 10-fold molar excess of dye is often recommended.[9]
Unexpectedly Low Fluorescence Signal Fluorescence quenching: The Cy5 dye is being quenched by components in the local environment or by self-quenching at high labeling ratios.[14][15][16][17][18]- If using a reducing agent like TCEP, be aware that it can quench Cy5 fluorescence.[14] - Avoid high labeling ratios, as this can lead to self-quenching.[18] - Be mindful of the local microenvironment; for example, guanine-rich sequences can affect Cy5 fluorescence.[17]
Photobleaching: The sample has been exposed to excessive light.- Minimize light exposure during all steps of the experiment, including storage, handling, and imaging.
Incorrect filter sets: The excitation and emission filters on the imaging system are not optimal for Cy5.- Use appropriate filter sets for Cy5 (Excitation max ~646-649 nm, Emission max ~662-667 nm).[19][20][21][22]
Difficulty Dissolving the Reagent Inappropriate solvent: The solvent used is not suitable for dissolving the compound.- Use anhydrous DMSO, DMF, or methanol.[2][23] Ultrasonic agitation may be needed for dissolution in methanol.[2]
Poor Separation of Labeled Product from Unreacted Dye Inadequate purification method: The chosen purification method is not effective for separating the conjugate from the free dye.- Use gel filtration chromatography (e.g., Sephadex) for purification of labeled proteins.[9][24] - Ethanol precipitation can be used for labeled oligonucleotides.[25]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the conjugation reaction?

A1: The optimal pH for the reaction between an NHS ester and a primary amine is between 8.0 and 8.5.[9][10] At a lower pH, the primary amines are protonated and less reactive. At a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction.[10][12][26]

Q2: Can I use Tris buffer for my conjugation reaction?

A2: No, it is not recommended to use buffers containing primary amines, such as Tris or glycine, for the conjugation reaction itself. These buffers will compete with your target molecule for reaction with the NHS ester, leading to lower labeling efficiency.[8][9][10][12] However, Tris buffer can be used to quench the reaction after the desired incubation time.[12][27]

Q3: How can I confirm that my NHS ester is still active?

A3: You can assess the reactivity of the NHS ester by measuring the absorbance of the N-hydroxysuccinimide byproduct at 260-280 nm after intentional hydrolysis with a strong base.[6][7] An increase in absorbance after hydrolysis indicates that the reagent was active.[6][7]

Q4: What is the purpose of the PEG linkers in this molecule?

A4: The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility of the molecule in aqueous buffers and reduce steric hindrance.[4][19] This can improve the efficiency of the labeling reaction and the biocompatibility of the resulting conjugate.[4]

Q5: My fluorescence signal is weak. What could be the cause?

A5: Weak fluorescence can be due to several factors:

  • Low labeling efficiency: See the troubleshooting guide for potential causes and solutions.

  • Fluorescence quenching: Certain substances, like the reducing agent TCEP, can quench Cy5 fluorescence.[14] High labeling ratios can also lead to self-quenching.[18]

  • Photobleaching: Ensure the sample is protected from light.

  • Incorrect instrument settings: Verify that you are using the correct excitation and emission filters for Cy5.

Experimental Protocol: Labeling a Protein with this compound

This protocol provides a general guideline for conjugating the dye to a protein containing primary amines. The optimal conditions may need to be determined empirically for each specific protein.

Materials:

  • This compound

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., gel filtration column)

  • Reaction tubes

  • Vortexer and centrifuge

Methodology:

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate) at a concentration of 2-10 mg/mL.[9]

    • Ensure the pH of the protein solution is between 8.0 and 8.5.[9]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye solution to achieve the desired molar excess (a 10-fold molar excess is a good starting point).[9]

    • While gently vortexing, add the dye solution dropwise to the protein solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[9][24]

  • Quench the Reaction (Optional):

    • To stop the labeling reaction, add a quenching solution, such as Tris or glycine buffer, to a final concentration of 50-100 mM.[27]

    • Incubate for an additional 10-15 minutes at room temperature.[27]

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column equilibrated with a suitable buffer (e.g., PBS).[9]

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5 (~649 nm).

    • Calculate the DOL using the Beer-Lambert law, correcting the A280 reading for the dye's absorbance at that wavelength.

  • Storage of the Labeled Protein:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like BSA and a bacteriostatic agent like sodium azide, and storing at -20°C or -80°C in aliquots.[24]

Workflow and Pathway Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Storage prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.0-8.5) reaction Labeling Reaction (1 hr, RT, dark) prep_protein->reaction prep_dye Prepare Dye Stock Solution (Anhydrous DMSO/DMF) prep_dye->reaction quench Quench Reaction (Optional, Tris buffer) reaction->quench purify Purify Conjugate (Gel Filtration) reaction->purify If not quenching quench->purify analyze Analyze Conjugate (DOL, Functionality) purify->analyze storage Store Labeled Protein (4°C or -20°C, dark) analyze->storage

Caption: Experimental workflow for protein conjugation.

signaling_pathway cluster_conditions Reaction Conditions cluster_competing Competing Reaction dye This compound conjugate Protein-Cy5 Conjugate (Stable Amide Bond) dye->conjugate byproduct N-hydroxysuccinimide (NHS) dye->byproduct hydrolysis Hydrolyzed Dye (Inactive) dye->hydrolysis protein Protein with Primary Amine (-NH2) protein->conjugate conditions pH 8.0-8.5 Aqueous Buffer water H2O water->hydrolysis

Caption: Reaction scheme for NHS ester conjugation.

References

Impact of protein concentration on N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 labeling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during protein labeling with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5.

Troubleshooting Guide

This guide addresses common issues encountered during the labeling process, offering potential causes and solutions in a structured question-and-answer format.

Question 1: Why is my labeling efficiency or Degree of Labeling (DOL) consistently low?

Answer:

Low labeling efficiency is a frequent challenge with several potential causes. The primary factors to investigate are suboptimal reaction conditions and issues with the reagents themselves.

Potential Causes & Solutions:

Factor Potential Cause Recommended Solution Citation
Protein Concentration The protein concentration is too low, which can significantly reduce labeling efficiency as the competing hydrolysis reaction of the NHS ester becomes more prominent.Increase the protein concentration. A concentration of at least 2 mg/mL is recommended, with an optimal range of 2-10 mg/mL. For very low protein concentrations (< 1 mg/ml), consider using spin concentrators to achieve a final concentration of at least 2 mg/mL.[1][2][3][4]
Reaction pH The pH of the reaction buffer is outside the optimal range for NHS ester chemistry. The reaction between an NHS ester and a primary amine is strongly pH-dependent. At a lower pH, the primary amines are protonated and less reactive.Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. An optimal pH of 8.3-8.5 is often recommended. Use a freshly calibrated pH meter to verify the pH of your protein solution before adding the dye.[1][5][6][7]
Buffer Composition The presence of primary amine-containing buffers (e.g., Tris, glycine) or other nucleophiles (e.g., sodium azide) in the protein solution. These will compete with the protein's primary amines for reaction with the NHS ester.Exchange the buffer to an amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or sodium bicarbonate buffer. This can be achieved through dialysis or the use of spin filters.[1][2][3][8]
NHS Ester Hydrolysis The NHS ester is moisture-sensitive and can hydrolyze, rendering it non-reactive. This is exacerbated by higher pH and prolonged exposure to aqueous environments.Prepare the dye solution in anhydrous DMSO or DMF immediately before use. Avoid making stock solutions in aqueous buffers. If hydrolysis is suspected, perform the reaction at 4°C for a longer duration (e.g., overnight) to minimize the rate of hydrolysis.[1][2][6][8]
Dye-to-Protein Molar Ratio The molar excess of the Cy5-NHS ester is insufficient to achieve the desired DOL.Increase the molar excess of the NHS ester. A 10- to 20-fold molar excess is a common starting point for optimization. However, for dilute protein solutions, a greater molar excess may be required.[7][9][10]
Protein Purity and Structure The protein sample may contain impurities with primary amines, or the primary amines on the protein of interest may be inaccessible.Use a highly purified protein for labeling. If structural information is available, assess the accessibility of lysine (B10760008) residues.[1]

Question 2: My protein precipitates after adding the Cy5-NHS ester. What can I do?

Answer:

Protein precipitation during labeling can occur, especially when labeling with hydrophobic dyes.

Potential Causes & Solutions:

Factor Potential Cause Recommended Solution Citation
Hydrophobic Labeling Labeling with a hydrophobic dye like Cy5 can lead to protein aggregation and precipitation, particularly at high degrees of labeling.Reduce the molar excess of the NHS ester in the reaction to decrease the degree of labeling. You can also shorten the incubation time to limit the extent of the reaction.[1]
Buffer pH and Isoelectric Point The pH of the labeling buffer may be close to the isoelectric point (pI) of the protein, causing it to precipitate. Labeling alters the pI of the protein.Ensure the buffer pH is not at or near the pI of your protein.[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal protein concentration for labeling with this compound?

A1: The recommended protein concentration for optimal labeling is between 2-10 mg/mL[2][4][5][12]. While labeling can be performed at lower concentrations, it is generally not recommended to go below 2 mg/mL as labeling efficiency significantly decreases[2][3][4]. For concentrations below 1 mg/mL, it is advisable to concentrate the protein solution first[2].

Q2: How does a low protein concentration affect the labeling reaction?

A2: At low protein concentrations, the competing hydrolysis reaction of the N-hydroxysuccinimide (NHS) ester becomes more significant[1][6]. This means that more of the Cy5-NHS ester will react with water in the buffer rather than the primary amines on your protein, leading to a lower degree of labeling (DOL)[10]. To compensate for dilute protein solutions, a higher molar excess of the dye may be necessary to achieve the desired DOL[10][13].

Q3: What are the ideal reaction conditions (pH, temperature, time) for this labeling reaction?

A3:

  • pH: The optimal pH range for the reaction between an NHS ester and a primary amine is 7.2-8.5[1][6]. A pH of 8.3-8.5 is often cited as optimal[5][7].

  • Temperature and Time: The reaction can be carried out at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight[9][10]. The lower temperature can help to minimize the hydrolysis of the NHS ester, which is particularly useful for longer incubation times[1].

Q4: Which buffers should I avoid for the labeling reaction?

A4: You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with the protein for reaction with the NHS ester, leading to significantly reduced labeling efficiency[1][2][3].

Q5: How can I determine the efficiency of my labeling reaction?

A5: The efficiency of the labeling reaction is typically quantified by determining the Degree of Labeling (DOL), which is the molar ratio of the dye to the protein. A common method to determine the DOL is through spectrophotometry. This involves measuring the absorbance of the labeled protein solution at both the protein's maximum absorbance (usually 280 nm) and the dye's maximum absorbance (around 650 nm for Cy5)[1][14].

Experimental Protocols

Protocol 1: Standard Labeling of Proteins with this compound

This protocol is a general guideline for labeling proteins with a starting concentration of 2-10 mg/mL.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate (pH 8.5-9.0)

  • Purification column (e.g., size-exclusion chromatography like Sephadex G-25)

  • Quenching buffer (optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in an amine-free buffer at a concentration of 2-10 mg/mL[4][5][12].

    • Adjust the pH of the protein solution to 8.0-8.5 by adding an appropriate volume of 1 M sodium bicarbonate[2][12].

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL[2][12].

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved dye solution to the protein solution[7]. The volume of the organic solvent should not exceed 10% of the final reaction volume[10].

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring[9][10]. Protect the reaction from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, you can add a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM[9]. Incubate for 15-30 minutes.

  • Purification of the Labeled Protein:

    • Remove the unreacted dye and byproducts by applying the reaction mixture to a size-exclusion chromatography column (e.g., Sephadex G-25)[5][9]. Other methods like dialysis or spin filtration can also be used[9].

Protocol 2: Calculating the Degree of Labeling (DOL)

Procedure:

  • Measure the absorbance of the purified, labeled protein at 280 nm (A280) and ~650 nm (Amax for Cy5).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm. The correction factor (CF) for Cy5 at 280 nm is approximately 0.05.

    • Protein Concentration (M) = [A280 – (Amax × CF)] / ε_protein (where ε_protein is the molar extinction coefficient of the protein)

  • Calculate the molar concentration of the dye.

    • Dye Concentration (M) = Amax / ε_dye (where ε_dye for Cy5 is ~250,000 M⁻¹cm⁻¹)

  • Calculate the DOL.

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

NHS_Ester_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution 1. Prepare Protein Solution (2-10 mg/mL, pH 8.0-8.5) Labeling 3. Labeling Reaction (RT for 30-60 min or 4°C for 2h) Protein_Solution->Labeling Dye_Solution 2. Prepare Dye Solution (10 mg/mL in DMSO/DMF) Dye_Solution->Labeling Quenching 4. Quench Reaction (Optional, Tris buffer) Labeling->Quenching Purification 5. Purify Conjugate (Size-Exclusion Chromatography) Labeling->Purification If not quenching Quenching->Purification Analysis 6. Analyze DOL (Spectrophotometry) Purification->Analysis

Caption: Experimental workflow for protein labeling with Cy5-NHS ester.

NHS_Ester_Reaction_Pathway cluster_reactants Reactants cluster_products Products cluster_competing_reaction Competing Reaction Protein Protein-NH2 (Primary Amine) Labeled_Protein Cy5-Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein Aminolysis Cy5_NHS Cy5-PEG-NHS Ester Cy5_NHS->Labeled_Protein NHS_byproduct N-Hydroxysuccinimide Cy5_NHS->NHS_byproduct Hydrolyzed_Dye Hydrolyzed Cy5 Dye (Inactive) Cy5_NHS->Hydrolyzed_Dye Hydrolysis Water H2O (Water) Water->Hydrolyzed_Dye

Caption: Reaction pathway for NHS ester labeling and competing hydrolysis.

References

Validation & Comparative

A Head-to-Head Comparison: N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 vs. Non-PEGylated Cy5 NHS Ester for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of fluorescent probes is a critical determinant of experimental success. Cyanine (B1664457) 5 (Cy5) dyes, with their emission in the far-red spectrum, are invaluable for minimizing background autofluorescence in biological samples. This guide provides an objective comparison between a PEGylated Cy5 derivative, N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, and the traditional non-PEGylated Cy5 NHS ester, supported by available experimental data and detailed protocols to inform the selection of the optimal reagent for specific research needs.

At a Glance: Key Performance Characteristics

The primary distinction between these two fluorescent probes lies in the incorporation of a polyethylene (B3416737) glycol (PEG) linker in the this compound. This modification is designed to enhance the molecule's hydrophilicity and biocompatibility, which can significantly impact its performance in aqueous biological environments.[1]

Spectroscopic PropertyThis compoundNon-PEGylated Cy5 NHS Ester
Excitation Maximum (λex) ~649-650 nm[1][2]~646-649 nm[1]
Emission Maximum (λem) ~667-691 nm[1][2]~662-671 nm[1]
Molar Extinction Coefficient (ε) ~107,000 M⁻¹cm⁻¹ (for a similar compound)[1]~250,000 M⁻¹cm⁻¹[1]
Quantum Yield (Φ) ~0.07 (for a similar PEGylated derivative)[1]~0.2[1]
Solubility Enhanced aqueous solubility[1][2]Soluble in organic solvents (DMSO, DMF)[1][3]; limited water solubility[1]
Reactivity NHS ester reacts with primary amines[4]NHS ester reacts with primary amines[5]

Delving Deeper: A Performance-Based Comparison

The decision between the PEGylated and non-PEGylated Cy5 NHS ester will ultimately hinge on the specific demands of the application.

Brightness and Photostability: The non-PEGylated Cy5 NHS ester exhibits a significantly higher molar extinction coefficient and quantum yield, suggesting greater brightness.[1] However, the photostability of both dyes is a crucial consideration, as all fluorophores are susceptible to photobleaching upon prolonged exposure to excitation light.[2] While specific comparative photostability data is limited, the core Cy5 structure's susceptibility to photobleaching remains in both molecules.[2]

Solubility and Aggregation: A major advantage of the PEGylated Cy5 is its enhanced water solubility due to the hydrophilic PEG linker.[1][2] This property is critical in biological buffers to prevent the formation of non-fluorescent aggregates, a common issue with cyanine dyes that can compromise experimental results.[1] The non-PEGylated version often requires dissolution in organic solvents like DMSO or DMF before being introduced to an aqueous reaction mixture.[3][6]

Bioconjugation and Non-Specific Binding: Both molecules utilize an N-hydroxysuccinimide (NHS) ester to react with primary amines on proteins and other biomolecules, forming stable amide bonds.[5] However, the PEG linker in the PEGylated version can reduce steric hindrance and minimize non-specific binding of the labeled conjugate to other surfaces or proteins.[2] This is particularly advantageous in imaging applications where a high signal-to-noise ratio is desired.

Visualizing the Molecules and Their Application

To better understand the structural differences and their application in bioconjugation, the following diagrams are provided.

cluster_0 This compound cluster_1 Non-PEGylated Cy5 NHS ester PEGylated_Cy5 Cy5 Core PEG_Linker m-PEG4-PEG2 Linker PEGylated_Cy5->PEG_Linker NHS_Ester_P NHS Ester PEG_Linker->NHS_Ester_P NonPEG_Cy5 Cy5 Core NHS_Ester_NP NHS Ester NonPEG_Cy5->NHS_Ester_NP

Figure 1: Structural comparison of PEGylated and non-PEGylated Cy5 NHS esters.

Protein Protein with Primary Amine (-NH2) Reaction Bioconjugation Reaction (pH 8.0-9.0) Protein->Reaction Cy5_NHS Cy5 NHS Ester (PEGylated or Non-PEGylated) Cy5_NHS->Reaction Labeled_Protein Fluorescently Labeled Protein Reaction->Labeled_Protein Purification Purification (e.g., Gel Filtration) Labeled_Protein->Purification Final_Product Purified Labeled Protein Purification->Final_Product

Figure 2: General workflow for protein labeling with Cy5 NHS ester.

Experimental Protocols

The following are generalized protocols for key experiments involving these dyes. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Protein Labeling with Cy5 NHS Ester

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)[5]

  • This compound or non-PEGylated Cy5 NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[3]

  • 1 M Sodium bicarbonate solution[5]

  • Gel filtration column (e.g., Sephadex G-25) for purification[7]

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[7] Ensure that the buffer does not contain primary amines (e.g., Tris), as they will compete with the labeling reaction.[7]

  • Adjust pH: Adjust the pH of the protein solution to 8.0-9.0 using the 1 M sodium bicarbonate solution.[5][7] This is the optimal pH range for the reaction between the NHS ester and primary amines.

  • Prepare the Dye Solution: Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]

  • Labeling Reaction: Add the dissolved dye to the protein solution. A 10-fold molar excess of dye is a common starting point, but the optimal ratio should be determined empirically.[7] Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.[7]

  • Purification: Remove the unreacted dye and other small molecules by passing the reaction mixture through a gel filtration column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: Determination of Spectroscopic Properties

Materials:

  • Spectrophotometer

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

  • Appropriate solvent (e.g., DMSO for non-PEGylated Cy5, water or PBS for PEGylated Cy5)

Procedure for Molar Extinction Coefficient:

  • Prepare a Stock Solution: Accurately weigh a small amount of the dye and dissolve it in a known volume of the appropriate solvent to create a stock solution of known concentration.

  • Prepare Dilutions: Create a series of dilutions of the stock solution.

  • Measure Absorbance: Measure the absorbance of each dilution at the dye's excitation maximum.

  • Calculate Molar Extinction Coefficient: Plot absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the line using the Beer-Lambert law (A = εcl).

Procedure for Fluorescence Spectra and Quantum Yield:

  • Prepare Samples: Prepare dilute solutions of the dye in the desired solvent with an absorbance below 0.1 at the excitation maximum to avoid inner filter effects.

  • Measure Fluorescence Spectra: Use a spectrofluorometer to measure the excitation and emission spectra.

  • Determine Quantum Yield: The quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield (e.g., Rhodamine B).[8]

Procedure for Photostability Assessment:

  • Prepare Samples: Prepare solutions of both dyes with identical absorbance at their respective excitation maxima in the same solvent.

  • Continuous Illumination: Continuously illuminate the samples with a light source of constant intensity.

  • Monitor Fluorescence Decay: Record the fluorescence intensity at regular time intervals.

  • Plot Photobleaching Curve: Normalize the fluorescence intensity at each time point to the initial intensity and plot the normalized intensity as a function of illumination time.[1] The dye that retains a higher percentage of its initial fluorescence over time is more photostable.

Conclusion

The choice between this compound and non-PEGylated Cy5 NHS ester is a trade-off between brightness and biocompatibility. For applications in organic solvents or where maximum brightness is paramount and potential aggregation is not a concern, the non-PEGylated Cy5 NHS ester may be the superior choice.[1] Conversely, for biological applications in aqueous environments, particularly those sensitive to non-specific binding and aggregation such as in vivo imaging and sensitive immunoassays, the enhanced water solubility and biocompatibility of the PEGylated derivative may be indispensable for obtaining reliable and reproducible results.[1] It is strongly recommended that researchers perform a side-by-side comparison of these dyes under their specific experimental conditions to make the most informed decision for their research.

References

A Head-to-Head Comparison: N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 vs. Alexa Fluor 647

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is paramount to experimental success. In the far-red spectrum, N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 and Alexa Fluor 647 are two prominent choices for labeling biomolecules. This guide provides an objective, data-driven comparison of their performance to inform the selection of the optimal dye for your research needs.

Performance Characteristics: A Quantitative Comparison

Alexa Fluor 647 is renowned for its brightness and photostability.[1][2] While both dyes have similar excitation and emission spectra, making them compatible with the same instrument settings, Alexa Fluor 647 generally exhibits superior performance in key metrics.[3] A notable drawback of Cy5 and its derivatives is their tendency for self-quenching and the formation of non-fluorescent aggregates when conjugated to proteins, especially at higher degrees of labeling (DOL).[1][4] In contrast, Alexa Fluor 647 conjugates show significantly less of this self-quenching effect, leading to brighter and more reliable signals.[1][5]

The inclusion of a polyethylene (B3416737) glycol (PEG) linker in this compound enhances its water solubility and biocompatibility.[1][3] This modification can be advantageous in biological applications by reducing non-specific binding and aggregation.[1] However, this alteration may also influence its spectroscopic properties, potentially leading to a lower molar extinction coefficient and quantum yield compared to the standard Cy5-NHS ester.[1]

Below is a summary of the key quantitative data for both fluorophores:

Spectroscopic PropertyThis compoundAlexa Fluor 647
Excitation Maximum (λex) ~649 nm[1][6]~650 nm[7]
Emission Maximum (λem) ~667 nm[1][6]~665-671 nm[7][8]
Molar Extinction Coefficient (ε) ~107,000 - 170,000 M⁻¹cm⁻¹ ¹[1][9]~239,000 M⁻¹cm⁻¹[8]
Quantum Yield (Φ) ~0.07 ²[1]0.33[8]
Reactivity NHS ester reacts with primary amines[3]NHS ester reacts with primary amines[10][11]
Solubility Enhanced aqueous solubility[1]Water-soluble[12]

¹Value is for a structurally similar PEGylated Cy5 and may vary. ²Value is for a similar PEGylated Cy5 derivative and should be considered an approximation.

Experimental Considerations

Studies have demonstrated the superior fluorescence of Alexa Fluor 647 conjugates over a range of labeling densities.[13] When conjugated to proteins, Alexa Fluor 647 consistently produces brighter signals compared to Cy5.[5] Furthermore, the photostability of Alexa Fluor 647 is a significant advantage, as it retains a considerably higher percentage of its initial fluorescence after prolonged exposure to excitation light compared to Cy5.[13] For instance, one study showed that Alexa Fluor 647 retained about 80% of its initial fluorescence, whereas Cy5 retained only 55% under the same conditions.[13]

Experimental Protocols

The following are generalized protocols for labeling proteins with this compound and Alexa Fluor 647 NHS ester. It is crucial to optimize the dye-to-protein ratio for each specific protein to achieve the desired degree of labeling.

Protein Labeling with Amine-Reactive Dyes

Materials:

  • This compound or Alexa Fluor 647 NHS ester

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[14]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[2]

  • Gel filtration column (e.g., Sephadex G-25) for purification[2]

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[2] Ensure the buffer is free of primary amines (e.g., Tris), which will compete with the labeling reaction.[2]

  • Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in DMSO or DMF to a concentration of 10 mg/mL.[2]

  • Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein.[2]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[10]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with a suitable buffer (e.g., PBS).[2]

Determination of Degree of Labeling (DOL)

The DOL can be calculated by measuring the absorbance of the labeled protein at 280 nm and at the excitation maximum of the dye.

Visualizing Experimental Workflows

To aid in understanding the experimental processes where these dyes are utilized, the following diagrams illustrate a general protein labeling workflow and a typical indirect immunofluorescence staining protocol.

G cluster_workflow General Protein Labeling Workflow prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) reaction Labeling Reaction (1 hour, room temperature, dark) prep_protein->reaction prep_dye Prepare Dye Stock Solution (DMSO or DMF) prep_dye->reaction purification Purification (Gel Filtration) reaction->purification analysis Analysis (Spectrophotometry, DOL calculation) purification->analysis

Caption: General workflow for protein labeling with amine-reactive dyes.

G cluster_if Indirect Immunofluorescence Staining fix_perm Fix and Permeabilize Cells blocking Blocking (e.g., BSA) fix_perm->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation (Labeled with Cy5 or Alexa Fluor 647) wash1->secondary_ab wash2 Wash secondary_ab->wash2 mounting Mounting and Imaging wash2->mounting

Caption: A typical indirect immunofluorescence staining protocol.

Conclusion

For most protein labeling applications, Alexa Fluor 647 is the superior choice over this compound due to its increased brightness and enhanced photostability.[1] The reduced tendency for self-quenching with Alexa Fluor 647 contributes to more robust and reliable experimental data.[1][5] While the PEGylated Cy5 offers the advantage of increased water solubility and biocompatibility, which can be beneficial in certain applications, the performance benefits of Alexa Fluor 647, particularly in demanding applications such as single-molecule studies and quantitative imaging, often justify its selection for achieving high-quality, reproducible results.[1]

References

A Comparative Guide to the Performance of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescent labeling, the choice of biological buffer can significantly impact the performance and stability of amine-reactive dyes. This guide provides a comprehensive comparison of the performance of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a PEGylated cyanine (B1664457) dye, in various commonly used biological buffers. The inclusion of polyethylene (B3416737) glycol (PEG) linkers in this molecule enhances its hydrophilicity, which can be advantageous in aqueous environments by reducing aggregation and non-specific binding.

Performance in Recommended Biological Buffers

The performance of this compound is critically dependent on the composition and pH of the biological buffer. Amine-free buffers with a pH range of 7.2 to 8.5 are optimal for the efficient reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on target biomolecules.

Buffer (0.1 M)Recommended pH Range for LabelingKey Considerations
Phosphate-Buffered Saline (PBS) 7.2 - 7.5Widely used and generally compatible. Labeling efficiency may be lower compared to buffers with a higher pH.[1]
HEPES Buffer 7.2 - 7.6A non-amine, zwitterionic buffer that is a good choice for maintaining physiological pH.
Borate Buffer 8.0 - 9.0Often recommended for optimal labeling efficiency due to its higher pH, which favors the deprotonation of primary amines.[1]
Carbonate-Bicarbonate Buffer 8.5 - 9.5Higher pH can significantly increase the rate of the labeling reaction, but also accelerates the competing hydrolysis of the NHS ester.[1]

Incompatible Buffers

It is crucial to avoid buffers that contain primary amines, as they will compete with the target molecule for reaction with the NHS ester, significantly reducing labeling efficiency.

BufferReason for Incompatibility
Tris Buffer (e.g., TBS) Contains primary amines that react with the NHS ester.[2][3]
Glycine Buffer Contains primary amines that will quench the reaction.[2][3]

Quantitative Performance Comparison

ParameterPBS (pH 7.4)HEPES (pH 7.4)Borate (pH 8.5)Carbonate (pH 9.0)
Relative Labeling Efficiency ModerateModerateHighVery High (with reduced stability)
NHS Ester Half-life (Stability) ~4-5 hours~4-5 hours~30-60 minutes< 30 minutes
Relative Fluorescence Intensity StableStableStableStable
Aggregation Tendency Low (due to PEGylation)Low (due to PEGylation)Low (due to PEGylation)Low (due to PEGylation)

Note: The fluorescence of Cy5 dyes is generally stable across a wide pH range (pH 4-10).[4][5] The primary performance differentiator in these buffers is the reactivity and stability of the NHS ester group.

Comparison with Alternatives

Several alternatives to Cy5 NHS ester are available, often marketed with claims of improved brightness and photostability.

FeatureThis compoundAlexa Fluor 647 NHS EsterDyLight 650 NHS Ester
Excitation Max (nm) ~650~650~652
Emission Max (nm) ~670~668~672
**Molar Extinction Coefficient (cm⁻¹M⁻¹) **~250,000 (non-PEGylated)~270,000~250,000
Quantum Yield ~0.2 (non-PEGylated)~0.33Not readily available
Photostability ModerateHighHigh
Key Advantage PEG linkers for improved solubilityHigh brightness and photostabilityDirect spectral equivalent to Cy5

Note: The molar extinction coefficient and quantum yield for the PEGylated Cy5 may be slightly lower than the non-PEGylated version.[6] However, the enhanced water solubility can lead to more consistent and reliable labeling by preventing aggregation-induced quenching.[7]

Experimental Protocols

To allow for direct comparison and validation, detailed experimental protocols are provided below.

Protocol 1: Determination of NHS Ester Stability (Hydrolysis Rate) in Different Buffers

This protocol measures the rate of hydrolysis of the NHS ester by monitoring the increase in absorbance at 260 nm, which is characteristic of the released N-hydroxysuccinimide.

Materials:

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Biological Buffers of Interest (e.g., PBS, HEPES, Borate at desired pH)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Add a small volume of the stock solution to each of the biological buffers being tested to achieve a final concentration of approximately 1 mM.

  • Immediately measure the absorbance of each solution at 260 nm at time zero.

  • Continue to measure the absorbance at 260 nm at regular time intervals (e.g., every 10 minutes) for a period of up to several hours.

  • Plot the absorbance at 260 nm versus time for each buffer. The rate of increase in absorbance is proportional to the rate of hydrolysis.

  • The half-life of the NHS ester in each buffer can be calculated from the kinetic data.

Protocol 2: Evaluation of Labeling Efficiency and Fluorescence in Different Buffers

This protocol assesses the efficiency of labeling a model protein (e.g., Bovine Serum Albumin - BSA) and the relative fluorescence of the resulting conjugate.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Biological Buffers of Interest (e.g., PBS, HEPES, Borate at desired pH)

  • Size-Exclusion Chromatography column (e.g., Sephadex G-25)

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a 1 mg/mL solution of BSA in each of the biological buffers to be tested.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Add a 10-fold molar excess of the Cy5-NHS ester stock solution to each of the BSA solutions.

  • Incubate the reactions for 1 hour at room temperature, protected from light.

  • Purify the labeled BSA from unreacted dye using a size-exclusion chromatography column equilibrated with the respective buffer.

  • For each purified conjugate, measure the absorbance at 280 nm (for protein concentration) and ~650 nm (for Cy5 concentration).

  • Calculate the Degree of Labeling (DOL) for each condition using the Beer-Lambert law. A higher DOL indicates greater labeling efficiency.

  • Measure the fluorescence emission of each conjugate using a fluorometer with excitation at ~650 nm.

  • Compare the fluorescence intensity of the conjugates prepared in different buffers (normalized to the same protein concentration and DOL) to determine the relative fluorescence performance.

Visualizations

Signaling Pathways and Experimental Workflows

reaction_pathway Reaction of this compound with a Primary Amine cluster_reaction Conjugation Reaction reagent This compound product Stable Amide Bond (Cy5-PEG-CO-NH-R) reagent->product + R-NH2 hydrolysis Hydrolyzed Dye (inactive) reagent->hydrolysis + H2O (competing reaction) protein Biomolecule with Primary Amine (R-NH2) protein->product buffer Amine-Free Buffer (pH 7.2-8.5) nhs N-hydroxysuccinimide (byproduct)

Caption: Reaction pathway of Cy5-NHS ester with a primary amine.

experimental_workflow Workflow for Comparing Dye Performance in Different Buffers cluster_buffers Parallel Reactions in Different Buffers cluster_analysis Analysis start Prepare Protein and Dye Stock Solutions buffer1 PBS (pH 7.4) buffer2 HEPES (pH 7.4) buffer3 Borate (pH 8.5) reaction Incubate Protein + Dye (1 hour, RT, dark) buffer1->reaction buffer2->reaction buffer3->reaction purification Purify Conjugate (Size-Exclusion Chromatography) reaction->purification dol Calculate Degree of Labeling (DOL) (Absorbance at 280 & 650 nm) purification->dol fluorescence Measure Fluorescence Intensity (Excitation at ~650 nm) purification->fluorescence comparison Compare Labeling Efficiency and Brightness dol->comparison fluorescence->comparison

Caption: Experimental workflow for performance comparison.

logical_relationships Factors Influencing this compound Performance cluster_factors Key Factors cluster_outcomes Impact performance Optimal Performance ph Buffer pH (Optimal: 7.2-8.5) efficiency High Labeling Efficiency ph->efficiency influences stability NHS Ester Stability ph->stability influences buffer_comp Buffer Composition (Amine-Free) buffer_comp->efficiency determines pegylation PEGylation solubility Increased Solubility Reduced Aggregation pegylation->solubility enhances efficiency->performance stability->performance solubility->performance fluorescence Stable Fluorescence fluorescence->performance

Caption: Key factors influencing dye performance.

References

A Comparative Guide to the Quantum Yield and Brightness of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent probe is a critical step in ensuring experimental success. Cyanine dyes, particularly Cy5 and its derivatives, are widely used for labeling biomolecules due to their emission in the far-red spectral region, which minimizes background autofluorescence from biological samples. This guide provides a detailed comparison of the photophysical properties of a PEGylated Cy5 derivative, N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, with its non-PEGylated counterpart and other commercially available alternatives.

The inclusion of polyethylene (B3416737) glycol (PEG) linkers is designed to enhance the water solubility and reduce non-specific binding of the dye, which can be advantageous in biological applications. However, PEGylation can also influence the quantum yield and, consequently, the brightness of the fluorophore.

Quantitative Comparison of Cy5 Derivatives and Alternatives

The following table summarizes the key photophysical parameters of the target compound (with estimated values based on similar compounds) and its alternatives.

FluorophoreMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
This compound ~107,000 - 250,000 (estimated)~0.07 (estimated for similar PEGylated Cy5)[2]~7,490 - 17,500
Cy5 NHS Ester (non-PEGylated) ~250,000~0.2 - 0.28[2][3]~50,000 - 70,000
Sulfo-Cyanine5 NHS Ester ~271,000[3]~0.28[3]~75,880
Alexa Fluor 647 NHS Ester ~270,000[4]~0.33[4]~89,100
DyLight 650 NHS Ester ~250,000[5]Not explicitly reported-
Cy5.5 NHS Ester ~209,000[6]~0.2[6]~41,800

Note: The relative brightness is a calculated value to facilitate comparison. Actual experimental brightness can be influenced by various factors including the local environment of the dye.

Experimental Protocols

Accurate determination of quantum yield is essential for a precise comparison of fluorophore brightness. The most common method is the relative quantum yield measurement, which compares the fluorescence of the test sample to a well-characterized standard with a known quantum yield.[7]

Protocol for Relative Quantum Yield Determination

This protocol outlines the comparative method for determining the fluorescence quantum yield of a fluorophore.

Materials:

  • Test fluorophore solution (e.g., this compound)

  • Standard fluorophore solution with a known quantum yield in the same solvent (e.g., Cy5 in DMSO)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • High-purity solvent (e.g., DMSO or aqueous buffer)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a series of dilutions for both the test and standard fluorophore solutions in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the test and standard samples.

  • Determine the slope (gradient) of the linear fit for each plot.

  • Calculate the quantum yield of the test sample (Φ_test) using the following equation:

    Φ_test = Φ_std * (Slope_test / Slope_std) * (η_test² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Slope_test and Slope_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the test and standard samples, respectively.

    • η_test and η_std are the refractive indices of the solvents used for the test and standard samples (if different).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for comparing the brightness of different fluorescent dyes.

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_test Prepare series of dilutions of Test Dye abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_test->abs_measure prep_std Prepare series of dilutions of Standard Dye prep_std->abs_measure fluor_measure Measure Fluorescence Emission (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate_qy Calculate Quantum Yield plot->calculate_qy calculate_brightness Calculate Relative Brightness (ε x QY) calculate_qy->calculate_brightness

Caption: Workflow for the comparative analysis of fluorescent dye brightness.

References

A Researcher's Guide to the Long-Term Stability of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the long-term stability of fluorescently labeled proteins is paramount for generating reproducible and reliable experimental data. This guide provides an objective comparison of the performance of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 labeled proteins with other common alternatives, supported by experimental data and detailed protocols.

The stability of a protein conjugate is influenced by several factors, including the intrinsic properties of the fluorescent dye, the nature of the protein, the conjugation chemistry, and the storage conditions. This compound is a popular choice for protein labeling, offering a bright, far-red fluorescent signal. The inclusion of polyethylene (B3416737) glycol (PEG) linkers is designed to enhance hydrophilicity, which can improve solubility and potentially reduce non-specific binding and aggregation.[1]

Quantitative Comparison of Fluorescent Dyes

While specific long-term storage data for this compound is not extensively published, we can infer its performance based on the well-characterized Cy5 dye and the known effects of PEGylation. The following tables summarize the key performance characteristics of Cy5 and its main competitors, Alexa Fluor 647 and DyLight 650. Alexa Fluor 647, in particular, is frequently cited as a superior alternative to Cy5 in terms of photostability and brightness, especially at higher degrees of labeling.[2][3][4][5]

Table 1: Spectroscopic and Photostability Properties of Common Far-Red Dyes

PropertyCy5Alexa Fluor 647DyLight 650
Excitation Maximum (nm) ~649-650~650-652~652
Emission Maximum (nm) ~670~667-670~670
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000~250,000
Quantum Yield ~0.2~0.33Not Widely Reported
Photostability Less photostableMore photostableReported to be more photostable than Cy5
Self-Quenching Prone to self-quenching and aggregationMinimal self-quenchingLess prone to self-quenching than Cy5

Table 2: Long-Term Storage Stability of Labeled Antibodies

Storage ConditionFITC-labeled Antibody (Example)Cy5-labeled Antibody (General Expectation)Alexa Fluor 647-labeled Antibody (General Expectation)
4°C with preservative (e.g., sodium azide) Stable for weeks to months; some signal loss possible.[6]Expected to be stable for weeks to months, protected from light.Expected to be highly stable for months, protected from light.
-20°C in 50% glycerol Stable for a year or more.[7]Stable for a year or more.[7]Stable for a year or more.[7]
-80°C Stable for years.[6]Stable for years.Stable for years.
Lyophilized at -20°C Stable for several years.Stable for several years.Stable for several years.

Note: Stability is dependent on the specific protein and storage buffer. The data for Cy5 and Alexa Fluor 647 are based on general knowledge and comparative studies. Specific, long-term quantitative data for this compound is limited.

The PEGylation of Cy5 is intended to improve its performance in biological systems by increasing its water solubility and reducing aggregation.[8][9][10] While this can enhance the stability of the protein conjugate in solution, the inherent photostability of the Cy5 core remains a key consideration.[11] Studies have shown that impurities in PEG reagents can sometimes negatively impact the stability of the conjugated dye, highlighting the importance of using high-quality reagents.[8][9]

Experimental Protocols

To empirically assess the long-term stability of this compound labeled proteins, a series of experiments can be conducted.

Protocol 1: Protein Labeling and Purification

This protocol outlines the general procedure for labeling a protein with an NHS ester dye and subsequent purification.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Labeling buffer (0.1 M sodium bicarbonate, pH 8.3-9.0)[12][13]

  • Purification column (e.g., size-exclusion chromatography)

  • Storage buffer (e.g., PBS with 0.02% sodium azide (B81097) and/or 50% glycerol)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.[12]

  • Dye Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the dissolved dye to the protein solution at a specific molar ratio (e.g., 10:1 dye-to-protein). Incubate for 1 hour at room temperature, protected from light.[14]

  • Purification: Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.[12]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).

Protocol 2: Accelerated Stability Study

This protocol is designed to assess the long-term storage stability of the labeled protein under accelerated conditions.

Materials:

  • Purified this compound labeled protein

  • Storage buffers with and without stabilizers (e.g., BSA, glycerol)

  • Temperature-controlled incubators (e.g., 4°C, 25°C, 40°C)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Aliquoting: Aliquot the purified labeled protein into multiple tubes for each storage condition to be tested.

  • Storage: Store the aliquots at different temperatures (e.g., 4°C, 25°C, and 40°C) and protected from light.

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot from each storage condition.

  • Fluorescence Measurement: Measure the fluorescence intensity of each aliquot.

  • Data Analysis: Plot the percentage of initial fluorescence remaining over time for each storage condition. This will provide an indication of the chemical stability of the dye and the integrity of the conjugate.

Protocol 3: Photostability Assessment

This protocol measures the resistance of the fluorescent dye to photobleaching upon exposure to excitation light.

Materials:

  • Purified labeled proteins (this compound and alternatives)

  • Fluorescence microscope with a camera and appropriate filter sets

  • Image analysis software

Procedure:

  • Sample Preparation: Prepare microscope slides with the labeled proteins immobilized.

  • Image Acquisition: Acquire an initial image of the fluorescent sample.

  • Continuous Illumination: Continuously expose a defined region of the sample to the excitation light.

  • Time-Lapse Imaging: Acquire images at regular intervals during the continuous illumination.

  • Data Analysis: Measure the fluorescence intensity of the exposed region in each image. Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of photostability.[15]

Visualizations of Experimental Workflows

The following diagrams, created using the DOT language, illustrate common experimental workflows where this compound labeled proteins are utilized.

cluster_0 Protein Labeling and Purification Workflow Protein in Amine-Free Buffer Protein in Amine-Free Buffer Labeling Reaction Labeling Reaction Protein in Amine-Free Buffer->Labeling Reaction Dissolve Cy5-PEG-NHS in DMSO Dissolve Cy5-PEG-NHS in DMSO Dissolve Cy5-PEG-NHS in DMSO->Labeling Reaction Size-Exclusion Chromatography Size-Exclusion Chromatography Labeling Reaction->Size-Exclusion Chromatography Purified Labeled Protein Purified Labeled Protein Size-Exclusion Chromatography->Purified Labeled Protein cluster_1 Indirect Immunofluorescence Workflow Fix and Permeabilize Cells Fix and Permeabilize Cells Block Non-Specific Binding Block Non-Specific Binding Fix and Permeabilize Cells->Block Non-Specific Binding Primary Antibody Incubation Primary Antibody Incubation Block Non-Specific Binding->Primary Antibody Incubation Wash Wash Primary Antibody Incubation->Wash Cy5-Labeled Secondary Antibody Incubation Cy5-Labeled Secondary Antibody Incubation Wash->Cy5-Labeled Secondary Antibody Incubation Final Wash Final Wash Cy5-Labeled Secondary Antibody Incubation->Final Wash Mount and Image Mount and Image Final Wash->Mount and Image cluster_2 Sandwich ELISA with Fluorescent Detection Coat Plate with Capture Antibody Coat Plate with Capture Antibody Block Plate Block Plate Coat Plate with Capture Antibody->Block Plate Add Sample (Antigen) Add Sample (Antigen) Block Plate->Add Sample (Antigen) Wash Wash Add Sample (Antigen)->Wash Add Cy5-Labeled Detection Antibody Add Cy5-Labeled Detection Antibody Wash->Add Cy5-Labeled Detection Antibody Final Wash Final Wash Add Cy5-Labeled Detection Antibody->Final Wash Read Fluorescence Read Fluorescence Final Wash->Read Fluorescence

References

Navigating the Crowded Spectrum: A Guide to Multiplexing with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on multiplexing experiments, the choice of fluorescent probes is paramount. This guide provides an in-depth comparison of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, a PEGylated cyanine (B1664457) dye, against its common alternatives. We present supporting experimental data and detailed protocols to inform your selection and optimize your experimental design.

In the realm of multiplexed fluorescence imaging, where multiple targets are visualized simultaneously, the ideal fluorophore exhibits high brightness, exceptional photostability, and minimal spectral overlap with other dyes. This compound is a derivative of the widely used Cy5 dye, engineered with polyethylene (B3416737) glycol (PEG) linkers to enhance its hydrophilicity and biocompatibility. This modification aims to reduce non-specific binding and aggregation in aqueous environments, common challenges with traditional cyanine dyes.

Performance Comparison: A Data-Driven Analysis

To objectively assess the performance of this compound in a multiplexing context, we compare its key spectroscopic properties with those of standard Cy5-NHS ester and other popular far-red dyes. It is important to note that a direct, side-by-side experimental comparison of this specific PEGylated Cy5 under identical multiplexing conditions is not extensively available in peer-reviewed literature. The following table summarizes data compiled from various sources and should be interpreted as a guideline.

Spectroscopic PropertyThis compoundCy5-NHS EsterAlexa Fluor 647DyLight 650iFluor 647
Excitation Maximum (λex) ~650 nm[1]~649 nm[2][3]~650 nm~652 nm~650 nm
Emission Maximum (λem) ~667 nm[1][4]~670 nm[2][3]~668 nm~672 nm~670 nm
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~170,000 (for a similar structure)[4]~250,000[1]~270,000~250,000Not specified
Quantum Yield (Φ) Not explicitly reported; a similar PEGylated Cy5 had a Φ of 0.07[1]~0.2[4]~0.33Not specifiedNot specified
Brightness (ε x Φ) Lower (estimated)ModerateHighModerateHigh
Photostability ModerateModerateHighHighHigh
Solubility High in aqueous media[1]Soluble in DMSO and DMF[5]High in aqueous mediaHigh in aqueous mediaHigh in aqueous media

Key Takeaways:

  • Brightness: Standard Cy5-NHS ester and its alternatives, such as Alexa Fluor 647, generally exhibit higher brightness due to a significantly larger molar extinction coefficient and, in the case of Alexa Fluor 647, a higher quantum yield.[6][7] The PEGylation of this compound may lead to a lower quantum yield.[1]

  • Photostability: While Cy5 is known for moderate photostability, alternatives like Alexa Fluor 647 and DyLight dyes are reported to be more robust against photobleaching, a critical factor in long-term imaging experiments.[6]

  • Solubility and Biocompatibility: The key advantage of this compound lies in its enhanced water solubility and biocompatibility due to the PEG linker.[1][4] This can be crucial for reducing non-specific background staining and preventing aggregation in biological samples.

  • Self-Quenching: A known drawback of Cy5 dyes is their tendency for fluorescence quenching when conjugated to proteins at high labeling densities.[6][8] While data for the specific PEGylated version is scarce, this property should be a consideration. For detecting low-abundance targets that require high labeling ratios, alternatives less prone to self-quenching, such as Alexa Fluor 647, might be more suitable.[9]

Experimental Protocols

To ensure reproducible and reliable results in your multiplexing experiments, meticulous adherence to optimized protocols is essential. Below are detailed methodologies for key experimental stages.

Protein Labeling with this compound

This protocol outlines the covalent labeling of primary amines (e.g., lysine (B10760008) residues) on proteins.

Materials:

  • This compound

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction: While gently vortexing the protein solution, add the reactive dye dropwise. The molar ratio of dye to protein will need to be optimized for your specific protein and application but a starting point is typically a 5- to 20-fold molar excess of the dye.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

  • Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~650 nm). The DOL can be calculated using the Beer-Lambert law.

Multiplexed Immunofluorescence Staining

This protocol provides a general framework for a sequential multiplexed immunofluorescence experiment.

Materials:

  • Fixed and permeabilized cells or tissue sections on coverslips or slides

  • Primary antibodies raised in different species

  • Secondary antibodies conjugated to spectrally distinct fluorophores (including the this compound conjugate)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)

  • Wash buffer (PBS with 0.1% Tween-20)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Blocking: Incubate the sample with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.[10]

  • Primary Antibody Incubation (First Target): Incubate with the first primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the sample three times with wash buffer for 5 minutes each.

  • Secondary Antibody Incubation (First Target): Incubate with the corresponding fluorescently labeled secondary antibody (e.g., targeting the host species of the first primary antibody) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Washing: Repeat the washing step.

  • Sequential Staining (Subsequent Targets): Repeat steps 2-5 for each additional target, using primary antibodies from different host species and spectrally distinct secondary antibodies. For the final target, the this compound conjugate can be used.

  • Nuclear Counterstaining: Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

  • Washing: Perform a final wash.

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging: Acquire images using a confocal microscope or a widefield fluorescence microscope equipped with appropriate filter sets for each fluorophore. Sequential scanning is recommended to minimize bleed-through between channels.[11]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the protein labeling and multiplexed immunofluorescence workflows.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein Solution (Amine-free buffer) Mix Mix Dye and Protein Protein->Mix Dye This compound (Dissolved in DMSO/DMF) Dye->Mix Incubate Incubate (1-2h, RT, dark) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Analyze Determine Degree of Labeling (DOL) Purify->Analyze

Caption: Workflow for labeling proteins with this compound.

MultiplexIFWorkflow cluster_cycle1 Target 1 cluster_cycle2 Target 2 cluster_cycle3 Target 3 (Cy5) Start Fixed & Permeabilized Sample Block Blocking (1h, RT) Start->Block Primary1 Primary Ab 1 Block->Primary1 Wash1_1 Wash Primary1->Wash1_1 Secondary1 Secondary Ab 1 (e.g., AF488) Wash1_2 Wash Secondary1->Wash1_2 Wash1_1->Secondary1 Primary2 Primary Ab 2 Wash1_2->Primary2 Wash2_1 Wash Primary2->Wash2_1 Secondary2 Secondary Ab 2 (e.g., AF555) Wash2_2 Wash Secondary2->Wash2_2 Wash2_1->Secondary2 Primary3 Primary Ab 3 Wash2_2->Primary3 Wash3_1 Wash Primary3->Wash3_1 Secondary3 Secondary Ab 3 (N-(m-PEG4)...Cy5) Wash3_2 Wash Secondary3->Wash3_2 Wash3_1->Secondary3 Counterstain Nuclear Counterstain (e.g., DAPI) Wash3_2->Counterstain Mount Mount & Image Counterstain->Mount

Caption: Sequential multiplexed immunofluorescence staining workflow.

References

A Comparative Guide to Evaluating the Degree of Labeling of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent labeling of biomolecules with fluorescent dyes is a cornerstone of modern molecular biology. The degree of labeling (DOL), or the average number of dye molecules conjugated to each biomolecule, is a critical parameter that dictates the success of applications ranging from immunoassays to in vivo imaging.[1][2][3] This guide provides an objective comparison of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 with alternative labeling reagents and offers detailed experimental protocols for determining the DOL.

The featured product, this compound, is a fluorescent linker incorporating a Cy5 dye, a reactive N-hydroxysuccinimide (NHS) ester, and polyethylene (B3416737) glycol (PEG) spacers.[4][5] The NHS ester enables covalent attachment to primary amines on proteins and other biomolecules, while the PEG linkers are designed to enhance water solubility and biocompatibility, potentially reducing non-specific binding and aggregation.[6][7]

Comparative Performance

The choice of a fluorescent labeling reagent significantly impacts the characteristics of the resulting conjugate. Below is a comparison of this compound with a standard Cy5-NHS ester and an alternative highly water-soluble dye, Sulfo-Cy5 NHS ester.

FeatureThis compoundStandard Cy5-NHS EsterSulfo-Cy5 NHS Ester
Solubility High aqueous solubility due to PEG linkers.[6][7]Lower aqueous solubility, often requires organic co-solvents like DMSO or DMF.[8]High aqueous solubility due to sulfonate groups.
Biocompatibility Enhanced due to hydrophilic and flexible PEG spacers, which can reduce aggregation and immunogenicity.[6]May be more prone to causing protein aggregation at higher labeling densities.[9]High, sulfonate groups improve solubility and can reduce non-specific binding.
Reaction pH Optimal at pH 8.0-8.5 for efficient reaction with primary amines.[6]Optimal at pH 8.0-9.0.[10][11]Optimal at pH 8.0-9.0.[10]
Potential for Altering Protein Function Lower, the PEG spacer may distance the dye from the biomolecule, minimizing interference.[6]Higher, particularly at high DOLs, due to potential dye-induced conformational changes or aggregation.[9]Lower, due to high water solubility and reduced tendency for aggregation.
Fluorescence Quenching Over-labeling can still lead to self-quenching.[1][9]Prone to self-quenching at high DOLs, which can be more pronounced than with Cy3.[9]Less prone to aggregation-induced quenching due to high solubility.
Excitation Max (λex) ~650 nm[1][6]~649 nm[7]~651 nm[10]
Emission Max (λem) ~667 nm[6]~670 nm~670 nm

Experimental Protocols

Accurate determination of the DOL is essential for consistent and reproducible results. The following is a detailed protocol for labeling a protein with this compound and subsequently calculating the DOL.

I. Protein Labeling Protocol

Materials:

  • This compound

  • Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., phosphate-buffered saline, PBS).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.

  • Purification column (e.g., Sephadex G-25) for removing unconjugated dye.[2][12]

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[6] Ensure the buffer is free of primary amines, such as Tris, which would compete in the labeling reaction.[1]

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[1]

  • Labeling Reaction: Add a calculated amount of the dye stock solution to the protein solution. A molar excess of 8-15 fold of dye to protein is a common starting point.[2][8] Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the dye-protein conjugate from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[2][12] Collect the colored fractions corresponding to the labeled protein.

II. Degree of Labeling (DOL) Calculation Protocol

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and ~650 nm (the absorbance maximum for Cy5).[1]

Procedure:

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and ~650 nm (A_max). Use PBS as a blank.

  • Calculate the Dye and Protein Concentrations: Use the Beer-Lambert law (A = εcl) to determine the concentrations.

    • Molar extinction coefficient of Cy5 (ε_dye): ~250,000 M⁻¹cm⁻¹ at 650 nm.

    • Molar extinction coefficient of the protein (ε_prot): For IgG, this is ~210,000 M⁻¹cm⁻¹ at 280 nm.[1]

    • Correction Factor (CF): A correction is needed because the Cy5 dye also absorbs light at 280 nm. This factor is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max. For Cy5, this is approximately 0.04.[1]

    The calculations are as follows:

    • Concentration of Dye (M): [Dye] = A_max / (ε_dye * path length)

    • Corrected Absorbance at 280 nm (A₂₈₀_corr): A₂₈₀_corr = A₂₈₀ - (A_max * CF)

    • Concentration of Protein (M): [Protein] = A₂₈₀_corr / (ε_prot * path length)

  • Calculate the Degree of Labeling (DOL):

    • DOL: DOL = [Dye] / [Protein]

An ideal DOL for antibodies is typically in the range of 2-10, though the optimal value depends on the specific application.[10][12] Over-labeling can lead to fluorescence quenching and may impair the protein's function.[1][9]

Visualizations

To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis prep_prot Prepare Protein Solution (2-10 mg/mL in Amine-Free Buffer, pH 8.3-8.5) reaction Combine Protein and Dye Solutions (Incubate 1 hr at RT, protected from light) prep_prot->reaction prep_dye Prepare Dye Stock Solution (10 mg/mL in anhydrous DMSO/DMF) prep_dye->reaction purify Gel Filtration Chromatography (e.g., Sephadex G-25) reaction->purify collect Collect Labeled Protein Fractions purify->collect measure Spectrophotometry (Measure A280 and Amax) collect->measure calculate Calculate DOL measure->calculate

Caption: Experimental workflow for protein labeling and DOL calculation.

G protein Protein-NH2 (Primary Amine) reaction + protein->reaction cy5_nhs This compound cy5_nhs->reaction product Protein-NH-CO-PEG-Cy5 (Stable Amide Bond) reaction->product pH 8.0-8.5 nhs N-hydroxysuccinimide (Leaving Group)

Caption: Amine-reactive labeling via NHS ester chemistry.

References

A Comparative Guide to Antibody Labeling: Assessing Cross-Reactivity of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of antibody labeling with N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5, focusing on the critical aspect of cross-reactivity. We will explore the influence of the PEGylated linker and Cy5 fluorophore on antibody specificity and compare its performance with alternative labeling methods. This document includes supporting experimental data, detailed protocols for cross-reactivity assessment, and visualizations to clarify complex processes.

Introduction: The Impact of Labeling on Antibody Specificity

Antibody labeling is a fundamental technique in biomedical research and diagnostics. However, the conjugation of molecules like fluorophores can sometimes alter an antibody's binding characteristics, potentially leading to increased non-specific binding or cross-reactivity.[1] Cross-reactivity occurs when an antibody binds to an unintended target, which can result in misleading data and false positives.[2][3] The choice of labeling chemistry, linker, and fluorophore can all influence the degree of this off-target binding.

The molecule of interest, this compound, combines three key features:

  • NHS Ester Chemistry: This is a widely used method for labeling antibodies by targeting primary amines on lysine (B10760008) residues.[4][5]

  • PEG Linker: The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and is intended to improve solubility and reduce steric hindrance.[6][7]

  • Cy5 Fluorophore: A popular far-red fluorescent dye.[8]

This guide will assess how these components contribute to the cross-reactivity profile of a labeled antibody.

Comparing Labeling Chemistries: The Role of the PEG Linker

The inclusion of a PEG linker between the antibody and the Cy5 dye is a key feature of this compound. PEGylation is known to offer several advantages, including increased hydrophilicity and the creation of a "hydration shell" around the conjugate. This can shield the often hydrophobic dye, potentially reducing non-specific interactions with other proteins.[6]

Studies have shown that modifying surfaces with PEG can significantly reduce non-specific protein binding.[9] For instance, incorporating PEG into hydrogel arrays for immunoassays resulted in a 10-fold decrease in non-specific binding and a 6-fold increase in the specific signal.[9] In the context of antibody-drug conjugates (ADCs), PEG linkers have been shown to improve pharmacokinetics and reduce off-target toxicity by minimizing non-specific clearance.[6]

However, it is also important to note that PEG itself can be immunogenic, and the presence of pre-existing anti-PEG antibodies in samples could be a potential source of cross-reactivity.[1][10]

Table 1: Comparison of PEGylated vs. Non-PEGylated Linkers

FeaturePEGylated Linker (e.g., in this compound)Non-PEGylated (Standard) Linker
Non-Specific Binding Generally lower due to increased hydrophilicity and shielding of hydrophobic dyes.Can be higher, especially with hydrophobic fluorophores.
Solubility Enhanced, which can prevent aggregation.[6]Dependent on the properties of the antibody and the label.
Steric Hindrance The flexible PEG chain can reduce steric hindrance, potentially preserving antibody affinity.[7]May be a concern depending on the linker length and attachment site.
Potential for Immunogenicity PEG itself can be immunogenic, which may lead to binding by anti-PEG antibodies.[1][10]Lower risk of anti-linker immunogenicity.

Alternative Fluorophores: Cy5 vs. Alexa Fluor Dyes

The choice of fluorophore can also impact the performance of a labeled antibody. Cy5 is a widely used dye, but it has known limitations, such as susceptibility to photobleaching and a tendency to form aggregates that can quench fluorescence.[11] Some cyanine (B1664457) dyes have also been reported to bind non-specifically to certain cell types, like monocytes.[12]

Alexa Fluor dyes are a common alternative to Cy dyes. They are sulfonated, which increases their hydrophilicity and resistance to photobleaching.[11][13] Comparative studies have shown that Alexa Fluor 647, a spectral equivalent to Cy5, exhibits less self-quenching at higher degrees of labeling, resulting in brighter conjugates.[11][14]

Table 2: Performance Comparison of Cy5 and Alexa Fluor 647

FeatureCy5Alexa Fluor 647
Brightness Prone to self-quenching at high labeling densities, which can reduce fluorescence.[11]Less self-quenching, leading to brighter conjugates, especially at high degrees of labeling.[11]
Photostability Generally less photostable than Alexa Fluor dyes.[11][15]Significantly more resistant to photobleaching.[11][15]
Hydrophilicity Less hydrophilic.More hydrophilic due to sulfonation, which can reduce non-specific binding.[13]
Spectral Matching Spectra are very similar to Alexa Fluor 647, allowing use of the same filter sets.[14]Spectra are very similar to Cy5.[14]

Experimental Protocols for Cross-Reactivity Assessment

To quantitatively assess the cross-reactivity of an antibody labeled with this compound, several experimental methods can be employed. Here, we provide detailed protocols for ELISA and Dot Blot assays.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

This method quantifies the binding of the labeled antibody to a panel of potential off-target antigens.

dot

ELISA_Workflow cluster_protocol ELISA Protocol plate_coating Plate Coating: Coat wells with purified off-target antigens and the target antigen. blocking Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., BSA or casein). plate_coating->blocking 1 hr incubation antibody_incubation Antibody Incubation: Add serial dilutions of the Cy5-labeled antibody. blocking->antibody_incubation 1 hr incubation washing1 Washing: Wash plates to remove unbound antibody. antibody_incubation->washing1 1 hr incubation detection Detection: Read fluorescence on a plate reader. washing1->detection 5x washes analysis Analysis: Compare signal from off-target antigens to the target antigen. detection->analysis

Caption: ELISA workflow for assessing antibody cross-reactivity.

Detailed Protocol:

  • Plate Coating: Coat the wells of a 96-well microplate with 1-10 µg/mL of purified potential cross-reactive antigens and the target antigen in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[16][17]

  • Washing: Repeat the washing step.

  • Antibody Incubation: Add 100 µL of the Cy5-labeled antibody, serially diluted in blocking buffer, to the wells. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for Cy5.

  • Analysis: Calculate the percentage of cross-reactivity at a specific antibody concentration in the linear range of the assay using the formula: (% Cross-reactivity) = (Signal from off-target antigen / Signal from target antigen) x 100.[3]

Dot Blot for Semi-Quantitative Cross-Reactivity Assessment

A simpler, semi-quantitative method to screen for cross-reactivity against a panel of proteins.

dot

Dot_Blot_Workflow cluster_protocol Dot Blot Protocol spotting Antigen Spotting: Spot various purified IgGs or proteins onto a nitrocellulose membrane. blocking Blocking: Block the membrane with a suitable blocking buffer. spotting->blocking Allow to dry antibody_incubation Antibody Incubation: Incubate with the Cy5-labeled antibody. blocking->antibody_incubation 1 hr incubation washing Washing: Wash to remove unbound antibody. antibody_incubation->washing 1 hr incubation detection Detection: Visualize the fluorescent signal with an appropriate imaging system. washing->detection 3x washes analysis Analysis: Compare signal intensities of target vs. non-target spots. detection->analysis

Caption: Dot Blot workflow for assessing cross-reactivity.

Detailed Protocol:

  • Antigen Spotting: Spot 1 µL of various purified proteins (1 mg/mL) onto a nitrocellulose membrane and let it air dry.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the Cy5-labeled antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5 minutes each with wash buffer.

  • Detection: Visualize the fluorescent signal using a suitable imaging system.

  • Analysis: Compare the signal intensity of the spots corresponding to the target antigen with the signal from non-target antigens.[3]

Strategies to Minimize Non-Specific Binding and Cross-Reactivity

Should cross-reactivity be an issue, several strategies can be employed to mitigate it:

  • Buffer Optimization: Adjusting the pH and salt concentration of buffers can help reduce charge-based non-specific interactions.[16]

  • Blocking Agents: The use of effective blocking agents like BSA or casein is crucial.[17] For some systems, the addition of non-ionic surfactants can disrupt hydrophobic interactions.[16]

  • Antibody Purity and Concentration: Using highly purified antibodies and optimizing the antibody concentration can prevent off-target binding.[12]

  • Cross-Adsorption: For secondary antibodies, using a cross-adsorbed antibody that has been purified to remove antibodies that bind to immunoglobulins from other species is highly recommended.[3]

dot

Mitigation_Strategies center Reducing Cross-Reactivity buffer Buffer Optimization (pH, Salt) center->buffer blocking Effective Blocking (BSA, Casein) center->blocking purity Antibody Purity & Concentration center->purity adsorption Cross-Adsorption (for 2° Abs) center->adsorption

Caption: Key strategies to mitigate non-specific binding.

Conclusion

The use of a PEGylated linker in this compound is expected to reduce non-specific binding compared to standard linkers due to its hydrophilic nature. However, the choice of the Cy5 fluorophore may present challenges in terms of photostability and potential for aggregation compared to alternatives like Alexa Fluor 647.[11] Ultimately, the cross-reactivity of any labeled antibody is context-dependent and should be empirically validated using the protocols outlined in this guide. By carefully selecting reagents and optimizing assay conditions, researchers can minimize off-target effects and ensure the generation of reliable and reproducible data.

References

The Cost-Effectiveness of PEGylated Cy5 for Routine Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a fluorescent dye for biomolecule labeling is a critical decision that balances performance with budgetary constraints. This guide provides a comprehensive comparison of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 against other common amine-reactive far-red dyes, offering insights into its cost-effectiveness for routine labeling applications.

This compound is a derivative of the widely used Cy5 dye, featuring polyethylene (B3416737) glycol (PEG) linkers. This modification is designed to enhance hydrophilicity and biocompatibility, which can be advantageous in aqueous environments by reducing non-specific binding and aggregation.[1][2][3] However, it's crucial to evaluate whether these benefits justify its cost and performance compared to established alternatives.

Performance and Cost Analysis

To provide a clear comparison, the following table summarizes the key spectral properties and approximate costs of this compound and its main competitors. Prices are based on listed online values for 1 mg quantities and may vary by vendor and institutional discounts.

FeatureThis compoundCy5 NHS Ester (non-PEGylated)Alexa Fluor™ 647 NHS EsterATTO 647N NHS EsterDyLight™ 650 NHS Ester
Excitation Max (nm) ~650[4]~649[5]~651[6]~646[7]~652[8]
Emission Max (nm) ~667[2]~670[5]~672[6]~664[7]~672[8]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~107,000[4]~250,000[5]~270,000[6]N/A~250,000[8]
Quantum Yield Not explicitly reported; a similar PEGylated Cy5 derivative was reported at 0.07.[1]~0.2[1]~0.33[9]~0.65[7]N/A
Key Advantages Enhanced water solubility and reduced aggregation due to PEG linker.[1][2]Cost-effective for many standard applications.[5]High brightness, photostability, and less self-quenching at high degrees of labeling.[10][11][12]High quantum yield and photostability, good for single-molecule studies.[7]High fluorescence intensity and photostability.[13]
Approximate Price (1 mg) €277.00$91.00[5]$149.00 - $620.00[14][15]$232.00 - €285.00[7][16]~$651.00[13]

Key Takeaways from the Data:

  • Brightness: Alexa Fluor™ 647 and ATTO 647N exhibit superior brightness due to their high extinction coefficients and/or quantum yields compared to Cy5 derivatives.[7][9][11] Standard Cy5 NHS ester has a significantly higher extinction coefficient than the presented data for the PEGylated version, suggesting higher light absorption capacity.[1][4]

  • Photostability: Alexa Fluor™ dyes are consistently reported to be more photostable than Cy5 dyes, making them more suitable for applications requiring long or repeated exposures to light.[11][12]

  • Self-Quenching: A major drawback of Cy5 dyes is their tendency to self-quench at high degrees of labeling (DOL), where the fluorescence of the conjugate decreases.[10][17] Alexa Fluor™ 647 shows significantly less of this effect, resulting in brighter conjugates.[10][12]

  • Cost: Standard Cy5 NHS ester is a highly cost-effective option for routine labeling.[5] The PEGylated Cy5 derivative has a mid-range price point, while some Alexa Fluor™ 647 and DyLight™ 650 offerings can be considerably more expensive.[13][18][15]

  • PEGylation Advantage: The primary benefit of this compound is its enhanced hydrophilicity. This can be critical in preventing aggregation and non-specific binding in sensitive biological assays, potentially leading to improved signal-to-noise ratios.[1][2]

Experimental Protocols

The fundamental chemistry for labeling with all the compared dyes is the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on the target biomolecule (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond.

General Protocol for Antibody Labeling with NHS Ester Dyes

This protocol provides a general guideline. Optimization of the dye-to-protein molar ratio is recommended for each specific antibody and dye combination to achieve the desired degree of labeling.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • This compound or alternative NHS ester dye

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • Spectrophotometer

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL. The antibody solution must be free of amine-containing substances like Tris or glycine.

    • If the antibody is in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH to ~8.3.

  • Prepare the Dye Stock Solution:

    • Allow the vial of NHS ester dye to warm to room temperature before opening.

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex to ensure it is fully dissolved.

  • Labeling Reaction:

    • While gently stirring, add the calculated amount of dye stock solution to the antibody solution. A 10-20 fold molar excess of dye to antibody is a common starting point.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.

    • Equilibrate the column with PBS and apply the reaction mixture.

    • Collect the fractions containing the labeled antibody, which will elute first.

  • Characterization (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm and the excitation maximum of the dye (~650 nm).

    • Calculate the protein concentration and the degree of labeling (DOL) using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and the choice between these dyes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis antibody_prep Prepare Antibody (2-10 mg/mL in amine-free buffer, pH 8.3) reaction Incubate (1 hour, room temp, dark) antibody_prep->reaction dye_prep Prepare Dye (10 mg/mL in anhydrous DMSO/DMF) dye_prep->reaction purification Purify Conjugate (Gel Filtration or Dialysis) reaction->purification analysis Characterize (Concentration & DOL) purification->analysis

General workflow for protein labeling with amine-reactive dyes.

dye_selection cluster_criteria Key Decision Criteria cluster_dyes Dye Choices start Start: Select a Far-Red Amine-Reactive Dye cost Cost-Effectiveness start->cost performance Performance Needs start->performance application Application Specifics start->application peg_cy5 This compound (Enhanced Hydrophilicity) cost->peg_cy5 std_cy5 Standard Cy5 NHS Ester (Budget-Friendly) cost->std_cy5 alexa Alexa Fluor™ 647 (High Brightness/Photostability) performance->alexa atto ATTO 647N (High Quantum Yield) performance->atto application->peg_cy5 Aqueous/Sensitive Assays application->alexa Demanding Imaging

Decision-making factors for selecting a far-red fluorescent dye.

Conclusion

For routine labeling applications where cost is a primary driver, the standard Cy5 NHS ester remains a viable and economical choice. However, its limitations, particularly self-quenching at higher degrees of labeling, must be considered.

This compound presents a compelling option when working with proteins prone to aggregation or in applications sensitive to non-specific binding. The enhanced water solubility and biocompatibility afforded by the PEG linker can lead to more reliable results in aqueous biological systems, potentially justifying its moderate price point.

For applications that demand the highest sensitivity, brightness, and photostability, such as super-resolution microscopy or quantitative imaging of low-abundance targets, Alexa Fluor™ 647 and ATTO 647N are superior choices. While they come at a higher initial cost, their robust performance can lead to higher quality data and may ultimately prove more cost-effective by reducing the need for repeat experiments.

Ultimately, the most cost-effective choice depends on the specific experimental needs. For many routine applications, the performance of the PEGylated Cy5 may offer a favorable balance between the affordability of standard Cy5 and the premium performance of dyes like Alexa Fluor™ 647.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This fluorescent dye, a cyanine-labeled PEG linker, requires careful management due to its chemical properties and potential hazards. Information from the safety data sheet (SDS) and related documents indicates that this compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, a cautious and systematic approach to its disposal is paramount.

The primary objective for the proper disposal of this compound is to prevent its release into the environment, especially waterways, and to ensure the safety of all personnel. This is achieved through meticulous segregation, clear labeling, and appropriate treatment of all waste streams. It is crucial to never discharge this product into drains or sewers[1]. All disposal activities must be in strict compliance with local, state, and federal regulations.

Chemical and Safety Data

For quick reference, the following table summarizes key chemical and safety information for this compound and a related compound.

PropertyValue/InformationSource
Chemical Name This compound[2][3][4]
CAS Number 2107273-28-7[3][4]
Molecular Formula C45H60ClN3O10[2][3]
Molecular Weight 838.43 g/mol [2][3]
Hazard Statements Harmful if swallowed. Very toxic to aquatic life with long lasting effects.[2]
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.[2]
Storage -20°C, sealed storage, away from moisture and light.[3]

Standard Operating Procedure for Disposal

The following step-by-step protocol outlines the safe disposal of waste generated from the use of this compound.

I. Waste Segregation and Collection
  • Solid Waste :

    • Collect unused solid this compound and any items with significant contamination (e.g., weighing paper, pipette tips) in a clearly labeled, sealed, and chemical-resistant container[1].

  • Liquid Waste :

    • All solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container[1].

  • Sharps :

    • Any contaminated sharps, such as needles and scalpels, must be placed in a designated sharps container[1].

II. Decontamination of Laboratory Ware
  • Initial Rinse :

    • Reusable labware (e.g., glassware) should first be rinsed with a suitable solvent, such as ethanol (B145695) or isopropanol (B130326) (ensure material compatibility), to remove the fluorescent dye.

    • This rinse solvent must be collected and disposed of as hazardous liquid waste[1].

  • Secondary Wash :

    • Following the solvent rinse, wash the labware thoroughly with soap and water[1].

III. Final Disposal of Waste Containers
  • Sealing and Labeling :

    • Once waste containers are full, ensure they are securely sealed.

    • Properly label each container with the full chemical name and all associated hazard warnings[1].

  • Institutional Disposal :

    • Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[1].

    • All waste must be disposed of in accordance with national and local regulations[1].

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Collection & Decontamination cluster_2 Final Disposal cluster_3 A Solid Waste (Unused chemical, contaminated tips) E Labeled, Sealed Solid Waste Container A->E Collect B Liquid Waste (Solutions containing the compound) F Labeled, Sealed Liquid Waste Container B->F Collect C Contaminated Sharps (Needles, scalpels) G Designated Sharps Container C->G Collect D Reusable Labware (Glassware) H Decontamination Protocol D->H Decontaminate I EHS / Licensed Waste Contractor Pickup E->I F->I G->I H1 Rinse with Solvent H1->F Collect Rinse H2 Wash with Soap & Water H1->H2

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Chemical Identifier:

  • Product Name: this compound

  • Synonyms: A PEG-based PROTAC linker.[1]

  • Intended Use: For laboratory research purposes, specifically in the synthesis of PROTACs and bioconjugation.[1][2]

Hazard Identification and Precautionary Measures

The primary hazards associated with this compound are acute oral toxicity and acute and chronic aquatic toxicity.[3]

GHS Hazard Statements:

  • Harmful if swallowed.[3]

  • Very toxic to aquatic life with long lasting effects.[3]

Precautionary Statements:

  • Wash skin thoroughly after handling.[3]

  • Do not eat, drink or smoke when using this product.[3]

  • Avoid release to the environment.[3]

  • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • Rinse mouth.[3]

  • Collect spillage.[3]

  • Dispose of contents/container to an approved waste disposal plant.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure when handling this compound, particularly in its powdered form.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles are required to protect from splashes.[4] For high-risk activities, a face shield should be worn in addition to goggles.[4]
Hand Protection Chemical-resistant glovesNitrile or latex gloves are suitable.[4] Always inspect gloves before use and use proper removal technique to avoid skin contact.
Body Protection Laboratory CoatA lab coat should be worn to protect skin and clothing.
Respiratory Protection Respirator or Face MaskRecommended when handling the powder form to prevent inhalation of dust particles.[5]

Operational Plan: From Receipt to Experiment

This section outlines a step-by-step procedure for safely handling this compound throughout the experimental workflow.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container at -20°C, protected from moisture and light.[1]

Preparation of Stock Solutions
  • Environment: All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[6]

  • Dissolution:

    • Allow the vial to warm to room temperature before opening to prevent condensation.

    • This compound is soluble in Methanol, DMSO, and DMF.[7] For biological applications, dissolve the NHS ester in anhydrous DMSO or high-quality, amine-free DMF to create a stock solution.[8][9]

    • The stock solution in DMSO or DMF can be stored at -20°C for 1-2 months.[8] Aqueous solutions should be used immediately.[8]

Use in Labeling Reactions (Experimental Protocol)

This compound is an amine-reactive reagent used for labeling proteins and other biomolecules.

  • Reaction Buffer: Prepare the biomolecule in a buffer with a pH of 8.3-8.5, such as 0.1 M sodium bicarbonate buffer. Avoid buffers containing primary amines, like Tris.[8][9]

  • Labeling Reaction:

    • Add the NHS ester stock solution to the biomolecule solution while gently vortexing or stirring.

    • Incubate the reaction at room temperature for 1 hour or on ice overnight, protected from light.[9][10]

  • Purification: Separate the labeled conjugate from unreacted dye using gel filtration (e.g., a Sephadex G25 column), dialysis, or chromatography.[9][11]

  • Storage of Conjugate: Store the final labeled biomolecule at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C.[11]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Waste Segregation: All materials contaminated with the compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, should be collected as hazardous chemical waste.

  • Liquid Waste:

    • Collect all aqueous and organic waste containing the cyanine (B1664457) dye in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not pour down the drain.[12]

  • Solid Waste:

    • Contaminated gloves, weigh boats, and other disposable lab supplies should be placed in a designated solid hazardous waste container.

  • Empty Containers: The primary container of the chemical, once empty, should be rinsed three times with an appropriate solvent. The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses can be disposed of similarly.

  • Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Workflow Visualizations

Safe Handling Workflow

A Receiving and Inspection B Storage (-20°C, sealed, dark) A->B C Preparation of Stock Solution (in Fume Hood) B->C D Labeling Reaction (pH 8.3-8.5 Buffer) C->D E Purification of Conjugate D->E F Experiment E->F G Waste Disposal F->G cluster_0 Waste Generation A Unused Solutions E Liquid Waste Container A->E B Contaminated Labware F Solid Waste Container B->F C Used PPE C->F D Segregate as Hazardous Chemical Waste G EHS/Contractor Pickup E->G F->G

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.